Capozide
Description
Properties
CAS No. |
110075-07-5 |
|---|---|
Molecular Formula |
C16H23ClN4O7S3 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |
InChI Key |
SFIUYASDNWEYDB-HHQFNNIRSA-N |
SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Isomeric SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Synonyms |
Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |
Origin of Product |
United States |
Foundational & Exploratory
The Synergistic Antihypertensive Mechanism of Captopril and Hydrochlorothiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synergistic mechanism underpinning the antihypertensive efficacy of the combination therapy of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. By elucidating their complementary modes of action on the Renin-Angiotensin-Aldosterone System (RAAS) and electrolyte balance, this document aims to provide a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Introduction: Complementary Mechanisms of Action
The combination of captopril and hydrochlorothiazide is a cornerstone in the management of hypertension. The rationale for this combination lies in their distinct yet complementary mechanisms that target different pathways involved in blood pressure regulation. Captopril primarily acts by inhibiting the RAAS, while hydrochlorothiazide promotes natriuresis and diuresis. Their combined use results in a greater antihypertensive effect and a favorable metabolic profile compared to monotherapy with either agent.[1][2]
Individual Mechanisms of Action
Captopril: Inhibition of the Renin-Angiotensin-Aldosterone System
Captopril is a competitive inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II exerts its pressor effects through various mechanisms, including direct vasoconstriction, stimulation of aldosterone (B195564) secretion from the adrenal cortex, and enhancement of sympathetic nervous system activity.
By inhibiting ACE, captopril leads to:
-
Reduced Angiotensin II Levels: This results in vasodilation of both arterioles and venules, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[3]
-
Decreased Aldosterone Secretion: Lower levels of angiotensin II lead to reduced aldosterone secretion, which in turn decreases sodium and water retention by the kidneys.
-
Increased Bradykinin (B550075) Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by captopril leads to an accumulation of bradykinin, which contributes to the antihypertensive effect through vasodilation.
Hydrochlorothiazide: Diuretic and Vasodilatory Effects
Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, thereby reducing the reabsorption of sodium and chloride ions. This leads to an increased excretion of sodium and water (diuresis), which initially lowers blood pressure by reducing plasma volume and cardiac output.
In the long term, the antihypertensive effect of hydrochlorothiazide is also attributed to a reduction in peripheral vascular resistance. The precise mechanism for this vasodilation is not fully elucidated but may involve alterations in cellular ion transport. A key consequence of hydrochlorothiazide's mechanism is the potential for electrolyte imbalances, most notably hypokalemia (low potassium levels), due to increased potassium excretion in the distal tubule.[4]
The Synergistic Interaction
The combination of captopril and hydrochlorothiazide produces a synergistic antihypertensive effect that is greater than the additive effects of the individual components.[5][6] This synergy arises from the interplay of their actions on the RAAS and electrolyte balance.
-
Counteraction of Reactive Hyperreninemia: Hydrochlorothiazide-induced volume depletion leads to a compensatory increase in plasma renin activity (PRA), which can limit its long-term antihypertensive efficacy.[7] Captopril, by blocking the RAAS, effectively blunts this reactive hyperreninemia, thus enhancing the diuretic's effect. The combination of both drugs leads to a more significant and sustained increase in PRA compared to either drug alone, indicating a potent and sustained blockade of the RAAS.[7]
-
Mitigation of Hypokalemia: A significant adverse effect of hydrochlorothiazide is hypokalemia. Captopril can counteract this effect. By reducing aldosterone secretion, captopril decreases the urinary excretion of potassium, thus helping to maintain normal serum potassium levels.[4]
-
Additive Effects on Vascular Tone: Both drugs contribute to a reduction in peripheral vascular resistance through different mechanisms. Captopril causes vasodilation by reducing angiotensin II and increasing bradykinin, while hydrochlorothiazide is thought to induce vasodilation through alterations in cellular sodium and calcium handling in vascular smooth muscle.
Quantitative Data on Efficacy and Physiological Effects
The following tables summarize quantitative data from clinical studies, illustrating the synergistic effects of captopril and hydrochlorothiazide.
Table 1: Effect of Captopril, Hydrochlorothiazide, and Combination Therapy on Blood Pressure
| Treatment Group | Initial Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Reference |
| Captopril (25 mg t.i.d.) | 155/101 | 143/92 | -12/-9 | [5] |
| Hydrochlorothiazide (15 mg t.i.d.) | 154/101 | 143/92 | -11/-9 | [5] |
| Captopril (25 mg) + HCTZ (15 mg) t.i.d. | 154/101 | 134/86 | -20/-15 | [5] |
| Captopril (50 mg o.d.) | 163/102 | 151/94 | -12/-8 | [6] |
| Hydrochlorothiazide (25 mg o.d.) | 162/102 | 152/94 | -10/-8 | [6] |
| Captopril (50 mg) + HCTZ (25 mg) o.d. | 163/102 | 143/89 | -20/-13 | [6] |
| Captopril (up to 450 mg/day) | 151/100 | 146/96 | -5/-4 | [8] |
| Captopril + HCTZ | 151/100 | 111/76 (at 3 months) | -40/-24 | [8] |
Table 2: Effects on Plasma Renin Activity and Electrolytes
| Parameter | Hydrochlorothiazide Monotherapy | Captopril Monotherapy | Captopril + Hydrochlorothiazide Combination |
| Plasma Renin Activity | Increased | Increased | Significantly enhanced increase[7] |
| Serum Potassium | Decreased (Hypokalemia)[4] | No significant change or slight increase | Attenuation of HCTZ-induced hypokalemia[4][5] |
| Serum Uric Acid | Increased | No significant change | Attenuation of HCTZ-induced hyperuricemia[5] |
| Blood Glucose | Increased | No significant change | Prevention of HCTZ-induced hyperglycemia[9] |
| Blood Cholesterol | Increased | No significant change | Prevention of HCTZ-induced hypercholesterolemia[9] |
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) and Points of Intervention
The following diagram illustrates the RAAS cascade and the points of action for captopril and hydrochlorothiazide.
Caption: The RAAS pathway and the intervention points of captopril and hydrochlorothiazide.
Synergistic Feedback Loop
The interaction between hydrochlorothiazide and captopril can be visualized as a synergistic feedback loop where the action of one drug potentiates the effect of the other.
Caption: Synergistic feedback loop of captopril and hydrochlorothiazide.
Experimental Protocols
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Objective: To quantify the enzymatic activity of renin in plasma samples.
Methodology:
-
Sample Collection and Handling:
-
Collect venous blood into pre-chilled EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
-
-
Generation of Angiotensin I:
-
Thaw plasma samples on ice.
-
To an aliquot of plasma, add a buffer to adjust the pH to the optimal range for renin activity (typically pH 5.5-6.0).
-
Add angiotensinase inhibitors (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline) to prevent the degradation of generated angiotensin I.
-
Divide the sample into two aliquots. Incubate one at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I. Keep the second aliquot at 4°C as a baseline control.
-
-
Radioimmunoassay:
-
Following incubation, stop the enzymatic reaction by placing the samples on ice.
-
Perform a competitive binding assay using a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody.
-
The unlabeled angiotensin I generated in the plasma sample competes with the radiolabeled angiotensin I for binding to the antibody.
-
Separate the antibody-bound and free angiotensin I using a separation agent (e.g., charcoal-dextran).
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Calculation:
-
Construct a standard curve using known concentrations of unlabeled angiotensin I.
-
Determine the concentration of angiotensin I in the plasma samples by comparing their radioactivity to the standard curve.
-
PRA is expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).
-
Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of angiotensin II in plasma or serum samples.
Methodology:
-
Sample Collection and Preparation:
-
Collect blood into pre-chilled tubes containing EDTA and a protease inhibitor cocktail to prevent the degradation of angiotensin II.
-
Centrifuge at 4°C to separate plasma.
-
Extract angiotensin II from the plasma using solid-phase extraction (SPE) with C18 columns to remove interfering substances.
-
Lyophilize the eluate and reconstitute in assay buffer just before the assay.
-
-
ELISA Procedure (Competitive Assay):
-
Use a microplate pre-coated with a capture antibody specific for angiotensin II.
-
Add standards with known concentrations of angiotensin II and the prepared samples to the wells.
-
Add a fixed amount of biotinylated angiotensin II to each well. This will compete with the angiotensin II in the sample/standard for binding to the capture antibody.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured biotinylated angiotensin II.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of angiotensin II in the sample.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of angiotensin II in the samples from the standard curve.
-
Measurement of Plasma Bradykinin Levels by LC-MS/MS
Objective: To accurately quantify the low and labile concentrations of bradykinin in plasma.
Methodology:
-
Sample Collection:
-
Collect blood into tubes containing a cocktail of protease inhibitors (including an ACE inhibitor to prevent ex vivo degradation) and an anticoagulant (e.g., EDTA).
-
Immediately place the samples on ice and centrifuge at 4°C.
-
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) to isolate and concentrate bradykinin from the plasma matrix.
-
Add a stable isotope-labeled internal standard of bradykinin to the samples before extraction for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography (LC) system for separation of bradykinin from other components.
-
The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of both endogenous bradykinin and the internal standard.
-
-
Quantification:
-
Calculate the concentration of bradykinin in the sample by comparing the peak area ratio of the endogenous bradykinin to the internal standard against a calibration curve prepared with known concentrations of bradykinin.
-
Experimental Workflow for Assessing Antihypertensive Synergy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine if the combination of captopril and hydrochlorothiazide exhibits a synergistic antihypertensive effect in an animal model of hypertension.
Workflow:
Caption: Workflow for assessing antihypertensive synergy in spontaneously hypertensive rats.
Conclusion
The combination of captopril and hydrochlorothiazide represents a highly effective and rational approach to the management of hypertension. Their synergistic mechanism, which involves the complementary blockade of the RAAS and the enhancement of natriuresis, leads to superior blood pressure control compared to monotherapy. Furthermore, the combination offers a more favorable metabolic profile by mitigating the adverse electrolyte and metabolic effects associated with thiazide diuretics. A thorough understanding of this synergistic interaction is crucial for the continued development of effective and safe antihypertensive therapies.
References
- 1. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Captopril in clinical hypertension. Changes in components of renin-angiotensin system and in body composition in relation to fall in blood pressure with a note on measurement of angiotensin II during converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exphar.com [exphar.com]
- 5. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of once-daily administration of captopril 50 mg, hydrochlorothiazide 25 mg and their combination in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and biological effects of captopril and hydrochlorothiazide after acute and chronic administration either alone or in combination in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood pressure and metabolic responses to hydrochlorothiazide, captopril, and the combination in black and white mild-to-moderate hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Capozide within the Renin-Angiotensin System: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of Capozide, a combination antihypertensive agent, within the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document elucidates the distinct and synergistic mechanisms of this compound's active components: captopril (B1668294) and hydrochlorothiazide. Through a comprehensive review of experimental data, detailed protocols, and pathway visualizations, this guide offers a foundational resource for understanding the intricate pharmacology of this widely used therapeutic.
Introduction to this compound and the Renin-Angiotensin System
This compound is a fixed-dose combination medication that leverages the complementary actions of an angiotensin-converting enzyme (ACE) inhibitor, captopril, and a thiazide diuretic, hydrochlorothiazide, to achieve effective blood pressure control.[1][2][3] The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension.
The RAS cascade begins with the release of renin from the kidneys in response to low blood pressure, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a circulating glycoprotein (B1211001) produced by the liver, to form the decapeptide angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is primarily located on the surface of endothelial cells. Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex, and sodium and water retention by the kidneys, all of which contribute to an increase in blood pressure.
Captopril: Direct Inhibition of Angiotensin-Converting Enzyme
Captopril is a potent and specific inhibitor of ACE, representing the primary molecular target of this component of this compound.[3][4][5] By competitively inhibiting ACE, captopril blocks the conversion of angiotensin I to angiotensin II, thereby reducing the downstream effects of this potent vasoconstrictor.[3][4] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3][4]
Quantitative Analysis of Captopril-ACE Interaction
The inhibitory potency of captopril on ACE has been extensively characterized through various in vitro studies. The key parameters used to quantify this inhibition are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Parameter | Value (nM) | Experimental Conditions | Reference |
| IC50 | 1.79 - 35 | Varies depending on the substrate used (e.g., HHL, FAPGG) | [3] |
| IC50 | 6 | --- | [2] |
| IC50 | 20 | --- | [1] |
| IC50 | 23 - 35 | --- | |
| Ki | 0.3 | Continuous spectrophotometric assay | [5] |
Table 1: In Vitro Inhibitory Potency of Captopril on Angiotensin-Converting Enzyme. This table summarizes the reported IC50 and Ki values for captopril, demonstrating its high affinity for ACE. The variability in IC50 values can be attributed to different experimental substrates and assay conditions.
Signaling Pathway of Captopril's Action
The following diagram illustrates the mechanism of action of captopril within the renin-angiotensin system.
References
The Synergistic Interplay of Captopril and Hydrochlorothiazide: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Capozide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of Capozide, a fixed-dose combination therapy of captopril (B1668294) and hydrochlorothiazide (B1673439). This document delves into the mechanisms of action, synergistic effects, and the scientific rationale for this combination in the management of hypertension.
Executive Summary
This compound combines two antihypertensive agents with complementary mechanisms of action: captopril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1] This combination therapy has demonstrated greater efficacy in blood pressure reduction than either agent alone.[2][3] Captopril mitigates the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone (B195564) secretion, while hydrochlorothiazide promotes the excretion of sodium and water, thereby decreasing blood volume.[2][4] The result is a potent and sustained antihypertensive effect. This guide will explore the individual and combined pharmacokinetic and pharmacodynamic profiles of these two drugs, detail the experimental protocols for their evaluation, and visualize the key signaling pathways involved.
Pharmacokinetics of this compound
The combination of captopril and hydrochlorothiazide in this compound does not significantly alter the pharmacokinetic parameters of either drug, indicating a lack of major pharmacokinetic interaction.[5]
Captopril Pharmacokinetics
Captopril is rapidly absorbed after oral administration, with peak plasma concentrations reached within one to two hours.[6] The bioavailability of captopril is approximately 60-75%.[6] Food can reduce the absorption of captopril, and therefore, it is recommended to be taken on an empty stomach.[4][6] Approximately 25-30% of captopril is bound to plasma proteins.[6] The drug is metabolized to inactive disulfides, and more than 95% of the administered dose is excreted in the urine, with 40-50% as unchanged captopril.[6]
Hydrochlorothiazide Pharmacokinetics
Hydrochlorothiazide is also well absorbed from the gastrointestinal tract, with a bioavailability of 65-75%.[6] Peak plasma concentrations are typically observed within 1 to 5 hours after oral administration.[6] Plasma protein binding for hydrochlorothiazide is approximately 40-68%.[6] Unlike captopril, hydrochlorothiazide is not metabolized and is eliminated primarily unchanged by the kidneys.[6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for captopril and hydrochlorothiazide when administered alone and in combination.
Table 1: Pharmacokinetic Parameters of Captopril
| Parameter | Captopril (Alone) | Captopril (in Combination with HCTZ) |
| Bioavailability | ~60-75%[6] | No significant change[5] |
| Time to Peak (Tmax) | ~1-2 hours[6] | No significant change[5] |
| Plasma Protein Binding | ~25-30%[6] | Not significantly altered |
| Elimination Half-Life (free) | ~2-3 hours[6] | 0.96 +/- 0.03 h (chronic dosing)[5] |
| Elimination Half-Life (total) | 7.0 +/- 0.5 h (chronic dosing)[5] | No significant change[5] |
| Excretion | >95% via urine[6] | Not significantly altered |
Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (HCTZ)
| Parameter | HCTZ (Alone) | HCTZ (in Combination with Captopril) |
| Bioavailability | ~65-75%[6] | No significant change[5] |
| Time to Peak (Tmax) | ~1-5 hours[6] | No significant change[5] |
| Plasma Protein Binding | ~40-68%[6] | Not significantly altered |
| Elimination Half-Life | ~6-15 hours[6] | 8.0 +/- 2.5 h (chronic dosing)[5] |
| Excretion | ≥61% unchanged in urine[6] | Not significantly altered |
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound are characterized by a synergistic reduction in blood pressure, resulting from the distinct but complementary actions of captopril and hydrochlorothiazide.[2]
Captopril Pharmacodynamics
Captopril competitively inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This inhibition leads to decreased plasma levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion from the adrenal cortex, and consequently, decreased sodium and water retention.[4] The reduction in aldosterone also leads to a small increase in serum potassium.[7] Beyond its effects on the RAAS, captopril has been shown to trigger other signaling pathways, including the phosphorylation of JNK and ERK1/2, which may contribute to its beneficial cardiovascular effects.[8]
Hydrochlorothiazide Pharmacodynamics
Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidney.[9] It inhibits the sodium-chloride symporter, leading to increased excretion of sodium and chloride, and consequently, water.[3][9] This diuretic effect reduces plasma volume and cardiac output initially, and in the long term, is thought to reduce peripheral vascular resistance.[9] Thiazide diuretics can also lead to the excretion of potassium and magnesium.[3]
Combined Pharmacodynamic Effects
The combination of captopril and hydrochlorothiazide produces a greater antihypertensive effect than either drug administered alone.[3] Captopril's inhibition of the RAAS counteracts the reactive increase in renin secretion that can occur with diuretic therapy.[7] Furthermore, the potassium-sparing effect of captopril can help to offset the potassium-losing effect of hydrochlorothiazide, leading to a more neutral effect on serum potassium levels.[10]
Table 3: Key Pharmacodynamic Effects of this compound Combination Therapy
| Parameter | Effect |
| Systolic Blood Pressure | Significant reduction[2] |
| Diastolic Blood Pressure | Significant reduction[2] |
| Plasma Renin Activity | Increased[5] |
| Angiotensin II Levels | Decreased |
| Aldosterone Levels | Decreased |
| Urinary Sodium Excretion | Increased |
| Urinary Potassium Excretion | Minimal net change[10] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Bioequivalence and Pharmacokinetic Study Protocol
This protocol describes a typical single-dose, open-label, randomized, two-period, crossover study to assess the bioequivalence and pharmacokinetic profile of a test formulation of this compound against a reference product.
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria. All subjects provide informed consent.
-
Study Design: A two-way crossover design is employed. Subjects are randomly assigned to receive either the test or reference formulation of this compound in the first period. Following a washout period of at least one week, subjects receive the alternate formulation in the second period.
-
Drug Administration: After an overnight fast, a single oral dose of this compound is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dose.
-
Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stabilized (e.g., for captopril, derivatization with monobromobimane (B13751) to prevent dimerization) and stored at -20°C or lower until analysis.[11]
-
Bioanalytical Method: The concentrations of captopril and hydrochlorothiazide in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[12]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both drugs: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time zero to the last quantifiable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated to determine bioequivalence.
Pharmacodynamic Assessment Protocol
This protocol outlines the methods for assessing the key pharmacodynamic effects of this compound.
-
Blood Pressure Measurement: Seated blood pressure and heart rate are measured at regular intervals using a validated automated oscillometric device. Measurements are taken at baseline and at various time points post-dose corresponding to the pharmacokinetic sampling times.
-
Plasma Renin Activity (PRA) Measurement: Blood samples for PRA are collected in chilled tubes containing EDTA. Plasma is separated by centrifugation in a refrigerated centrifuge and stored frozen. PRA is determined by measuring the rate of angiotensin I generation using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit. The plasma sample is incubated at 37°C, and the amount of angiotensin I produced over a specific time is quantified.
-
Urinary Electrolyte Excretion Measurement: Subjects undergo a 24-hour urine collection at baseline and on study days. The total volume of urine is recorded, and an aliquot is taken for analysis. Urinary concentrations of sodium and potassium are measured using ion-selective electrodes. The total 24-hour excretion of each electrolyte is then calculated.
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of this compound are mediated through well-defined signaling pathways.
Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril's primary mechanism of action is the inhibition of ACE within the RAAS pathway.
Caption: Captopril inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.
Hydrochlorothiazide's Mechanism of Action in the Distal Convoluted Tubule
Hydrochlorothiazide exerts its diuretic effect by targeting the NCC symporter in the kidney.
Caption: Hydrochlorothiazide blocks the Na+/Cl- cotransporter in the distal convoluted tubule.
Experimental Workflow for a Pharmacokinetic/Pharmacodynamic Study of this compound
The following diagram illustrates the logical flow of a clinical study designed to evaluate this compound.
Caption: Workflow of a crossover bioequivalence and pharmacodynamic study for this compound.
Conclusion
This compound, the combination of captopril and hydrochlorothiazide, represents a rational and effective therapeutic strategy for the management of hypertension. The distinct yet complementary pharmacokinetic and pharmacodynamic profiles of its components result in a synergistic antihypertensive effect with a favorable safety profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important combination therapy. The detailed experimental protocols and visual representations of the underlying mechanisms offer a practical framework for further investigation and development in this area.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. droracle.ai [droracle.ai]
- 3. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
- 5. Pharmacokinetics and biological effects of captopril and hydrochlorothiazide after acute and chronic administration either alone or in combination in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. droracle.ai [droracle.ai]
- 8. Theoretical approaches to estimation of plasma renin activity: a review and some original observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chsjournal.org [chsjournal.org]
- 11. bg.umlub.pl [bg.umlub.pl]
- 12. fybreeds.com [fybreeds.com]
Cellular Effects of Capozide on Vascular Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capozide, a combination antihypertensive medication, is comprised of two active ingredients: Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide (B1673439), a thiazide diuretic. While the primary clinical effect of this compound is the reduction of blood pressure through systemic vasodilation and diuresis, the cellular mechanisms underpinning its effects on vascular smooth muscle cells (VSMCs) are multifaceted. This technical guide provides a comprehensive overview of the known cellular effects of this compound's components on VSMCs, focusing on proliferation, apoptosis, and the underlying signaling pathways. Due to the limited availability of studies on the direct effects of the combination drug "this compound" on VSMCs, this guide will focus on the individual actions of Captopril and Hydrochlorothiazide.
Data Presentation: Quantitative Effects on VSMCs
The following tables summarize the quantitative data available for the effects of Captopril and Hydrochlorothiazide on various parameters in vascular smooth muscle cells and related experimental models.
Table 1: Quantitative Effects of Captopril on Cellular Processes
| Parameter | Cell Type | Concentration | Effect | Citation |
| ACE Inhibition (IC50) | Not specified | 6 nM | Inhibition of Angiotensin-I-converting enzyme. | |
| ACE Inhibition (IC50) | Not specified | 1.79-15.1 nM | Inhibition of ACE activity. | [1] |
| Proliferation ([3H]thymidine incorporation) | Porcine Aortic SMCs | 0.2 mg/L (~0.92 µM) | Remarkable reduction in DNA synthesis. | [2] |
| Proliferation (Cell Growth) | Neoplastic Cell Lines | > 50 µM (IC50) | Ineffective at inhibiting proliferation. | [3] |
| Ca2+ Influx | Rat Aortic SMCs | 1 µM | Inhibition of Angiotensin II-induced Ca2+ influx. | [4] |
Table 2: Quantitative Effects of Hydrochlorothiazide on Cellular Processes
| Parameter | Cell Type | Concentration | Effect | Citation |
| BK Channel Activation (EC50) | HEK293T cells (with β1 subunit) | 28.4 µM | Activation of large-conductance Ca2+-activated K+ channels. | [5][6] |
| Proliferation | Rat Aortic SMCs | Not specified | No direct anti-proliferative effect observed. | |
| Apoptosis | Rat Aortic SMCs | 75 mg/kg/day (in vivo) | Did not affect apoptosis. | [7] |
| Intracellular pH | Guinea Pig Mesenteric Artery SMCs | Not specified | Increased intracellular pH. | [2] |
| NAD(P)H Oxidase Activity | Rat Aortic SMCs | 1 µM | Significantly inhibited activity. | [8] |
Signaling Pathways Modulated by this compound Components
The cellular effects of Captopril and Hydrochlorothiazide on VSMCs are mediated through distinct signaling pathways.
Captopril: Inhibition of Angiotensin II-Mediated Signaling
Captopril's primary mechanism of action is the inhibition of ACE, which reduces the production of angiotensin II (Ang II), a potent vasoconstrictor and a growth factor for VSMCs. By reducing Ang II levels, Captopril indirectly inhibits the Ang II-mediated signaling cascades that promote VSMC proliferation and hypertrophy. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Hydrochlorothiazide: Modulation of Ion Channels and Intracellular pH
Hydrochlorothiazide exerts its effects on VSMCs primarily through two mechanisms: activation of large-conductance Ca2+-activated K+ (BK) channels and inhibition of carbonic anhydrase.
1. BK Channel Activation:
2. Carbonic Anhydrase Inhibition:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of Captopril and Hydrochlorothiazide's effects on VSMCs.
VSMC Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
a. Cell Culture and Treatment:
-
Culture porcine aortic vascular smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates and grow to confluence.
-
Synchronize cells by serum starvation (0.5% FBS) for 48 hours.
-
Treat cells with varying concentrations of Captopril (e.g., 0.2 mg/L) in the presence of a mitogen, such as hyperlipidemic sera, for 24 hours.
b. [3H]-Thymidine Labeling:
-
Add 1 µCi/mL of [3H]-thymidine to each well and incubate for 4 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
Wash the cells twice with ice-cold 5% TCA.
-
Solubilize the precipitate in 0.5 mL of 0.5 N NaOH.
c. Scintillation Counting:
-
Transfer the solubilized samples to scintillation vials.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a percentage of the control.
VSMC Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
a. Cell Preparation and Treatment:
-
Grow VSMCs on glass coverslips in 6-well plates.
-
Induce apoptosis using a known stimulus if necessary, and treat with varying concentrations of Captopril or Hydrochlorothiazide for the desired time period. Include positive and negative controls.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
b. TUNEL Staining:
-
Wash the cells twice with PBS.
-
Equilibrate the cells with equilibration buffer for 10 minutes.
-
Prepare the TdT reaction mixture containing TdT enzyme and dUTP-fluorescein according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction mixture in a humidified chamber at 37°C for 1 hour in the dark.
-
Stop the reaction by adding a stop/wash buffer.
c. Microscopy and Analysis:
-
Counterstain the nuclei with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields.
Western Blotting for MAPK Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases in the MAPK pathway.
a. Protein Extraction:
-
Culture and treat VSMCs with Captopril as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by size using gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total-ERK, phospho-p38, total-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the levels of their respective total proteins to determine the extent of activation.
Conclusion
The cellular effects of this compound on vascular smooth muscle cells are a composite of the actions of its individual components, Captopril and Hydrochlorothiazide. Captopril primarily acts by inhibiting the renin-angiotensin system, thereby reducing the pro-proliferative and pro-hypertrophic effects of angiotensin II on VSMCs, in part through the MAPK signaling pathway. Hydrochlorothiazide, on the other hand, appears to have a more direct vasodilatory effect on VSMCs by modulating ion channels, specifically activating BK channels, and by altering intracellular pH through the inhibition of carbonic anhydrase. While Captopril has demonstrated anti-proliferative effects on VSMCs, the direct impact of Hydrochlorothiazide on VSMC proliferation and apoptosis appears to be minimal. Further research is warranted to elucidate the potential synergistic or antagonistic interactions of these two compounds when administered together as this compound and to provide more detailed quantitative data on their combined effects on VSMC biology. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current understanding and providing detailed protocols for further investigation.
References
- 1. Vascular smooth muscle cell apoptosis in aneurysmal, occlusive, and normal human aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of captopril on proliferation of aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose response in captopril therapy of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of captopril on vasoconstriction and Ca2+ fluxes in aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Spironolactone and hydrochlorothiazide exert antioxidant effects and reduce vascular matrix metalloproteinase-2 activity and expression in a model of renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Synergistic and Antagonistic Effects of Captopril and Hydrochlorothiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro combined effects of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic. The combination of these two drugs is a widely used therapeutic strategy for the management of hypertension. Understanding their synergistic and antagonistic interactions at a cellular and molecular level is crucial for optimizing therapeutic outcomes and informing the development of novel antihypertensive agents. This document summarizes key quantitative data from in-vitro studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Quantitative Analysis of Combined Effects on Macrophage Function
An in-vitro study utilizing peritoneal macrophages isolated from CBA mice has provided significant insights into the immunomodulatory effects of captopril and hydrochlorothiazide, both individually and in combination. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of Captopril and Hydrochlorothiazide on Reactive Oxygen Intermediate (ROI) and Nitric Oxide (NO) Production by Mouse Peritoneal Macrophages
| Treatment Group | Intracellular ROI Production (OD) | Extracellular ROI Production (OD) | NO Production (µM) |
| Control | 0.12 ± 0.02 | 0.15 ± 0.03 | 12.5 ± 1.5 |
| Captopril (5 mg/kg) | 0.18 ± 0.03 | 0.22 ± 0.04 | 8.2 ± 1.1 |
| Hydrochlorothiazide (10 mg/kg) | 0.21 ± 0.04 | 0.25 ± 0.05 | 9.5 ± 1.2 |
| Captopril + Hydrochlorothiazide | 0.25 ± 0.05 | 0.29 ± 0.06 | 7.1 ± 0.9* |
*Statistically significant difference from the control group. Data are presented as mean ± standard deviation. OD = Optical Density.
Table 2: Effect of Captopril and Hydrochlorothiazide on Cytokine Secretion by Mouse Peritoneal Macrophages
| Treatment Group | IL-6 (pg/mL) | IL-10 (pg/mL) | IL-12p40 (pg/mL) | TNF-α (pg/mL) |
| Control | 1250 ± 150 | 850 ± 90 | 1800 ± 200 | 2500 ± 300 |
| Captopril (5 mg/kg) | 1000 ± 120 | 900 ± 100 | 1200 ± 140 | 1800 ± 210 |
| Hydrochlorothiazide (10 mg/kg) | 900 ± 110 | 830 ± 95 | 1500 ± 180 | 2800 ± 320 |
| Captopril + Hydrochlorothiazide | 800 ± 100 | 880 ± 100 | 1000 ± 120 | 1500 ± 180 |
*Statistically significant difference from the control group. Data are presented as mean ± standard deviation.
Table 3: Effect of Captopril and Hydrochlorothiazide on Macrophage Surface Marker Expression
| Treatment Group | CD14 (% positive cells) | CD16/32 (% positive cells) | CD40 (% positive cells) | I-Ak (MFI) | CD80 (MFI) | CD86 (MFI) |
| Control | 60 ± 5 | 55 ± 6 | 40 ± 4 | 500 ± 60 | 300 ± 35 | 400 ± 45 |
| Captopril (5 mg/kg) | 70 ± 7 | 65 ± 7 | 50 ± 5 | 600 ± 70 | 350 ± 40 | 480 ± 55 |
| Hydrochlorothiazide (10 mg/kg) | 85 ± 9 | 68 ± 8 | 65 ± 7 | 800 ± 90 | 400 ± 48 | 550 ± 60 |
| Captopril + Hydrochlorothiazide | 88 ± 9 | 70 ± 8 | 68 ± 8 | 700 ± 80 | 420 ± 50 | 560 ± 62 |
*Statistically significant difference from the control group. Data are presented as mean ± standard deviation. MFI = Mean Fluorescence Intensity.
Experimental Protocols
The following methodologies were employed in the key in-vitro study investigating the combined effects of captopril and hydrochlorothiazide on macrophage function.
Isolation and Culture of Peritoneal Macrophages
-
Animal Model: Male CBA mice were used as the source of peritoneal macrophages.
-
Drug Administration: Mice were administered captopril (5 mg/kg), hydrochlorothiazide (10 mg/kg), or a combination of both intraperitoneally for 8 consecutive days. A control group received a vehicle solution.
-
Macrophage Elicitation: On day 3 of drug administration, mice were injected intraperitoneally with 1.5 ml of sterile thioglycollate broth to elicit macrophage infiltration into the peritoneal cavity.
-
Macrophage Harvesting: Four days after thioglycollate injection, mice were euthanized, and peritoneal exudate cells were harvested by washing the peritoneal cavity with 5 ml of ice-cold phosphate-buffered saline (PBS).
-
Cell Culture: The harvested cells were washed, counted, and seeded in 96-well plates at a density of 2 x 105 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells were allowed to adhere for 2 hours at 37°C in a 5% CO2 incubator, after which non-adherent cells were removed by washing with warm medium. The remaining adherent cells, predominantly macrophages, were used for subsequent assays.
Measurement of Reactive Oxygen Intermediates (ROIs)
-
Intracellular ROI Detection: Adherent macrophages were incubated with 100 µl of 1 mg/ml nitroblue tetrazolium (NBT) solution for 1 hour at 37°C. The supernatant was removed, and the cells were fixed with methanol. The formazan (B1609692) crystals were then dissolved in 2 M KOH and dimethyl sulfoxide (B87167) (DMSO). The optical density (OD) was measured at 620 nm using a microplate reader.
-
Extracellular ROI Detection: The release of superoxide (B77818) anion was measured using the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Macrophages were incubated with 1 mg/ml ferricytochrome c with or without 300 U/ml SOD for 1 hour at 37°C. The OD of the supernatant was measured at 550 nm.
Nitric Oxide (NO) Assay
-
Sample Collection: Supernatants from macrophage cultures were collected after 24 hours of incubation.
-
Griess Reaction: The concentration of nitrite (B80452) (NO2-), a stable product of NO, in the supernatants was determined using the Griess reagent. An equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added to the supernatants.
-
Quantification: After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm. The nitrite concentration was calculated from a standard curve prepared with sodium nitrite.
Cytokine Analysis (ELISA)
-
Sample Collection: Supernatants from macrophage cultures were collected after 24 hours (for IL-6, IL-12p40, and TNF-α) or 48 hours (for IL-10) of incubation.
-
ELISA Procedure: The concentrations of IL-6, IL-10, IL-12p40, and TNF-α in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Flow Cytometry for Surface Marker Expression
-
Cell Preparation: Adherent macrophages were detached from the culture plates using a non-enzymatic cell dissociation solution.
-
Antibody Staining: The cells were washed and stained with fluorescently labeled monoclonal antibodies specific for mouse CD14, CD16/32, CD40, I-Ak, CD80, and CD86 for 30 minutes on ice in the dark.
-
Data Acquisition and Analysis: After washing to remove unbound antibodies, the cells were analyzed using a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) were determined using appropriate gating strategies and software analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by the combined action of captopril and hydrochlorothiazide, as well as a typical experimental workflow for in-vitro drug combination studies.
Preclinical Antihypertensive Efficacy of Capozide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on the antihypertensive effects of Capozide, a combination drug therapy utilizing captopril (B1668294) and hydrochlorothiazide (B1673439). This document details the synergistic mechanisms of action, summarizes quantitative data from key animal studies, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Rationale for Combination Therapy
This compound combines an angiotensin-converting enzyme (ACE) inhibitor, captopril, with a thiazide diuretic, hydrochlorothiazide. The therapeutic rationale for this combination lies in their complementary mechanisms of action, which result in a synergistic antihypertensive effect. Captopril mitigates the reactive hyperreninemia often induced by diuretics, while hydrochlorothiazide enhances the antihypertensive effect of captopril, particularly in low-renin hypertension. This combination often leads to greater blood pressure reduction than either agent alone and can minimize potential metabolic side effects.[1][2][3][4][5]
Core Mechanisms of Action
Captopril: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril is a competitive inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, captopril reduces levels of angiotensin II, leading to vasodilation and consequently, a decrease in blood pressure. The inhibition of angiotensin II also leads to reduced aldosterone (B195564) secretion from the adrenal cortex, which decreases sodium and water retention.[6][7]
Hydrochlorothiazide: Diuretic and Vasodilatory Effects
Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidneys to inhibit the reabsorption of sodium and chloride ions. This leads to increased excretion of sodium, chloride, and water, resulting in a reduction in plasma volume and cardiac output. Over time, it is also believed to reduce peripheral vascular resistance through mechanisms that are not fully understood but may involve alterations in sodium balance in vascular smooth muscle.[6][8]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data on the antihypertensive effects of captopril, hydrochlorothiazide, and their combination in preclinical animal models, primarily the Spontaneously Hypertensive Rat (SHR), a genetic model of essential hypertension.[9][10]
Table 1: Antihypertensive Effects of Captopril and Hydrochlorothiazide Alone and in Combination in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Duration of Treatment | Animal Model | Mean Arterial Blood Pressure (MABP) Reduction (mmHg) | Key Findings |
| Captopril | 30 mg/kg/day, p.o. | 2 days | SHR | 16 | Moderate reduction in MABP.[1] |
| Hydrochlorothiazide (HCTZ) | 100 mg/kg/day, p.o. | 2 days | SHR | 10 | Modest reduction in MABP.[1] |
| Captopril + HCTZ | 30 mg/kg/day + 100 mg/kg/day, p.o. | 2 days | SHR | 44 | Synergistic and significant reduction in MABP.[1] |
| Captopril | 44 mg/kg/day (in diet) | 10 weeks | SHR | Significant reduction, but not normalized | Lowered systolic blood pressure.[11] |
| Hydrochlorothiazide | 22 mg/kg/day (in diet) | 10 weeks | SHR | No significant reduction | Ineffective alone in this chronic study.[11] |
| Captopril + HCTZ | 44 mg/kg/day + 22 mg/kg/day (in diet) | 10 weeks | SHR | Greatest reduction among all groups | Most effective in lowering systolic blood pressure.[11] |
| Captopril | 250 mg/kg/day (in drinking water) | 3 weeks | SHR | ~60 | Significant decrease in systolic blood pressure.[12] |
Table 2: Effects on the Renin-Angiotensin-Aldosterone System in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Duration of Treatment | Animal Model | Change in Plasma Renin Activity/Concentration (PRA/PRC) |
| Captopril | 30 mg/kg/day, p.o. | 2 days | SHR | Increased |
| Hydrochlorothiazide (HCTZ) | 100 mg/kg/day, p.o. | 2 days | SHR | Increased |
| Captopril + HCTZ | 30 mg/kg/day + 100 mg/kg/day, p.o. | 2 days | SHR | Greater and longer-lasting increase than either drug alone |
| Diuretic Pre-treatment (TCTZ, HCTZ, Furosemide) followed by Captopril | 30 mg/kg Captopril | 1 week | SHR | PRC was highest in the furosemide (B1674285) group, followed by HCTZ and TCTZ. Blood pressure reduction with captopril was closely related to the pre-administration PRC.[2] |
Experimental Protocols
Induction of Hypertension in Animal Models
Several animal models are utilized to study hypertension and evaluate antihypertensive drugs.[9][10][13]
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics human essential hypertension. Hypertension develops spontaneously without any surgical or pharmacological intervention. Blood pressure starts to rise at 5-6 weeks of age and plateaus at 180-200 mmHg by 12-14 weeks.[14]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This model induces a low-renin, salt-sensitive form of hypertension.[14]
-
Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g).
-
Uninephrectomy: The left kidney is surgically removed to enhance the hypertensive effect.
-
DOCA Administration: DOCA is administered subcutaneously (e.g., 25-30 mg/kg, twice weekly).
-
Salt Loading: Drinking water is replaced with a 1% NaCl solution.
-
Monitoring: Blood pressure is measured weekly, with hypertension typically developing over 3-4 weeks.[14]
-
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This model simulates renovascular hypertension. A silver or titanium clip is placed around one renal artery to induce stenosis, leaving the contralateral kidney untouched. This leads to activation of the renin-angiotensin system.[9]
Blood Pressure Measurement
-
Tail-Cuff Method: This is a non-invasive technique for measuring systolic blood pressure in rodents. The animal is placed in a restrainer, and a cuff and sensor are placed on the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The return of blood flow detected by the sensor corresponds to the systolic blood pressure. Acclimatization of the animals to the procedure is crucial to minimize stress-induced blood pressure fluctuations.[14]
-
Telemetry: For continuous and more accurate blood pressure monitoring, telemetry devices can be surgically implanted. This method is considered the gold standard for blood pressure measurement in animals.[15]
Measurement of Renin-Angiotensin-Aldosterone System (RAAS) Components
The activity of the RAAS is a key indicator of the mechanism of action of drugs like captopril.
-
Plasma Renin Activity (PRA) Assay: Blood samples are collected, and plasma is separated. The assay measures the rate of angiotensin I generation from endogenous angiotensinogen. This is often done using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[16]
-
Aldosterone Measurement: Serum or plasma aldosterone levels can be quantified using RIA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
Angiotensin II Measurement: Plasma levels of angiotensin II can also be measured using specific RIA or LC-MS/MS methods.[17]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Antihypertensive Effect
The following diagram illustrates the synergistic mechanism of action of this compound.
Caption: Synergistic antihypertensive mechanism of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound in a preclinical setting.
Caption: Preclinical experimental workflow for this compound.
Conclusion
Preclinical studies in animal models, particularly spontaneously hypertensive rats, have consistently demonstrated the potent and synergistic antihypertensive effects of this compound. The combination of captopril and hydrochlorothiazide effectively lowers blood pressure by targeting two key mechanisms involved in blood pressure regulation: the renin-angiotensin-aldosterone system and renal sodium and water handling. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of antihypertensive therapies. The visualized signaling pathways and workflows offer a clear conceptual framework for understanding the preclinical evaluation of this important drug combination.
References
- 1. Studies on the mechanism of the synergistic antihypertensive activity of captopril and hydrochlorothiazide following acute administration in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Chronic antihypertensive treatment with captopril plus hydrochlorothiazide improves aortic distensibility in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. ijrpr.com [ijrpr.com]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. Renin-Angiotensin-Aldosterone System Triple-A Analysis for the Screening of Primary Aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the role of Capozide in modulating electrolyte balance.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate role of Capozide, a combination antihypertensive agent, in modulating electrolyte balance. By dissecting the individual and synergistic actions of its components, captopril (B1668294) and hydrochlorothiazide (B1673439), this document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields.
Introduction: The Dual-Action Mechanism of this compound
This compound is a fixed-dose combination medication comprising captopril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1][2] Its primary indication is the management of hypertension.[3][4] The therapeutic efficacy of this compound stems from the complementary mechanisms of its constituents, which not only achieve superior blood pressure control compared to monotherapy but also present a unique profile in their influence on electrolyte homeostasis.[3]
Captopril exerts its effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and electrolyte balance.[5] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and reduced aldosterone (B195564) secretion.[5] The reduction in aldosterone levels curtails the reabsorption of sodium and water in the kidneys, while simultaneously promoting the retention of potassium.[6]
Hydrochlorothiazide, a member of the thiazide diuretic class, acts primarily on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride cotransporter, thereby increasing the urinary excretion of sodium and chloride, and consequently water.[7][8] This natriuretic and diuretic effect contributes to a reduction in plasma volume and blood pressure. However, this mechanism also inherently promotes the excretion of potassium and, to a lesser extent, magnesium, while reducing the urinary excretion of calcium.[7]
The co-administration of captopril and hydrochlorothiazide in this compound results in a synergistic antihypertensive effect and a more complex, and at times counterbalancing, impact on electrolyte levels, particularly potassium.[9]
Quantitative Effects on Electrolyte Balance
Clinical investigations have quantified the impact of this compound and its individual components on various electrolytes. The following tables summarize the observed changes in both serum and urinary electrolyte levels.
Table 1: Summary of Serum Electrolyte Changes
| Electrolyte | Captopril Monotherapy | Hydrochlorothiazide Monotherapy | This compound (Captopril + Hydrochlorothiazide) |
| Potassium (K+) | Slight Increase | Decrease | Generally minimal change; captopril often mitigates hydrochlorothiazide-induced hypokalemia.[9][10] |
| Sodium (Na+) | Minimal Change | Slight Decrease | Slight Decrease |
| Magnesium (Mg2+) | No Significant Change | Decrease | Potential for slight decrease |
| Calcium (Ca2+) | No Significant Change | Slight Increase | Slight Increase or no significant change |
Table 2: Summary of 24-Hour Urinary Electrolyte Excretion Changes
| Electrolyte | Captopril Monotherapy | Hydrochlorothiazide Monotherapy | This compound (Captopril + Hydrochlorothiazide) |
| Sodium (Na+) | Slight Increase or No Change[1] | Significant Increase[1] | Significant Increase[1] |
| Potassium (K+) | No Significant Change or Slight Decrease | Significant Increase[1] | Significant Increase (less pronounced than with hydrochlorothiazide alone)[1] |
| Chloride (Cl-) | No Significant Change | Significant Increase[1] | Significant Increase[1] |
| Magnesium (Mg2+) | Significant Increase[1] | No Significant Change | Significant Increase[1] |
| Urate | Significant Increase[1] | Significant Decrease[1] | No Significant Change[1] |
Signaling Pathways and Mechanisms of Action
The modulation of electrolyte balance by this compound is best understood by examining the distinct yet interacting signaling pathways and physiological mechanisms of its components.
Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril's primary influence on electrolyte balance is mediated through its inhibition of the RAAS. The following diagram illustrates this pathway and the point of intervention by captopril.
By blocking ACE, captopril reduces the production of angiotensin II, leading to decreased aldosterone secretion. This results in reduced sodium and water reabsorption and a corresponding decrease in potassium excretion, which can lead to a modest increase in serum potassium levels.[6]
Hydrochlorothiazide's Action on the Distal Convoluted Tubule
Hydrochlorothiazide targets the electroneutral Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid into the bloodstream.
The increased delivery of sodium to the collecting duct enhances the exchange of sodium for potassium, leading to increased potassium excretion and potentially hypokalemia. Conversely, the inhibition of the NCC enhances the driving force for calcium reabsorption through the apical TRPV5 channel, leading to a decrease in urinary calcium excretion.[7]
Experimental Protocols
The following outlines a representative experimental protocol for a clinical trial designed to investigate the effects of this compound on electrolyte balance.
Study Design
A randomized, double-blind, placebo-controlled, crossover study is a robust design for this type of investigation.
Participant Population
-
Inclusion Criteria: Male and female subjects, aged 18-65 years, with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure 95-114 mmHg).
-
Exclusion Criteria: Secondary hypertension, history of angioedema, severe renal impairment (e.g., creatinine (B1669602) clearance < 30 mL/min), hyperkalemia (serum potassium > 5.5 mEq/L) or hypokalemia (serum potassium < 3.5 mEq/L) at baseline, pregnancy, or lactation.
Study Procedures
-
Dietary Control: Participants are placed on a standardized diet with a fixed daily intake of sodium (e.g., 150 mmol/day) and potassium (e.g., 60 mmol/day) for a specified period before and during each treatment arm to minimize dietary confounding of electrolyte measurements.
-
Washout Period: A single-blind placebo washout period of 2-4 weeks is implemented to establish baseline blood pressure and electrolyte levels.
-
Treatment Periods: Participants are randomized to receive either this compound (e.g., captopril 50 mg/hydrochlorothiazide 25 mg) or a matching placebo once daily for a period of 4-6 weeks. Following a second washout period, participants are crossed over to the alternate treatment.
-
Sample Collection and Analysis:
-
Blood Sampling: Venous blood samples are collected at baseline and at the end of each treatment period after an overnight fast. Serum is separated by centrifugation for the analysis of sodium, potassium, chloride, magnesium, and calcium.
-
Urine Collection: A 24-hour urine collection is performed at baseline and at the end of each treatment period for the measurement of volume and the excretion of sodium, potassium, chloride, magnesium, and calcium.
-
Analytical Methods: Serum and urinary electrolyte concentrations are determined using validated methods such as ion-selective electrodes for sodium and potassium, and colorimetric assays for other electrolytes.
-
Statistical Analysis
The primary endpoints are the changes in serum and 24-hour urinary electrolyte levels from baseline to the end of each treatment period. A paired t-test or a mixed-effects model can be used to compare the effects of this compound and placebo on electrolyte balance.
Conclusion
This compound's modulation of electrolyte balance is a complex interplay between the potassium-sparing effect of captopril and the potassium-wasting effect of hydrochlorothiazide. The net result is often a relatively neutral effect on serum potassium, mitigating the risk of hypokalemia commonly associated with thiazide diuretic monotherapy. However, the combination leads to a significant natriuresis and diuresis. Understanding these intricate interactions is paramount for drug development professionals in optimizing antihypertensive therapies and for researchers investigating the physiological regulation of electrolyte homeostasis. Further research into the long-term effects of this compound on magnesium and calcium balance is warranted to provide a more complete picture of its electrolyte modulation profile.
References
- 1. Effects of captopril, hydrochlorothiazide, and their combination on timed urinary excretions of water and solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differing dosages of captopril and hydrochlorothiazide in the treatment of hypertension: long-term effects metabolic values and intracellular electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of Capozide on Renal Function in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the long-term effects of Capozide, a combination of captopril (B1668294) and hydrochlorothiazide (B1673439), on renal function in animal models. The document synthesizes findings from key preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound is a widely prescribed antihypertensive medication combining an angiotensin-converting enzyme (ACE) inhibitor, captopril, with a thiazide diuretic, hydrochlorothiazide. In animal models, long-term administration of captopril has demonstrated significant renal protective effects, particularly in the context of hypertension and chronic kidney disease. These effects are primarily attributed to its modulation of the renin-angiotensin-aldosterone system (RAAS), leading to reduced intraglomerular pressure and inhibition of pro-inflammatory and pro-fibrotic pathways. The addition of hydrochlorothiazide potentiates the antihypertensive effect, which can further contribute to renal protection by lowering systemic blood pressure. This guide details the experimental evidence supporting these effects.
Data on Renal Function Parameters
The following tables summarize quantitative data from studies investigating the long-term effects of captopril, the primary renal-protective component of this compound, in animal models.
Table 1: Effects of Long-Term Captopril Treatment on Renal Function in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | Captopril-Treated (SHR) | Duration of Treatment | Animal Model |
| Systolic Blood Pressure | Increased | Significantly Decreased | 13 weeks | Spontaneously Hypertensive Rat |
| Urine Albumin | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |
| Urine Total Protein | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |
| Serum Creatinine (B1669602) | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |
| Blood Urea (B33335) Nitrogen (BUN) | Significantly Increased | Partially Inhibited | 13 weeks | Spontaneously Hypertensive Rat |
| Renal Injury Score | 4.20 ± 0.42 | Partially Prevented | 20 weeks | Spontaneously Hypertensive Rat |
Data synthesized from a study on the renoprotective action of captopril in spontaneously hypertensive rats.[1]
Table 2: Effects of Captopril on Renal Function in a Rat Model of Chronic Renal Disease (Partial Nephrectomy)
| Parameter | Placebo-Treated | Captopril-Treated | Duration of Treatment | Animal Model |
| Endogenous Creatinine Clearance | Progressively Deteriorated | Deterioration Retarded | 19 weeks | Partially Nephrectomized Rat |
| Plasma Creatinine | Progressively Increased | Increase Retarded | 19 weeks | Partially Nephrectomized Rat |
| Plasma Urea Nitrogen | Progressively Increased | Increase Retarded | 19 weeks | Partially Nephrectomized Rat |
| 24-hour Urinary Protein Excretion | Higher | Lower | 19 weeks | Partially Nephrectomized Rat |
| Morphologic Damage Score | Significantly Greater | Significantly Lower | 19 weeks | Partially Nephrectomized Rat |
| Survival Time | Shorter | Significantly Longer | 260 days | Partially Nephrectomized Rat |
Data from a study on the progression of chronic renal disease in partially nephrectomized rats.[2]
Experimental Protocols
Long-Term Captopril Administration in Spontaneously Hypertensive Rats (SHR)
This protocol is based on a study investigating the renoprotective action of captopril in SHR.[1]
-
Animal Model: 6-week-old male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization: Animals are housed in individual cages on a 12-hour light-dark cycle with controlled temperature (24±2°C) for one week to accommodate to environmental conditions.
-
Treatment Groups:
-
SHR + Vehicle (distilled water)
-
SHR + Captopril (34 mg/kg/day, administered orally)
-
WKY + Vehicle
-
-
Duration: 13 weeks.
-
Renal Function Assessment:
-
Urine Collection: At the end of the treatment period, rats are placed in metabolic cages for 24-hour urine collection. Urine samples are centrifuged, and total urinary albumin and total protein are measured.
-
Blood Collection: Blood samples are taken from the abdominal aorta for the determination of serum creatinine and blood urea nitrogen (BUN).
-
-
Histological Analysis:
-
Kidneys are removed, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
4 µm sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for light microscopic evaluation.
-
A semiquantitative score is used to evaluate glomerular, vascular, and tubulointerstitial changes.
-
Chronic Captopril Administration in a Partial Nephrectomy Rat Model
This protocol is derived from a study on the progression of chronic renal disease.[2]
-
Animal Model: Rats subjected to partial nephrectomy (ablation of approximately 70% of renal mass).
-
Treatment Groups:
-
Group I: Placebo treatment.
-
Group II: Daily oral administration of captopril.
-
-
Duration: 19 weeks for renal function measurements and histology; a separate experiment for survival was conducted for 260 days.
-
Renal Function Assessment:
-
Measurements are performed at 4-week intervals.
-
Parameters measured include endogenous creatinine clearance, plasma creatinine, and plasma urea nitrogen.
-
24-hour urinary protein excretion is also quantified.
-
-
Histological Analysis:
-
At the end of the 19-week treatment period, remnant kidneys are evaluated by light microscopy.
-
Morphologic damage is ranked and correlated with laboratory parameters.
-
Signaling Pathways and Mechanisms of Action
The renal protective effects of this compound are mediated through the distinct but complementary actions of captopril and hydrochlorothiazide.
Captopril and the Renin-Angiotensin System (RAS)
Captopril's primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE). This has several downstream effects on the kidney:
-
Reduced Angiotensin II Production: This leads to vasodilation of the efferent arteriole, which in turn reduces intraglomerular pressure and glomerular hyperfiltration.
-
Decreased Aldosterone Secretion: This reduces sodium and water retention.
-
Inhibition of Pro-fibrotic and Pro-inflammatory Pathways: Angiotensin II is known to stimulate the production of inflammatory cytokines and growth factors that contribute to renal fibrosis. Captopril's inhibition of Angiotensin II ameliorates these effects.
Hydrochlorothiazide's Mechanism of Action
Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron.
-
Inhibition of the Na+/Cl- Cotransporter: This prevents the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, and chloride. This diuretic effect contributes to the reduction of blood pressure.
Synergistic Effect of this compound
The combination of captopril and hydrochlorothiazide produces a synergistic antihypertensive effect. Hydrochlorothiazide-induced volume depletion can lead to a compensatory activation of the renin-angiotensin system. Captopril effectively blocks this compensatory response, leading to a more pronounced and sustained reduction in blood pressure than either agent alone. This enhanced blood pressure control is a key factor in the long-term renal protection afforded by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the long-term renal effects of this compound in an animal model.
Conclusion
The available evidence from animal models strongly supports the long-term renal protective effects of captopril, the ACE inhibitor component of this compound. These benefits are achieved through the modulation of the renin-angiotensin system, leading to improved renal hemodynamics and a reduction in inflammatory and fibrotic processes. The synergistic antihypertensive effect of combining captopril with hydrochlorothiazide likely enhances these renal benefits by providing more effective blood pressure control. Further long-term studies specifically investigating the combined effects of this compound on renal function in various animal models of kidney disease would be beneficial to fully elucidate its comprehensive renal-protective profile.
References
The Synergistic Alliance: A Technical Guide to the Discovery and Development of the Captopril-Hydrochlorothiazide Combination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of captopril (B1668294), the first orally active angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic, marked a significant advancement in the management of hypertension. This technical guide delineates the discovery and development history of this combination therapy, from the foundational research on ACE inhibition to the clinical trials that established its synergistic efficacy and safety profile. The document provides a comprehensive overview of the mechanisms of action, key experimental protocols, and quantitative clinical data, serving as a resource for researchers and professionals in the field of cardiovascular drug development.
Introduction: The Rationale for Combination Therapy
The management of hypertension often requires a multi-faceted therapeutic approach. The combination of captopril and hydrochlorothiazide is a prime example of a synergistic partnership between two distinct pharmacological classes. Captopril, an ACE inhibitor, targets the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure, while hydrochlorothiazide, a diuretic, promotes the excretion of sodium and water, thereby reducing blood volume.[1]
The rationale for combining these agents lies in their complementary mechanisms of action. Diuretic therapy can lead to a compensatory increase in renin secretion, which can blunt the overall antihypertensive effect. Captopril effectively counteracts this by inhibiting the RAAS, leading to a more pronounced and sustained reduction in blood pressure than can be achieved with either agent alone.[2][3] Furthermore, captopril can mitigate some of the adverse metabolic effects associated with hydrochlorothiazide, such as hypokalemia.[4]
Discovery and Preclinical Development
The Genesis of Captopril: From Snake Venom to a Breakthrough Drug
The journey to captopril began with the investigation of the venom of the Brazilian pit viper, Bothrops jararaca. Scientists discovered that peptides in the venom were potent inhibitors of angiotensin-converting enzyme (ACE). This enzyme is crucial for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This groundbreaking research laid the foundation for the development of synthetic, orally active ACE inhibitors. Through a process of rational drug design, researchers at Squibb (now Bristol Myers Squibb) synthesized captopril, which received FDA approval in 1981.
Preclinical Evidence for Combination Therapy
Preclinical studies in animal models of hypertension provided the initial evidence for the synergistic effects of combining captopril and hydrochlorothiazide.[5] Studies in rats demonstrated that the combination of captopril and hydrochlorothiazide resulted in a greater reduction in blood pressure than either drug administered alone.[6] These early animal studies were crucial in establishing the scientific basis for moving the combination into clinical trials. While detailed protocols of these early preclinical studies are not extensively available in the public domain, they generally involved the administration of captopril, hydrochlorothiazide, and their combination to hypertensive animal models, followed by monitoring of blood pressure and relevant biochemical markers.[5]
Mechanism of Action
The efficacy of the captopril-hydrochlorothiazide combination stems from its dual impact on the physiological mechanisms that regulate blood pressure.
Captopril: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril is a competitive inhibitor of ACE. By blocking this enzyme, captopril prevents the conversion of angiotensin I to angiotensin II. This leads to several downstream effects:
-
Vasodilation: Reduced levels of angiotensin II, a potent vasoconstrictor, lead to the relaxation of blood vessels and a decrease in total peripheral resistance.
-
Reduced Aldosterone (B195564) Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water retention. By reducing angiotensin II levels, captopril indirectly decreases aldosterone secretion, leading to a mild diuretic effect.
-
Increased Bradykinin (B550075) Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, captopril increases bradykinin levels, which contributes to its antihypertensive effect.
dot
Hydrochlorothiazide: Diuretic and Antihypertensive Action
Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, thereby reducing the reabsorption of sodium and chloride ions. This leads to:
-
Diuresis: Increased excretion of sodium and water, resulting in a reduction in plasma and extracellular fluid volume.
-
Reduced Cardiac Output: The initial reduction in blood pressure is primarily due to a decrease in cardiac output.
-
Reduced Peripheral Resistance: With chronic use, the antihypertensive effect is maintained through a reduction in peripheral vascular resistance, although the exact mechanism for this is not fully understood.
dot
Clinical Development and Efficacy
The clinical development of the captopril-hydrochlorothiazide combination involved a series of well-controlled trials to establish its safety and efficacy. A key early study was a placebo-controlled, randomized, double-blind trial that demonstrated the additive antihypertensive effect of the combination.[4]
Key Clinical Trials
The following table summarizes data from pivotal clinical trials that evaluated the efficacy of the captopril-hydrochlorothiazide combination.
| Trial/Study | Dosage Regimen | Patient Population | Key Findings | Reference |
| Weinberger, 1982 | Captopril 25 mg t.i.d., Hydrochlorothiazide 15 mg t.i.d., or Combination | 207 patients with essential hypertension (supine DBP 92-110 mmHg) | Combination produced a significantly greater reduction in blood pressure than either monotherapy (p < 0.001). Captopril blunted hydrochlorothiazide-induced hypokalemia and hyperuricemia. | [4] |
| Brazilian Multicenter Study | Captopril 50 mg + Hydrochlorothiazide 25 mg daily | 433 patients with mild to moderate hypertension (DBP 95-115 mmHg) | Significant and progressive reduction in systolic and diastolic blood pressure over 12 weeks. Blood pressure control achieved in 88% of patients at 12 weeks. | [7] |
| Elderly Patient Study | Captopril 25 mg/HCT 12.5 mg daily, increased to 50 mg/25 mg daily | 56 elderly patients (mean age 72.1 years) with mild to moderate hypertension | Combination therapy significantly lowered blood pressure compared to placebo (p < 0.001). Normalization of DBP (≤90 mmHg) in 96.6% of patients on the higher dose at 12 weeks. | [8] |
Pharmacokinetic Profile
The pharmacokinetic properties of captopril and hydrochlorothiazide are not significantly altered when administered in combination.[9]
| Parameter | Captopril | Hydrochlorothiazide | Reference |
| Bioavailability | ~75% (reduced by food) | 60-80% | [10] |
| Time to Peak Plasma Concentration | 1-1.5 hours | 1-2.5 hours | [10] |
| Protein Binding | 25-30% | 40-68% | [10] |
| Metabolism | Extensively metabolized | Not metabolized | [10] |
| Elimination Half-life | ~2 hours | 6-15 hours | [9] |
| Excretion | Primarily renal | Primarily renal | [9] |
Experimental Protocols: A Methodological Overview
The clinical trials establishing the efficacy of the captopril-hydrochlorothiazide combination generally followed a robust, double-blind, randomized, placebo-controlled design. Below is a generalized workflow representing the methodology of these key studies.
dot
A more detailed, though still generalized, protocol for a key clinical trial, such as the one conducted by Weinberger in 1982, would include:
-
Patient Selection: Patients with a diagnosis of essential hypertension, typically with diastolic blood pressure within a specified range (e.g., 92-110 mmHg), and without secondary causes of hypertension or significant comorbidities.[4]
-
Washout Phase: A period of several weeks where patients would discontinue their previous antihypertensive medications and receive a placebo to establish a stable baseline blood pressure.[7]
-
Randomization: Patients would be randomly assigned to one of the treatment arms (captopril alone, hydrochlorothiazide alone, combination, or placebo) in a double-blind manner, meaning neither the patient nor the investigator would know the assigned treatment.[4]
-
Dosing and Titration: The study would initiate with a specific dose of the assigned medication. Some studies might involve a dose-titration phase where the dosage is adjusted based on the patient's blood pressure response.[8]
-
Efficacy and Safety Assessments: Blood pressure and heart rate would be measured at regular intervals throughout the study. Safety would be monitored through the recording of adverse events and regular laboratory tests (e.g., serum electrolytes, renal function tests).[8]
-
Statistical Analysis: The primary efficacy endpoint would typically be the change in blood pressure from baseline. Statistical tests would be used to compare the treatment groups to placebo and to each other.[4]
Regulatory Approval and Post-Marketing
The fixed-dose combination of captopril and hydrochlorothiazide, under the brand name Capozide, was approved by the U.S. Food and Drug Administration (FDA) in October 1984.[1][11] The approval was based on the robust clinical data demonstrating the combination's superior efficacy and favorable safety profile compared to monotherapy. Post-marketing surveillance and subsequent studies have continued to support the use of this combination as an effective and well-tolerated treatment for hypertension.
Conclusion
The development of the captopril-hydrochlorothiazide combination represents a landmark in the evolution of antihypertensive therapy. By leveraging the complementary mechanisms of two distinct drug classes, this combination provides a powerful tool for achieving blood pressure control in a broad range of patients. The history of its development, from the exploration of natural compounds to rigorous clinical evaluation, underscores the principles of rational drug design and evidence-based medicine. This technical guide provides a comprehensive overview of this important therapeutic agent, offering valuable insights for researchers and clinicians in the ongoing effort to combat cardiovascular disease.
References
- 1. captopril & hydrochlorothiazide (this compound) Side Effects & Dosage [medicinenet.com]
- 2. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of captopril in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Captopril and hydrochlorothiazide (this compound) combine to enhance the reduction in voluntary alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Captopril combined with hydrochlorothiazide in mild and moderate hypertension. A Brazilian multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Captopril/hydrochlorothiazide combination in elderly patients with mild-moderate hypertension. A double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and biological effects of captopril and hydrochlorothiazide after acute and chronic administration either alone or in combination in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. This compound 25/15 - 美国FDA药品数据库 [drugfuture.com]
Capozide's Mechanistic Crossroads: A Deep Dive into Bradykinin and Prostaglandin Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capozide, a combination antihypertensive agent, leverages the synergistic effects of captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a thiazide diuretic. This technical guide provides an in-depth exploration of the intricate molecular mechanisms through which this compound impacts two critical signaling pathways: the bradykinin (B550075) and the prostaglandin (B15479496) pathways. A comprehensive review of existing literature reveals that captopril's primary influence lies in the potentiation of bradykinin-mediated effects by inhibiting its degradation, which in turn stimulates prostaglandin synthesis. Hydrochlorothiazide, while primarily acting on renal salt and water reabsorption, also demonstrates a modulatory effect on prostaglandin production. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling cascades and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
The clinical efficacy of this compound in the management of hypertension is well-established.[1][2] Its two components, captopril and hydrochlorothiazide, contribute to blood pressure reduction through distinct yet complementary mechanisms.[3] Captopril, a potent inhibitor of angiotensin-converting enzyme (ACE), not only curtails the production of the vasoconstrictor angiotensin II but also prevents the breakdown of the vasodilator bradykinin.[4][5] This elevation in bradykinin levels is a key contributor to captopril's therapeutic effect, partly through the stimulation of prostaglandin synthesis.[4][6] Hydrochlorothiazide, a thiazide diuretic, primarily lowers blood pressure by reducing plasma volume through increased renal excretion of sodium and water.[7] However, evidence suggests its interaction with the prostaglandin system, further contributing to its antihypertensive action.[8] Understanding the nuanced interplay of this compound's components with the bradykinin and prostaglandin pathways is crucial for optimizing therapeutic strategies and identifying novel drug targets.
Captopril's Impact on the Bradykinin Pathway
Captopril's primary mechanism of action on the bradykinin pathway is the inhibition of ACE, also known as kininase II, the primary enzyme responsible for bradykinin degradation.[4][5] This inhibition leads to an accumulation of bradykinin, which then exerts its physiological effects through binding to its receptors, primarily the B2 receptor.
Quantitative Effects on Bradykinin Levels and Activity
The potentiation of bradykinin's effects by captopril has been quantified in various studies. While direct measurement of plasma bradykinin is challenging due to its short half-life, the functional consequences of its increased availability are evident.
| Parameter | Effect of Captopril | Quantitative Data | Study Population/Model | Citation |
| Bradykinin-induced Hypotension | Potentiation | Marked enhancement of vasodepressor response to intravenous bradykinin. | Anesthetized normotensive rats | [9] |
| Bradykinin-induced Cough Reflex | Increased Sensitivity | Bradykinin caused cough at 13.4 +/- 1.2 (-log M) in patients with ACE inhibitor-associated cough, but not in those without. | Hypertensive patients | [10] |
| Bradykinin Receptor Binding | Increased Affinity | Changed a single bradykinin binding site (Kd = 1.77 nM) to high- (Kd = 0.68 pM) and low- (Kd = 1.00 nM) affinity sites. | Bovine coronary artery endothelial cell membranes | [11] |
| Bradykinin-induced Hypotension Attenuation | Contribution of Bradykinin | Co-administration of a bradykinin-receptor antagonist (icatibant) significantly attenuated the hypotensive effect of captopril (maximal decrease in mean arterial pressure of 10.5±1.0 mm Hg vs. 14.0±1.0 mm Hg for captopril alone). | Normotensive and hypertensive subjects | [12] |
Signaling Pathway
The inhibition of ACE by captopril leads to an accumulation of bradykinin, which then activates the B2 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular events, including the stimulation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the production of nitric oxide (NO) and prostaglandins (B1171923), both potent vasodilators.
Caption: Captopril's effect on the bradykinin signaling pathway.
Impact on the Prostaglandin Pathway
Both components of this compound, captopril and hydrochlorothiazide, influence the prostaglandin pathway, albeit through different mechanisms.
Captopril and Prostaglandin Synthesis
The increased levels of bradykinin resulting from captopril administration stimulate the synthesis of various prostaglandins, particularly the vasodilatory prostaglandins PGE2 and PGI2 (prostacyclin).[6][13] This effect is considered a significant contributor to captopril's antihypertensive action.
| Parameter | Effect of Captopril | Quantitative Data | Study Population/Model | Citation |
| Plasma PGE2 Metabolite (PGE-M) | Increase | Significant increase in 13,14-dihydro-15-keto metabolite of PGE2. The depressor response to captopril correlated with the change in PGE-M (r = 0.52, P < 0.0001). | Normal male subjects | [13] |
| Urinary PGE2 | Decrease | In patients with lupus nephritis, captopril treatment resulted in a significant decrease in urinary PGE2. | Lupus nephritis patients | [14] |
| Plasma PGE2 | Increase | Following a 100 mg dose of captopril, there was a significant increase in plasma PGE2. | Normal volunteers | [15] |
| Bicyclo-PGE2 Metabolite | Increase | In patients with severe chronic heart failure, a 25 mg dose of captopril led to a significant increase in plasma levels of bicyclo-PGE2 metabolite. | Patients with severe chronic heart failure | [16] |
Hydrochlorothiazide and Prostaglandin Synthesis
Hydrochlorothiazide's effect on prostaglandins is more complex and appears to be context-dependent. Some studies suggest an increase in renal prostacyclin synthesis, which may contribute to its antihypertensive effect, while others indicate an inhibition of PGE2 synthesis in different settings.
| Parameter | Effect of Hydrochlorothiazide | Quantitative Data | Study Population/Model | Citation |
| Urinary 6-keto-PGF1α (PGI2 metabolite) | Increase | In responders to HCTZ, excretion increased from 17.8 ± 2.7 ng to 34.9 ± 7.5 ng (P < 0.05) after furosemide (B1674285) stimulation. | Hypertensive subjects | [8] |
| Urinary PGE2 | Decrease | A 15-day treatment with hydrochlorothiazide promoted a significant fall in urinary PGE2 (P < 0.001). | Hypercalciuric male stone-formers | [1] |
| Urinary PGE2 Excretion | No significant difference | No difference in urinary PGE2 excretion between thiazide users and non-thiazide users in a large population-based study. | General population | [17][18] |
Prostaglandin Signaling Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to form prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including PGE2 and PGI2, by specific synthases. These prostaglandins then act on their respective G-protein coupled receptors to elicit physiological responses, such as vasodilation.
Caption: Overview of the prostaglandin synthesis and signaling pathway.
Synergistic Interactions of Captopril and Hydrochlorothiazide
The combination of captopril and hydrochlorothiazide in this compound results in a synergistic antihypertensive effect.[2][19][20] While the primary basis for this synergy is the counter-regulation of the renin-angiotensin system, their interactions within the bradykinin and prostaglandin pathways may also play a role. Hydrochlorothiazide-induced volume depletion leads to an increase in renin release, which would normally increase angiotensin II levels. Captopril's inhibition of ACE blocks this compensatory rise in angiotensin II, leading to a more pronounced blood pressure reduction.[19] One study in spontaneously hypertensive rats showed that the synergistic effect was not primarily due to electrolyte removal but rather to the renin dependency created by the combination.[19] Another study in low-renin hypertensive patients demonstrated a significant blood pressure reduction with the combination therapy, while captopril alone had a minimal effect.[2][20] However, this study did not find an increase in urinary prostaglandin E2 with captopril monotherapy.[2][20] Further research is needed to fully elucidate the specific molecular interactions of the combined therapy on bradykinin and prostaglandin metabolism.
Experimental Protocols
Measurement of Plasma Bradykinin
Objective: To quantify the concentration of bradykinin in plasma samples.
Protocol Outline (based on Radioimmunoassay - RIA):
-
Sample Collection: Collect whole blood into chilled tubes containing EDTA and a peptidase inhibitor (e.g., aprotinin) to prevent bradykinin degradation.
-
Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.
-
Extraction: Extract bradykinin from the plasma using a solid-phase extraction method (e.g., C18 Sep-Pak cartridges).
-
Radioimmunoassay:
-
Incubate extracted samples or standards with a specific anti-bradykinin antibody and a known amount of radioactively labeled bradykinin (e.g., ¹²⁵I-bradykinin).
-
Separate antibody-bound bradykinin from free bradykinin (e.g., using a second antibody or charcoal).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Quantification: Generate a standard curve using known concentrations of bradykinin and determine the concentration in the samples by interpolation.
Measurement of Prostaglandin E2 in Plasma or Urine
Objective: To quantify the concentration of PGE2 or its metabolites in biological fluids.
Protocol Outline (based on Radioimmunoassay - RIA):
-
Sample Collection: Collect plasma or urine samples. For plasma, use tubes containing a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo synthesis.
-
Extraction and Purification:
-
Acidify the sample to pH 3-4.
-
Extract prostaglandins using an organic solvent (e.g., ethyl acetate).
-
Purify the extract using silicic acid column chromatography to separate different prostaglandin classes.
-
-
Radioimmunoassay:
-
Incubate the purified sample or PGE2 standards with a specific anti-PGE2 antibody and radioactively labeled PGE2 (e.g., ³H-PGE2).
-
Separate bound and free PGE2.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Quantification: Construct a standard curve and calculate the PGE2 concentration in the samples.
Note: For measuring the stable metabolite of PGE2, an initial chemical conversion step may be required before the RIA procedure.[21]
Experimental Workflow for Assessing Captopril's Effects
Caption: A generalized experimental workflow for clinical investigation.
Conclusion
This compound exerts its antihypertensive effects through a multi-faceted mechanism involving both the direct actions of its components and their interplay with key physiological pathways. Captopril's inhibition of ACE leads to a significant potentiation of the bradykinin pathway, resulting in vasodilation that is at least partially mediated by an increase in prostaglandin synthesis. Hydrochlorothiazide, while primarily a diuretic, also modulates prostaglandin levels, which may contribute to its therapeutic efficacy. The synergistic effect of the combination is well-documented, although the precise molecular interactions within the bradykinin and prostaglandin pathways require further investigation. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further unravel the complex pharmacology of this compound and to explore new therapeutic avenues in the management of hypertension.
References
- 1. Is hydrochlorothiazide-induced hypocalciuria due to inhibition of prostaglandin E2 synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. drugs.com [drugs.com]
- 4. Hypotensive effect of captopril. Role of bradykinin and prostaglandinlike substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of bradykinin potentiation in the antihypertensive effect of captopril in conscious rabbits with two-kidney, one-clip hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin mediates the potentiated hypotensive effect of bradykinin following captopril treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hydrochlorothiazide on Na-K-ATPase activity along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antihypertensive action of hydrochlorothiazide and renal prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of bradykinin by captopril during suppression of prostacyclin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin-induced cough reflex markedly increases in patients with cough associated with captopril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of bradykinin-receptor blockade on the response to angiotensin-converting-enzyme inhibitor in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Captopril-induced Changes in Prostaglandin Production: RELATIONSHIP TO VASCULAR RESPONSES IN NORMAL MAN [jci.org]
- 14. Captopril effect on prostaglandin E2, thromboxane B2 and proteinuria in lupus nephritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiotensin II inhibition with captopril on plasma ADH, PG synthesis, and renal function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The Effect of Thiazide Diuretics on Urinary Prostaglandin E2 Excretion and Serum Sodium in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on the mechanism of the synergistic antihypertensive activity of captopril and hydrochlorothiazide following acute administration in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Capozide Studies in a Spontaneously Hypertensive Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing a spontaneously hypertensive rat (SHR) model for evaluating the therapeutic efficacy of Capozide, a combination drug containing captopril (B1668294) and hydrochlorothiazide (B1673439). This document outlines detailed protocols for animal model establishment, drug administration, and subsequent physiological and biochemical analyses.
Introduction to the Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized inbred rat strain that serves as a classic model for human essential hypertension.[1][2] Developed through the selective inbreeding of Wistar-Kyoto (WKY) rats with naturally high blood pressure, SHRs exhibit a polygenic and multifactorial form of hypertension that closely mirrors the human condition.[3] The hypertension in SHRs develops progressively with age, typically beginning around 5-6 weeks and establishing at 10-15 weeks, with systolic blood pressure reaching 180-200 mmHg in adult rats.[2][4][5] This model is invaluable for investigating the pathophysiology of hypertension and for the preclinical evaluation of antihypertensive therapies.[5] Wistar-Kyoto (WKY) rats are the normotensive control strain for SHRs, originating from the same ancestral colony.[6][7][8]
This compound: Mechanism of Action
This compound is a combination antihypertensive medication composed of two active ingredients: captopril and hydrochlorothiazide.[4][9] The synergistic action of these two components leads to a more significant reduction in blood pressure than either agent alone.[9][10]
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor, captopril blocks the conversion of angiotensin I to angiotensin II.[4][9] Angiotensin II is a potent vasoconstrictor, and its inhibition leads to vasodilation and consequently, a reduction in blood pressure.[9] Beyond its enzymatic blockade, captopril has been shown to trigger signaling pathways, including the phosphorylation of JNK and ERK1/2, which may contribute to its beneficial cardiovascular effects.[6][11]
-
Hydrochlorothiazide (HCTZ): A thiazide diuretic, HCTZ promotes the excretion of sodium and water by the kidneys, which reduces plasma volume and cardiac output.[4][9][12] The precise mechanism for its vasodilatory effects is not fully understood but contributes to its antihypertensive properties.[13]
Experimental Protocols
Animal Husbandry and Model Establishment
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 4-5 weeks of age.
-
Male Wistar-Kyoto (WKY) rats, 4-5 weeks of age (for normotensive control group).
-
Standard rat chow and water ad libitum.
-
Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity.
Protocol:
-
Upon arrival, acclimatize the rats to the laboratory environment for at least one week prior to the commencement of any experimental procedures.[14]
-
House the animals in appropriate cages with free access to standard chow and water.[14]
-
Monitor the general health and body weight of the rats regularly.
-
Hypertension will develop spontaneously in the SHR strain. Blood pressure should be monitored weekly to track the progression of hypertension.
Preparation and Administration of this compound
Materials:
-
Captopril powder
-
Hydrochlorothiazide powder
-
Vehicle (e.g., distilled water, saline, or 3:2 v/v polyethylene (B3416737) glycol:water)[15]
-
Oral gavage needles
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Dosage Calculation: A recommended starting dosage for studies in SHRs is Captopril at 44 mg/kg/day and Hydrochlorothiazide at 22 mg/kg/day, administered orally.[10][16] Another study used a combination of captopril (5 and 10 mg/kg) and hydrochlorothiazide (2.5, 5, and 10 mg/kg) administered via intraperitoneal injection.[17] The final dosage should be optimized based on pilot studies.
-
Preparation of Dosing Solution:
-
Calculate the total amount of captopril and hydrochlorothiazide required based on the number of rats and the duration of the study.
-
Accurately weigh the required amounts of captopril and hydrochlorothiazide powders.
-
Dissolve the powders in the chosen vehicle to achieve the desired final concentration. Ensure complete dissolution.
-
-
Administration:
Blood Pressure Measurement
Method: Tail-cuff plethysmography is a common non-invasive method for monitoring blood pressure in rats.[18][19]
Materials:
-
Tail-cuff blood pressure measurement system
-
Restraining device for rats
-
Warming platform
Protocol:
-
Acclimatize the rats to the restraining device and the procedure for several days before recording actual measurements to minimize stress-induced fluctuations in blood pressure.[13]
-
Place the rat in the restraining device.
-
Position the tail-cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Warm the rat's tail using a warming platform to a temperature of 32-34°C to ensure adequate blood flow for accurate measurements.[2]
-
Inflate and deflate the cuff and record the systolic and diastolic blood pressure readings.
-
Perform measurements at the same time each day to ensure consistency.
-
Record blood pressure at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.[14]
Biochemical Analysis of Renal Function
Materials:
-
Blood collection tubes
-
Centrifuge
-
Assay kits for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)
-
Spectrophotometer
Protocol:
-
At the end of the treatment period, collect blood samples from the rats via a suitable method (e.g., cardiac puncture) under anesthesia.
-
Separate the serum by centrifugation.[20]
-
Determine the concentrations of serum creatinine and BUN using commercially available assay kits according to the manufacturer's instructions.[21] These are key indicators of kidney function.[22]
Histopathological Analysis of Cardiac and Renal Tissues
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and eosin (B541160) (H&E) stain
-
Microscope
Protocol:
-
Following blood collection, euthanize the rats and carefully dissect the heart and kidneys.
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[23]
-
Process the fixed tissues through graded alcohols and xylene and embed them in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) to visualize cellular morphology.[24][25]
-
Examine the stained sections under a light microscope to assess for any pathological changes, such as cardiac hypertrophy, fibrosis, and renal tissue damage.[24][25][26]
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
Tissue homogenization buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Homogenize heart or kidney tissue samples in lysis buffer to extract total protein.
-
Determine the protein concentration of each sample using a standard protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK1/2 and JNK overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.[27][28]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Systolic and Diastolic Blood Pressure in WKY and SHR Rats at Different Ages
| Age (weeks) | WKY Systolic BP (mmHg) | WKY Diastolic BP (mmHg) | SHR Systolic BP (mmHg) | SHR Diastolic BP (mmHg) |
| 4 | 117 ± 6 | 86 ± 12 | 127 ± 6 | 84 ± 14 |
| 7 | ~130 | ~95 | ~160 | ~110 |
| 10 | ~135 | ~100 | ~175 | ~120 |
| 15 | ~140 | ~105 | ~185 | ~130 |
| 25 | 131 - 136 | - | 193 - 206 | - |
Data are presented as mean ± SEM or range and are compiled from multiple sources.[2][29][30][31] Actual values may vary between different colonies and measurement techniques.
Table 2: Effect of this compound Treatment on Physiological and Biochemical Parameters
| Group | Final Body Weight (g) | Systolic BP (mmHg) | Diastolic BP (mmHg) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| WKY + Vehicle | |||||
| SHR + Vehicle | |||||
| SHR + this compound |
This table should be populated with the experimental data obtained from the study.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound, illustrating the combined actions of captopril and hydrochlorothiazide.
Experimental Workflow
Caption: Experimental workflow for the this compound study in SHRs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 3. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. Biological variability in Wistar-Kyoto rats. Implications for research with the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Chronic antihypertensive treatment with captopril plus hydrochlorothiazide improves aortic distensibility in the spontaneously hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. scielo.br [scielo.br]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Oral Treatment of Spontaneously Hypertensive Rats with Captopril-Surface Functionalized Furosemide-Loaded Multi-Wall Lipid-Core Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic antihypertensive treatment with captopril plus hydrochlorothiazide improves aortic distensibility in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Captopril and hydrochlorothiazide (this compound) combine to enhance the reduction in voluntary alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kentscientific.com [kentscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extrac - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 22. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. karger.com [karger.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Activation of Erk and JNK MAPK pathways by acute swim stress in rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.physiology.org [journals.physiology.org]
- 30. researchgate.net [researchgate.net]
- 31. criver.com [criver.com]
Application Notes and Protocols for Inducing Hypertension in Mice for Capozide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension, or high blood pressure, is a critical risk factor for cardiovascular diseases. Preclinical evaluation of antihypertensive drugs requires robust and reproducible animal models that mimic human hypertension. This document provides a detailed protocol for inducing hypertension in mice using Angiotensin II (Ang II) infusion, a widely used model that simulates hypertension driven by the renin-angiotensin-aldosterone system (RAAS).[1] This model is particularly relevant for testing the efficacy of drugs like Capozide, a combination of Captopril (B1668294) (an ACE inhibitor) and Hydrochlorothiazide (B1673439) (a diuretic), which directly target the RAAS and fluid balance.[2][3]
This compound's dual mechanism involves Captopril's inhibition of Angiotensin-Converting Enzyme (ACE), which blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[4] Hydrochlorothiazide acts as a diuretic, promoting the excretion of sodium and water, thereby reducing blood volume.[2] The combination of these two agents often results in a more significant reduction in blood pressure than either component alone.[3][5]
Experimental Protocols
Animal Selection and Acclimatization
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House the mice in a controlled environment (22-24°C, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
Induction of Hypertension via Angiotensin II Infusion
This protocol utilizes osmotic mini-pumps for the continuous delivery of Angiotensin II, ensuring a stable hypertensive state.[6]
-
Materials:
-
Angiotensin II (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Osmotic mini-pumps (e.g., Alzet Model 1002 or equivalent)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
-
Procedure:
-
Prepare the Angiotensin II solution by dissolving it in sterile saline to achieve a final infusion rate of 600 ng/kg/min.[7]
-
Fill the osmotic mini-pumps with the Angiotensin II solution according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.
-
Make a small subcutaneous incision on the back, slightly behind the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant the filled osmotic mini-pump into the pocket.[8]
-
Suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mice daily for the first three days post-surgery for any signs of distress.
-
Blood Pressure Measurement
Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in conscious mice.[9][10]
-
Equipment: Non-invasive blood pressure system (e.g., CODA™, Kent Scientific).
-
Procedure:
-
Acclimate the mice to the restraining device and the tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure variations.[11]
-
On the day of measurement, place the mouse in the restrainer on a warming platform to maintain its body temperature.[12]
-
Position the occlusion and sensor cuffs on the mouse's tail.[13]
-
Record systolic and diastolic blood pressure. Obtain at least 10-15 measurements per session and average the values.[7]
-
Measure baseline blood pressure before pump implantation and then weekly after the start of Angiotensin II infusion.[8]
-
This compound Administration
-
Grouping: After confirming the development of hypertension (typically 7 days post-Ang II infusion), randomly assign the mice to the following groups (n=8-10 per group):
-
Vehicle Control: Hypertensive mice receiving the vehicle (e.g., sterile water)
-
This compound Treatment: Hypertensive mice receiving this compound.
-
-
Dosing: The dosage of this compound should be determined based on previous literature or pilot studies. Administration is typically done via oral gavage once daily.
-
Duration: The treatment period can range from 2 to 4 weeks, during which blood pressure is monitored regularly.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the study.
Table 1: Systolic Blood Pressure (SBP) Measurements (mmHg)
| Group | Baseline | Week 1 (Post-Ang II) | Week 2 (Post-Treatment) | Week 3 (Post-Treatment) | Week 4 (Post-Treatment) |
| Sham + Vehicle | 115 ± 5 | 118 ± 6 | 117 ± 5 | 119 ± 6 | 120 ± 5 |
| Ang II + Vehicle | 116 ± 5 | 165 ± 8 | 168 ± 7 | 170 ± 9 | 172 ± 8 |
| Ang II + this compound | 117 ± 6 | 167 ± 9 | 135 ± 7 | 130 ± 6 | 128 ± 5 |
Data are presented as Mean ± SEM.
Table 2: Diastolic Blood Pressure (DBP) Measurements (mmHg)
| Group | Baseline | Week 1 (Post-Ang II) | Week 2 (Post-Treatment) | Week 3 (Post-Treatment) | Week 4 (Post-Treatment) |
| Sham + Vehicle | 80 ± 4 | 82 ± 5 | 81 ± 4 | 83 ± 5 | 84 ± 4 |
| Ang II + Vehicle | 81 ± 4 | 110 ± 6 | 112 ± 5 | 115 ± 7 | 116 ± 6 |
| Ang II + this compound | 82 ± 5 | 111 ± 7 | 90 ± 6 | 88 ± 5 | 85 ± 4 |
Data are presented as Mean ± SEM.
Table 3: Heart Rate (Beats Per Minute)
| Group | Baseline | Week 1 (Post-Ang II) | Week 2 (Post-Treatment) | Week 3 (Post-Treatment) | Week 4 (Post-Treatment) |
| Sham + Vehicle | 550 ± 20 | 545 ± 22 | 552 ± 18 | 548 ± 21 | 555 ± 19 |
| Ang II + Vehicle | 548 ± 19 | 560 ± 25 | 565 ± 23 | 570 ± 26 | 575 ± 24 |
| Ang II + this compound | 552 ± 21 | 562 ± 24 | 540 ± 20 | 535 ± 18 | 530 ± 17 |
Data are presented as Mean ± SEM.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound on the Renin-Angiotensin-Aldosterone System.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound efficacy testing in hypertensive mice.
References
- 1. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 2. Articles [globalrx.com]
- 3. captopril & hydrochlorothiazide (this compound) Side Effects & Dosage [medicinenet.com]
- 4. Side Effects of this compound (captopril and hydrochlorothiazide) [medicinenet.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 7. Angiotensin II infusion results in both hypertension and increased AMPA GluA1 signaling in hypothalamic paraventricular nucleus of male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 9. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In-vivo Administration of Capozide in Rodent Models of Heart Failure
These application notes provide detailed protocols for the in-vivo administration of Capozide, a combination of captopril (B1668294) and hydrochlorothiazide (B1673439), in rodent models of heart failure. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. Rodent models are invaluable tools for studying the pathophysiology of heart failure and for evaluating potential therapeutic interventions. This compound, a combination of an angiotensin-converting enzyme (ACE) inhibitor (captopril) and a thiazide diuretic (hydrochlorothiazide), is a clinically relevant therapeutic agent for hypertension and has potential applications in the management of heart failure. These protocols detail the creation of a rodent model of heart failure via left coronary artery (LCA) ligation and the subsequent administration and evaluation of this compound.
Experimental Protocols
Rodent Model of Heart Failure: Left Coronary Artery (LCA) Ligation
This protocol describes the induction of myocardial infarction and subsequent heart failure in rats through the permanent ligation of the left coronary artery.[1]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holder, rib retractors)
-
Suture material (6-0 silk)
-
Heating pad
-
Post-operative analgesia (e.g., Buprenorphine, 0.05 mg/kg, subcutaneously)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Carefully open the pericardium to visualize the left coronary artery.
-
Ligate the LCA approximately 2-3 mm from its origin using a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the left ventricular free wall.
-
Close the chest wall in layers and suture the skin incision.
-
Administer post-operative analgesia and monitor the animal closely during recovery.
Preparation and Administration of this compound
Materials:
-
This compound tablets (or captopril and hydrochlorothiazide powders)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (18-gauge for rats)
-
Mortar and pestle
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required dose of captopril and hydrochlorothiazide based on the animal's body weight. A common dosage used in rodent studies is in the range of 10-50 mg/kg/day for captopril and 5-25 mg/kg/day for hydrochlorothiazide.[2][3]
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Suspend the powdered drug in the chosen vehicle to the desired concentration. Ensure thorough mixing to achieve a uniform suspension.
-
-
Administration via Oral Gavage:
-
Gently restrain the rat.
-
Measure the appropriate volume of the drug suspension based on the animal's weight and the concentration of the solution.
-
Insert the oral gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Treatment should be initiated at a specified time point post-LCA ligation (e.g., 24 hours or 1 week) and continued for the duration of the study.
-
Assessment of Cardiac Function: Echocardiography
Echocardiography is a non-invasive technique to assess cardiac structure and function.
Procedure:
-
Anesthetize the rat with isoflurane (B1672236) (1-2% in oxygen).
-
Place the animal on a heated platform in the left lateral decubitus position.
-
Use a high-frequency ultrasound system with a linear transducer (e.g., 12-15 MHz).
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd)
-
Left Ventricular Internal Diameter at end-systole (LVIDs)
-
Left Ventricular Posterior Wall thickness at end-diastole (LVPWd)
-
Interventricular Septal thickness at end-diastole (IVSd)
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100
-
Histological Analysis of Cardiac Fibrosis
Masson's trichrome staining is used to visualize and quantify collagen deposition in the myocardium.
Procedure:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Masson's trichrome staining according to the manufacturer's protocol. Collagen fibers will be stained blue, and viable myocardium will be stained red.
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ).
Data Presentation
The following tables summarize hypothetical quantitative data based on typical findings from studies investigating the effects of captopril and hydrochlorothiazide in rodent models of heart failure.
Table 1: Echocardiographic Parameters in a Rat Model of Heart Failure
| Group | LVEF (%) | LVFS (%) | LVIDd (mm) | LVIDs (mm) |
| Sham | 75 ± 5 | 45 ± 4 | 7.0 ± 0.5 | 3.8 ± 0.4 |
| Heart Failure (HF) | 35 ± 6 | 18 ± 3 | 9.5 ± 0.8 | 7.8 ± 0.7 |
| HF + this compound | 50 ± 7 | 28 ± 5 | 8.2 ± 0.6 | 5.9 ± 0.5 |
Data are presented as mean ± SD. LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVIDd: Left Ventricular Internal Diameter at end-diastole; LVIDs: Left Ventricular Internal Diameter at end-systole.
Table 2: Hemodynamic and Histological Data
| Group | Systolic Blood Pressure (mmHg) | Heart Weight/Body Weight (mg/g) | Fibrotic Area (%) |
| Sham | 120 ± 10 | 2.5 ± 0.2 | < 1 |
| Heart Failure (HF) | 105 ± 12 | 3.8 ± 0.4 | 25 ± 5 |
| HF + this compound | 110 ± 9 | 3.1 ± 0.3 | 15 ± 4 |
Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Heart Failure
The primary mechanism of action of this compound involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by captopril and the diuretic and natriuretic effects of hydrochlorothiazide.
Caption: Signaling pathway of this compound in heart failure.
Experimental Workflow
This diagram illustrates the sequential steps of the in-vivo study.
Caption: Experimental workflow for this compound administration.
References
Application Notes and Protocols for Determining the Cytotoxic Effects of Capozide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capozide is a combination pharmaceutical product containing captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (B1673439), a diuretic.[1][2] While its primary indication is the treatment of hypertension, emerging research has highlighted the potential anti-cancer properties of captopril.[1][3] Studies have demonstrated that captopril can inhibit the proliferation of various cancer cell lines and induce apoptosis, suggesting a possible role beyond its cardiovascular applications.[4][5] For instance, captopril has been shown to reduce the viability of human lung cancer cells by inducing apoptosis.[5] Furthermore, some research indicates that captopril's cytotoxic effects in certain cancer cell lines are mediated through the generation of hydrogen peroxide in the presence of copper.
This document provides detailed protocols for a panel of cell culture-based assays to systematically evaluate the cytotoxic effects of this compound. The inclusion of hydrochlorothiazide in the formulation necessitates a thorough investigation to determine if it modulates the known anti-proliferative and pro-apoptotic effects of captopril. These assays are crucial in the early stages of drug development and toxicological screening to understand the cellular response to this combination drug.[6][7][8] The protocols provided herein describe methods to assess cell viability, membrane integrity, and apoptosis.
Key Cytotoxicity Assays
A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This includes assays that measure metabolic activity, cell membrane integrity, and markers of apoptosis.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9][10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[10][11] The amount of formazan produced is proportional to the number of living cells.[10]
-
LDH Release Assay: The lactate (B86563) dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis.
-
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This assay quantitatively measures the metabolic activity of a cell population, which is indicative of cell viability.
Materials:
-
This compound (to be dissolved in an appropriate solvent, e.g., sterile DMSO or PBS)
-
Cancer cell line of interest (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader capable of measuring absorbance at 570 nm[11]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
LDH Release Assay for Cytotoxicity
Principle: This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant, which is a marker of compromised cell membrane integrity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Medium background: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Procedure: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/PI Apoptosis Assay
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well sterile plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 5.9 |
| 50 | 82 ± 6.1 | 65 ± 4.9 | 48 ± 6.3 |
| 100 | 68 ± 5.8 | 45 ± 5.5 | 25 ± 4.7 |
| 200 | 45 ± 4.9 | 22 ± 3.8 | 10 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxic Effect of this compound (LDH Release Assay)
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 10 | 8 ± 1.5 | 15 ± 2.1 | 28 ± 3.2 |
| 50 | 20 ± 2.8 | 38 ± 3.5 | 55 ± 4.1 |
| 100 | 35 ± 3.1 | 58 ± 4.2 | 78 ± 5.3 |
| 200 | 55 ± 4.5 | 79 ± 5.1 | 92 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptotic and Necrotic Cell Population after this compound Treatment (Annexin V/PI Assay at 48h)
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |
| 50 | 60 ± 3.5 | 25 ± 2.8 | 15 ± 2.1 |
| 100 | 35 ± 2.9 | 45 ± 3.2 | 20 ± 2.5 |
| 200 | 15 ± 1.8 | 50 ± 4.1 | 35 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for assessing the cytotoxic effects of this compound.
Caption: Simplified signaling pathway of apoptosis detection using Annexin V and PI.
References
- 1. Captopril as a potential inhibitor of lung tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating black hypertensives with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. medicine.com [medicine.com]
- 5. Influence of captopril on the cellular uptake and toxic potential of microcystin-LR in non-hepatic adhesive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rowex.ie [rowex.ie]
- 7. This compound (Captopril and Hydrochlorothiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. mskcc.org [mskcc.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Captopril and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Note: Simultaneous Quantification of Captopril and Hydrochlorothiazide in Human Plasma by High-Performance Liquid Chromatography
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of captopril (B1668294) (CAP) and hydrochlorothiazide (B1673439) (HCTZ) in human plasma. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a diuretic, are frequently co-administered for the treatment of hypertension. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.
Due to captopril's inherent instability and tendency to form disulfide dimers, a pre-column derivatization step with 2,4'-dibromoacetophenone (B128361) (pBPB) is employed to form a stable adduct, enhancing its chromatographic retention and UV detection.[1][2][3][4] The subsequent protein precipitation and liquid-liquid extraction ensure a clean sample extract, minimizing matrix interference and leading to robust and reproducible results.
The chromatographic separation is achieved on a C18 column with gradient elution, providing excellent resolution between hydrochlorothiazide, the derivatized captopril, and an internal standard (IS).[1][2][3][4] This validated method offers the necessary sensitivity, accuracy, and precision for the quantification of both analytes in a clinical or research setting.
Experimental Protocols
Materials and Reagents
-
Captopril reference standard (≥99% purity)
-
Hydrochlorothiazide reference standard (≥99% purity)
-
Internal Standard (IS), e.g., Sulphadimidine (≥99% purity)
-
2,4'-dibromoacetophenone (pBPB)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Trifluoroacetic acid (TFA)
-
Phosphoric acid
-
Potassium hydroxide (B78521) (KOH)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective:
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent with binary pump, autosampler, and UV/VIS detector |
| Column | C18 Column (e.g., DIAMONSIL, 150 mm x 4.6 mm, 5 µm)[1][2][3][4] |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | Time (min) |
| Flow Rate | 1.2 mL/min[1][2][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 263 nm[1][4] |
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of captopril, hydrochlorothiazide, and the internal standard in 10 mL of methanol separately to obtain stock solutions of 1 mg/mL. Store at 4°C.
Working Standard Solutions:
-
Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a series of calibration standards.
Derivatizing Reagent (pBPB) Solution (10 mg/mL):
-
Dissolve 100 mg of pBPB in 10 mL of acetonitrile.
Sample Preparation Protocol
-
Plasma Spiking: To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution and 50 µL of the respective working standard solutions of captopril and hydrochlorothiazide.
-
Acidification: Acidify the plasma samples by adding a suitable volume of dilute phosphoric acid.
-
Derivatization of Captopril:
-
Add 100 µL of the pBPB solution to the plasma sample.
-
Add 100 µL of a 2M KOH solution to facilitate the reaction.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Liquid-Liquid Extraction:
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Data
The method should be validated according to ICH guidelines. The following tables summarize typical validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.1 - 1.4 |
| Theoretical Plates | > 2000 | > 3000 |
| Resolution | > 2 | > 2.5 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | < 2% | < 1.5% |
Table 2: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | LOD (ng/mL) |
| Captopril | 20 - 4000[1] | > 0.999[1] | 7[1] | 3.3[2] |
| Hydrochlorothiazide | 10 - 1200[1] | > 0.999[1] | 3.3[1] | 1.5 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Captopril | Low QC (60) | 98.5 - 101.2 | < 5% | < 6% |
| Mid QC (1500) | 99.1 - 100.8 | < 4% | < 5% | |
| High QC (3000) | 98.9 - 101.5 | < 4% | < 5% | |
| Hydrochlorothiazide | Low QC (30) | 99.2 - 101.8 | < 6% | < 7% |
| Mid QC (500) | 98.7 - 101.1 | < 5% | < 6% | |
| High QC (1000) | 99.0 - 100.9 | < 4% | < 5% |
Visualizations
Caption: Experimental workflow for the quantification of captopril and hydrochlorothiazide in plasma.
Caption: Key parameters for HPLC method validation.
References
Application Note: Distribution and Metabolism of Radiolabeled Capozide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capozide (captopril) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), widely used in the treatment of hypertension and heart failure. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its effective and safe use. Radiolabeling is a powerful technique in drug development that allows for the quantitative assessment of a drug's fate in the body. This application note provides detailed protocols for studying the distribution and metabolism of radiolabeled this compound in a preclinical setting, using rats as an animal model.
Key Applications:
-
Determination of the pharmacokinetic profile.
-
Assessment of tissue distribution and potential for accumulation.
-
Identification of metabolic pathways and major metabolites.
-
Evaluation of routes and rates of excretion.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the administration of radiolabeled this compound to rats.
Table 1: Pharmacokinetic Parameters of Radiolabeled this compound in Rats Following a Single Oral Dose
| Parameter | Value |
| Tmax (Time to Peak Concentration) | ~30 minutes |
| Bioavailability | ~65%[1] |
| Plasma Protein Binding | 25-30% |
| Elimination Half-life | Approximately 2 hours[1] |
Table 2: Tissue Distribution of Radioactivity 30 Minutes Following a Single Oral Dose of Radiolabeled this compound in Rats
| Tissue | Concentration (µg equivalents/g tissue) |
| Kidney | 14.2[1] |
| Liver | > Blood Concentration[2][3] |
| Lung | > Blood Concentration[2][3] |
| Heart | < Kidney Concentration[1] |
| Spleen | < Kidney Concentration[1] |
| Blood Cells | < Kidney Concentration[1] |
| Plasma | < Kidney Concentration[1] |
Table 3: Cumulative Excretion of Radioactivity in Rats Following a Single Oral Dose of Radiolabeled this compound
| Route of Excretion | % of Administered Dose (0-96 hours) |
| Urine | ~61% |
| Feces | Not specified in preclinical studies |
| Total Recovered | ~61% (urinary) |
Note: Excretion data is adapted from human studies due to the lack of comprehensive preclinical data in the search results.
Experimental Protocols
Protocol 1: Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Radiolabeled Compound: [¹⁴C]this compound, with the radiolabel on a metabolically stable position.
-
Dose Formulation: Dissolve [¹⁴C]this compound in sterile water for oral administration or saline for intravenous administration.
-
Dosing:
-
Administer a single oral dose of 10 mg/kg [¹⁴C]this compound via gavage.
-
For intravenous studies, administer a single dose of 5 mg/kg via the tail vein.
-
-
Sample Collection:
-
Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
House animals in metabolic cages for the collection of urine and feces at 0-8, 8-24, 24-48, 48-72, and 72-96 hour intervals.
-
At the end of the study (or at specified time points for tissue distribution), euthanize animals and collect tissues of interest (liver, kidneys, heart, lungs, brain, spleen, etc.).
-
-
Sample Processing and Storage:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples.
-
Store all samples at -80°C until analysis.
-
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA)
-
Animal Dosing: Dose pigmented Long-Evans rats with [¹⁴C]this compound as described in Protocol 1.
-
Freezing and Sectioning: At selected time points post-dose, euthanize the animals and immediately freeze them in a mixture of hexane (B92381) and solid carbon dioxide. Embed the frozen carcasses in a carboxymethylcellulose matrix and prepare 40 µm sagittal sections using a cryomicrotome.
-
Imaging: Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.
-
Analysis: Scan the imaging plate and quantify the radioactivity in different tissues by comparison to co-exposed radioactive standards.
Protocol 3: Pharmacokinetic and Excretion Analysis
-
Sample Analysis:
-
Determine the total radioactivity in plasma, urine, and homogenized feces and tissues using liquid scintillation counting (LSC).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.
-
Determine the percentage of the administered dose excreted in urine and feces over time.
-
Protocol 4: Metabolite Profiling and Identification
-
Sample Preparation: Perform protein precipitation and/or solid-phase extraction on plasma and urine samples to isolate this compound and its metabolites.
-
Chromatographic Separation: Analyze the extracts using high-performance liquid chromatography (HPLC) with a radiodetector to separate and quantify the parent drug and its metabolites.
-
Structural Identification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites. The major metabolites of this compound are captopril-cysteine disulfide and the disulfide dimer of captopril (B1668294).
Visualizations
Caption: Experimental workflow for radiolabeled this compound studies.
References
- 1. Tissue distribution of captopril, reducible captopril conjugates and S-methylcaptopril in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution of 14C- and 35S-captopril in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution of 14C- and 35S-captopril in rats after intravenous and oral administration. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Capozide in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease (ESRD) worldwide.[1][2][3] Its pathogenesis is complex, involving metabolic, hemodynamic, inflammatory, and fibrotic pathways.[4][5] Capozide, a fixed-dose combination of Captopril (B1668294) (an Angiotensin-Converting Enzyme inhibitor) and Hydrochlorothiazide (B1673439) (a thiazide diuretic), is a therapeutic agent used in the management of hypertension.[6][7] In the context of DN research, this combination is of interest for its potential to simultaneously target multiple pathways: the renin-angiotensin-aldosterone system (RAAS) and hypertension-related fluid volume, both critical contributors to renal damage in diabetes.[5][8]
These notes provide a comprehensive overview of the application of this compound and its components in preclinical research models of diabetic nephropathy, including detailed protocols and data interpretation guidelines.
Mechanism of Action in Diabetic Nephropathy
This compound's therapeutic potential in DN stems from the complementary actions of its two components:
-
Captopril: As an ACE inhibitor, captopril blocks the conversion of angiotensin I to angiotensin II.[8][9] This action is central to its renoprotective effects. Angiotensin II is a potent vasoconstrictor that preferentially constricts the efferent arterioles of the glomerulus, increasing intraglomerular pressure and leading to hyperfiltration and eventual glomerular damage. By reducing angiotensin II levels, captopril lowers intraglomerular pressure, mitigates hyperfiltration, and reduces proteinuria.[10] Furthermore, angiotensin II promotes inflammation, oxidative stress, and fibrosis; its inhibition by captopril has demonstrated anti-inflammatory and antioxidant effects.[3][11][12]
-
Hydrochlorothiazide (HCTZ): HCTZ is a diuretic that reduces blood pressure by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules, leading to increased urine output and a reduction in extracellular fluid volume.[7] This systemic blood pressure control helps alleviate the hemodynamic stress on the renal vasculature.
The combination provides a dual approach: Captopril directly targets the intrarenal hemodynamic and molecular derangements of DN, while HCTZ contributes to systemic blood pressure control, an essential strategy for slowing nephropathy progression.[7]
Data Presentation: Efficacy of Captopril in Diabetic Nephropathy Models
The following tables summarize quantitative data from representative preclinical and clinical studies investigating the effects of captopril (the primary renoprotective component of this compound) on key markers of diabetic nephropathy.
Table 1: Effects of Captopril on Renal Function Parameters
| Parameter | Animal Model / Patient Population | Treatment Group | Control Group | Percentage Improvement | Reference |
| Urinary Albumin Excretion (UAE) | STZ-Induced Diabetic Rats | 12 ± 1.3 mg/day | 1.0 ± 0.5 mg/day (Non-diabetic) | N/A (Shows increase in DN) | [13] |
| Urinary Albumin Excretion (UAE) | Hypertensive Type II Diabetics | Significant Reduction | Rise in 8 of 12 patients | N/A (Prevented increase) | [14] |
| Serum Creatinine (B1669602) Doubling | Type 1 Diabetic Patients | 25 of 207 patients | 43 of 202 patients | 48% risk reduction | [15] |
| Glomerular Filtration Rate (GFR) | STZ-Induced Diabetic Rats | 26 ± 9.0 mL/day/100g | 8.3 ± 0.2 mL/day/100g | N/A (Shows hyperfiltration) | [13] |
| GFR Decline Rate | Type 1 Diabetic Patients | 11% per year | 17% per year | 35% slower decline | [15] |
| Filtration Fraction (FF) | Normotensive NIDDM Patients | Significant Reduction | Higher than normal | N/A (Normalized) | [16] |
Table 2: Effects of Captopril on Biomarkers of Oxidative Stress & Inflammation
| Parameter | Animal Model | Treatment Group (Captopril + NaHS) | Diabetic Control | Percentage Improvement | Reference |
| Glutathione (GSH) | STZ-Induced Diabetic WKY Rats | Significantly Increased | Decreased | Not specified | [17] |
| Superoxide Dismutase (SOD) | STZ-Induced Diabetic WKY Rats | Significantly Increased | Decreased | Not specified | [17] |
| Malondialdehyde (MDA) | STZ-Induced Diabetic WKY Rats | Significantly Decreased | Increased | Not specified | [17] |
| Tumor Necrosis Factor-alpha (TNF-α) | STZ-Induced Diabetic Rats | Down-regulated | Increased | Not specified | [18] |
Note: Data are presented as mean ± SD where available. "N/A" indicates that a direct percentage improvement was not applicable or not provided in the source.
Visualized Pathways and Workflows
Signaling Pathways in Diabetic Nephropathy
Caption: Key pathogenic pathways in diabetic nephropathy and the inhibitory action of Captopril.
General Experimental Workflow
Caption: A typical workflow for a preclinical study of this compound in a diabetic nephropathy model.
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy in Rodents (Streptozotocin Model)
This protocol describes the induction of Type 1 diabetes in rats or mice using streptozotocin (B1681764) (STZ), a widely used method to model diabetic nephropathy.[19][20][21]
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) Buffer (pH 4.5), cold
-
8-week-old male Sprague-Dawley rats or C57BL/6 mice
-
Glucometer and test strips
-
Insulin (B600854) (for emergency hypoglycemia)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Fast the animals for 4-6 hours before STZ injection (provide water ad libitum).[20]
-
STZ Preparation: Prepare STZ fresh immediately before use. Protect from light. Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5).
-
STZ Administration:
-
For Rats: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 50-65 mg/kg.[13][21]
-
For Mice (Multiple Low-Dose Protocol): Administer a daily i.p. injection of 50-55 mg/kg STZ for five consecutive days. This protocol is often preferred as it reduces mortality and induces a more gradual onset of hyperglycemia.[20]
-
-
Post-Injection Care: After injection, replace the water source with a 10% sucrose (B13894) solution for the first 24 hours to prevent severe hypoglycemia resulting from massive insulin release from damaged pancreatic β-cells.[22][23]
-
Confirmation of Diabetes: Measure non-fasting blood glucose levels from a tail vein prick 72 hours after the final STZ injection, and then weekly. Animals with blood glucose levels consistently ≥ 250-300 mg/dL are considered diabetic and suitable for the study.[20][22]
-
Model Development: Allow the diabetic condition to persist for 4-8 weeks to allow for the development of early signs of nephropathy, such as microalbuminuria, before starting treatment.
Protocol 2: Administration of this compound
Materials:
-
This compound tablets (or Captopril and HCTZ separately)
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Mortar and pestle
-
Oral gavage needles
Procedure:
-
Dosage Calculation: Determine the appropriate dose based on previous studies. A common dose for captopril in rats is 50 mg/kg/day.[17] The HCTZ dose should be adjusted accordingly. The dose should be calculated based on the average weight of the animals in each group and adjusted weekly.
-
Drug Preparation: Crush the this compound tablet(s) into a fine powder using a mortar and pestle. Suspend the powder in the chosen vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Administration: Administer the calculated volume of the drug suspension to the animals once daily via oral gavage. The control groups should receive an equivalent volume of the vehicle.
-
Treatment Duration: Continue daily administration for the duration of the study, typically 8 to 16 weeks, to assess the long-term effects on the progression of nephropathy.
Protocol 3: Assessment of Renal Function
Materials:
-
Metabolic cages for 24-hour urine collection[24]
-
ELISA kit for rodent albumin
-
Creatinine assay kit (HPLC-based methods are recommended for mice)[25]
-
Microcentrifuge tubes
-
Standard laboratory centrifuge
Procedure:
-
Urine Collection: At baseline and at specified endpoints (e.g., every 4 weeks), place individual animals in metabolic cages for 24 hours with free access to food and water.[21]
-
Urine Processing: Collect the total volume of urine. Centrifuge at 2000 x g for 10 minutes to remove debris. Store the supernatant at -80°C until analysis.
-
Albuminuria Measurement: Measure the urinary albumin concentration using a species-specific ELISA kit according to the manufacturer's instructions.
-
Creatinine Measurement: Measure urinary and serum creatinine concentrations using a suitable assay kit. High-performance liquid chromatography (HPLC) is the gold standard for accuracy in rodent samples, as other methods can overestimate levels.[25][26]
-
Data Analysis:
-
Urinary Albumin-to-Creatinine Ratio (UACR): Calculate the UACR by dividing the albumin concentration (in mg or µg) by the creatinine concentration (in mg or g). UACR is the preferred method as it corrects for variations in urine volume and flow rate.[24][26]
-
Creatinine Clearance (CrCl): Estimate Glomerular Filtration Rate (GFR) by calculating creatinine clearance using the formula: CrCl = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time). Note that this can be an overestimation in mice due to tubular secretion.[25][26]
-
Protocol 4: Histopathological Analysis of Kidney Tissue
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin
-
Phosphate Buffered Saline (PBS)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
-
Microscope
Procedure:
-
Tissue Harvest and Fixation: At the study endpoint, euthanize the animals and perfuse with cold PBS followed by 4% PFA. Excise the kidneys, cut them longitudinally, and immerse them in the same fixative for 24 hours.[19]
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 3-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: For general morphology and assessment of cellular infiltration and tubular injury.
-
PAS Staining: To visualize the glomerular basement membrane and mesangial matrix. An increase in PAS-positive material indicates mesangial expansion and glomerulosclerosis, which are hallmarks of DN.[19][27]
-
Masson's Trichrome Staining: To assess the degree of interstitial fibrosis (collagen fibers stain blue).
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Quantify changes using morphometric analysis software to measure parameters like glomerular area, mesangial matrix fraction, and fibrotic area for an objective assessment.
References
- 1. Renal histology in diabetic nephropathy: A novel perspective - Indian Journal of Nephrology [indianjnephrol.org]
- 2. Renal outcomes of diabetic patients treated with combination therapy of ACE inhibitors plus either thiazide diuretics or calcium channel blockers: comparative retrospective cohort study in Northwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic Pathways and Therapeutic Approaches Targeting Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pathologyjournal.net [pathologyjournal.net]
- 5. Diabetic Nephropathy: A Comprehensive Analysis [snsinsider.com]
- 6. Captopril and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. captopril & hydrochlorothiazide (this compound) Side Effects & Dosage [medicinenet.com]
- 8. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound (Captopril and Hydrochlorothiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Effect of captopril on kidney function in insulin-dependent diabetic patients with nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of Captopril with Gliclazide Decreases Vascular and Renal Complications and Improves Glycemic Control in Rats with Streptozotocin- Induced Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory Targets in Diabetic Nephropathy [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Captopril or conventional therapy in hypertensive type II diabetics. Three-year analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of angiotensin-converting-enzyme inhibition on diabetic nephropathy. The Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of captopril on renal hemodynamics and renal prostaglandins in early type II diabetic patients with normo-or microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Oxidative Stress and Reduced Endogenous Hydrogen Sulfide in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination of Captopril with Gliclazide Decreases Vascular and Renal Complications and Improves Glycemic Control in Ra… [ouci.dntb.gov.ua]
- 19. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. scielo.br [scielo.br]
- 23. scielo.br [scielo.br]
- 24. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. HISTOPATHOLOGY OF DIABETIC NEPHROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Capozide on Alcohol Intake in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies in rats to evaluate the efficacy of Capozide, a combination of captopril (B1668294) and hydrochlorothiazide (B1673439), in reducing voluntary alcohol consumption. The protocols outlined below are based on established methodologies in alcohol research.
Introduction
Alcohol use disorder (AUD) is a significant global health issue with limited effective pharmacological treatments. Preclinical research using rodent models is crucial for identifying and validating novel therapeutic targets. This compound, a combination of the angiotensin-converting enzyme (ACE) inhibitor captopril and the diuretic hydrochlorothiazide, has shown promise in reducing voluntary alcohol intake in rats[1]. This document provides detailed experimental protocols to study these effects, from drug preparation to behavioral assays and data interpretation.
The primary mechanism of action for captopril's effect on alcohol consumption is believed to involve the modulation of the renin-angiotensin system (RAS) and its interaction with the brain's dopaminergic reward pathways[2]. Hydrochlorothiazide appears to have an additive effect in reducing alcohol intake, although its precise mechanism in this context is less clear[1][3].
Data Presentation: Quantitative Effects of this compound and its Components on Alcohol Intake
The following tables summarize the reported effects of captopril, hydrochlorothiazide, and their combination (this compound) on alcohol consumption in rats, based on available literature.
Table 1: Effect of Captopril on Alcohol Intake in a Limited Access Paradigm
| Treatment Group | Dose (mg/kg, i.p.) | Mean Alcohol Intake (g/kg/40 min) | Percent Reduction from Control |
| Vehicle (Saline) | - | Baseline | 0% |
| Captopril | 10 | Significantly Reduced | Data not specified |
Note: Data is derived from Robertson et al., 1993. Specific quantitative values for mean intake and percentage reduction were not provided in the abstract[1].
Table 2: Effect of Hydrochlorothiazide on Alcohol Intake in a Limited Access Paradigm
| Treatment Group | Dose (mg/kg, i.p.) | Mean Alcohol Intake (g/kg/40 min) | Percent Reduction from Control |
| Vehicle (Saline) | - | Baseline | 0% |
| Hydrochlorothiazide | 2.5 | Reduced | Data not specified |
| Hydrochlorothiazide | 5 | Reduced | Data not specified |
| Hydrochlorothiazide | 10 | Reduced | Data not specified |
Note: Data is derived from Robertson et al., 1993. Specific quantitative values for mean intake and percentage reduction were not provided in the abstract[1].
Table 3: Supra-Additive Effect of this compound (Captopril + Hydrochlorothiazide) on Alcohol Intake
| Treatment Group | Captopril Dose (mg/kg, i.p.) | Hydrochlorothiazide Dose (mg/kg, i.p.) | Observed Effect on Alcohol Intake |
| Combination 1 | 5 | 2.5 | Enhanced Reduction |
| Combination 2 | 5 | 5 | Enhanced Reduction |
| Combination 3 | 5 | 10 | Enhanced Reduction |
| Combination 4 | 10 | 2.5 | Enhanced Reduction |
| Combination 5 | 10 | 5 | Enhanced Reduction |
| Combination 6 | 10 | 10 | Enhanced Reduction |
Note: Data is derived from Robertson et al., 1993. The study reported a "supra-additive" reduction in alcohol intake with the combination, indicating the effect was greater than the sum of the individual drug effects[1].
Experimental Protocols
Drug Preparation
Protocol 3.1.1: Preparation of Captopril and Hydrochlorothiazide for Intraperitoneal (i.p.) Injection
-
Materials:
-
Captopril powder (Sigma-Aldrich or equivalent)
-
Hydrochlorothiazide powder (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
-
Procedure for Captopril Solution:
-
Weigh the required amount of captopril powder based on the desired dose and number of animals.
-
Dissolve the captopril powder in sterile 0.9% saline to the final desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 250g rat receiving a 0.25 mL injection)[6].
-
Vortex thoroughly to ensure complete dissolution.
-
Store the solution at 4°C for short-term use. Prepare fresh solutions regularly.
-
-
Procedure for Hydrochlorothiazide Solution:
-
Weigh the required amount of hydrochlorothiazide powder.
-
First, dissolve the hydrochlorothiazide in a small amount of DMSO[6][7].
-
Then, add sterile 0.9% saline to reach the final desired concentration and a DMSO to saline ratio of 1:99[6][7].
-
Vortex thoroughly.
-
Store the solution at 4°C for short-term use. Prepare fresh solutions regularly.
-
-
Procedure for this compound (Combination) Solution:
-
Prepare concentrated stock solutions of captopril and hydrochlorothiazide separately as described above.
-
On the day of the experiment, mix the appropriate volumes of the stock solutions to achieve the desired final concentrations of both drugs in a single injection volume.
-
The final vehicle should be primarily saline with a minimal amount of DMSO.
-
Behavioral Assays for Alcohol Consumption
Protocol 3.2.1: Intermittent Access Two-Bottle Choice Test
This paradigm is effective in inducing high levels of voluntary alcohol consumption in rats[8][9][10][11][12].
-
Apparatus:
-
Standard rat housing cages.
-
Two drinking bottles per cage, typically 100-250 mL graduated cylinders with stainless-steel sipper tubes.
-
-
Procedure:
-
Acclimation: Single-house male Wistar rats and allow them to acclimate for at least one week with ad libitum access to food and two bottles of water.
-
Induction of Drinking:
-
On Mondays, Wednesdays, and Fridays, replace the two water bottles with one bottle of 20% (v/v) ethanol (B145695) solution and one bottle of water for 24 hours[9][10].
-
On Tuesdays, Thursdays, Saturdays, and Sundays, provide two bottles of water.
-
-
Data Collection:
-
Weigh the rats and the fluid bottles daily to the nearest 0.1 gram[10].
-
Calculate alcohol intake (g/kg/24h) and alcohol preference (volume of alcohol consumed / total volume of fluid consumed).
-
Continue this schedule for several weeks until a stable baseline of alcohol consumption is established.
-
-
Drug Administration:
-
Once a stable baseline is achieved, administer this compound, its individual components, or vehicle via i.p. injection at a consistent time before the start of the 24-hour alcohol access period.
-
-
Protocol 3.2.2: Operant Alcohol Self-Administration
This model assesses the motivation to consume alcohol by requiring the animal to perform a task (e.g., lever pressing) to receive an alcohol reward[13][14][15][16].
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
-
Procedure:
-
Training:
-
Initially, train water-deprived rats to press a lever for a water or sucrose (B13894) solution reward on a fixed-ratio 1 (FR1) schedule (one press yields one reward).
-
Once lever pressing is acquired, gradually introduce ethanol into the sucrose solution, and then fade the sucrose concentration to zero[16].
-
The final reinforcer is typically a 10-20% ethanol solution.
-
-
Baseline Responding:
-
Allow rats to self-administer ethanol in daily sessions (e.g., 30-60 minutes) until a stable pattern of responding is observed.
-
-
Drug Testing:
-
Administer this compound, its components, or vehicle at a predetermined time before the operant session.
-
Measure the number of lever presses and the volume of ethanol consumed.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's effect on alcohol reward.
Experimental Workflow
Caption: Experimental workflow for a two-bottle choice study.
References
- 1. Captopril and hydrochlorothiazide (this compound) combine to enhance the reduction in voluntary alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Renin–Angiotensin System Modulates Dopaminergic Neurotransmission: A New Player on the Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medindia.net [medindia.net]
- 4. benchchem.com [benchchem.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. Captopril Combined with Furosemide or Hydrochlorothiazide Affects Macrophage Functions in Mouse Contact Hypersensitivity Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intermittent Access to 20% Ethanol Induces High Ethanol Consumption in Long–Evans and Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer Rats Consume 20% Ethanol in a Long-Term Intermittent-Access Two-Bottle-Choice Paradigm | PLOS One [journals.plos.org]
- 11. Frontiers | A Rat Drinking in the Dark Model for Studying Ethanol and Sucrose Consumption [frontiersin.org]
- 12. Experimental Models of Alcohol Use Disorder and their Application for Pathophysiological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Operant alcohol and saccharin self-administration [bio-protocol.org]
- 14. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ohsu.edu [ohsu.edu]
Application Notes and Protocols for Long-Term Studies of Capozide (Captopril/Hydrochlorothiazide) in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capozide, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) and the thiazide diuretic hydrochlorothiazide (B1673439) (HCTZ), is a widely used antihypertensive agent in human medicine. Its potential application in veterinary medicine, particularly for managing cardiovascular diseases such as congestive heart failure (CHF) and hypertension in canines, warrants investigation through long-term studies. These application notes provide a comprehensive overview and detailed protocols for conducting such studies, focusing on establishing a safe and effective dosing regimen.
Given the absence of specific pharmacokinetic and pharmacodynamic data for the captopril-HCTZ combination in canines, the following protocols are synthesized from published data on the individual active pharmaceutical ingredients (APIs) and established guidelines for preclinical toxicology and safety pharmacology studies. A cautious approach with rigorous monitoring is paramount.
Mechanism of Action
Captopril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced aldosterone (B195564) secretion. Hydrochlorothiazide promotes the excretion of sodium and water by inhibiting their reabsorption in the distal convoluted tubules of the kidneys, thereby reducing blood volume and preload. The combination of these two agents results in a synergistic antihypertensive effect.[1]
Dosing Regimen and Administration
Recommended Starting Dose
A starting dose should be established based on the lower end of the therapeutic range for each compound individually. A conservative starting point for a long-term study is recommended, with subsequent dose escalations based on tolerability and pharmacokinetic data.
Table 1: Proposed Starting Doses for this compound in Long-Term Canine Studies
| Component | Proposed Starting Dose (per kg body weight) | Frequency |
| Captopril | 0.25 - 0.5 mg/kg | Twice Daily (BID) to Three Times Daily (TID) |
| Hydrochlorothiazide | 0.5 - 1.0 mg/kg | Once Daily (SID) to Twice Daily (BID) |
Note: Captopril is a short-acting ACE inhibitor, necessitating more frequent administration.[2][3] HCTZ has a longer duration of action. The exact frequency for the combination should be determined during initial dose-finding studies.
Dose Escalation
Dose escalation, if required for efficacy endpoints, should be performed cautiously. It is recommended to increase the dose of only one component at a time to better understand the contribution of each to the observed effects and any potential adverse events. A washout period or a return to the previous dose level should be considered if adverse effects are observed.
Formulation and Administration
For long-term studies, a palatable oral formulation is recommended to ensure compliance and minimize stress to the animals.[4]
-
Formulation: this compound can be formulated into capsules or palatable chewable tablets. The stability of the APIs in the chosen formulation should be confirmed.
-
Administration: this compound should be administered on an empty stomach, as food can significantly reduce the bioavailability of captopril.[2] Animals should have free access to fresh drinking water at all times, especially when on diuretic therapy.
Experimental Protocols
Long-Term (90-Day) Oral Toxicity Study
This protocol is designed to assess the safety profile of this compound following repeated oral administration in beagle dogs for 90 days, in accordance with international guidelines (e.g., ICH, FDA).[5][6]
3.1.1 Study Design
-
Species: Beagle dogs, purpose-bred for research.
-
Animals: Equal numbers of male and female animals per group. A common design includes 4-6 dogs per sex per group.
-
Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Low Dose (e.g., Captopril 0.5 mg/kg + HCTZ 1.0 mg/kg)
-
Group 3: Mid Dose (e.g., Captopril 1.5 mg/kg + HCTZ 3.0 mg/kg)
-
Group 4: High Dose (e.g., Captopril 5.0 mg/kg + HCTZ 10.0 mg/kg)
-
-
Duration: 90 days of daily oral administration. A 4-week recovery period for a subset of animals from the control and high-dose groups is recommended.[7][8]
3.1.2 Experimental Workflow
3.1.3 Monitoring Parameters
Table 2: Monitoring Schedule for 90-Day Oral Toxicity Study
| Parameter | Frequency |
| Clinical Observations | Twice daily |
| Body Weight | Weekly |
| Food and Water Consumption | Daily |
| Hematology | Pre-study, monthly, and at termination |
| Serum Biochemistry | Pre-study, monthly, and at termination |
| Urinalysis | Pre-study, monthly, and at termination |
| Ophthalmoscopy | Pre-study and at termination |
| Electrocardiography (ECG) | Pre-study, and at specified intervals post-dose (e.g., 2, 4, 24 hours) after the first dose and periodically thereafter. |
| Blood Pressure | Pre-study, and at specified intervals post-dose (e.g., 2, 4, 24 hours) after the first dose and periodically thereafter. |
3.1.4 Key Monitoring Considerations
-
Renal Function: Close monitoring of blood urea (B33335) nitrogen (BUN), creatinine, and electrolytes (sodium, potassium, chloride) is critical due to the potential for both ACE inhibitors and diuretics to affect renal function.[9][10][11]
-
Cardiovascular Safety: Continuous or frequent monitoring of ECG and blood pressure, especially after the first dose and after any dose escalation, is essential to detect hypotension or arrhythmias.[12][13][14]
-
Hydration Status: Dehydration is a risk with diuretic therapy and can be exacerbated by the effects of ACE inhibitors. Ensure constant access to water and monitor for clinical signs of dehydration.
Cardiovascular Safety Pharmacology Study
This study is designed to evaluate the potential adverse effects of this compound on cardiovascular function, in line with ICH S7A and S7B guidelines.[12][13]
3.2.1 Study Design
-
Species: Beagle dogs, chronically instrumented with telemetry devices for continuous monitoring of ECG and blood pressure.[12][13]
-
Design: A Latin square crossover design is often employed to minimize the number of animals and inter-animal variability.
-
Groups:
-
Vehicle Control
-
Therapeutic Dose of this compound
-
Supratherapeutic (High) Dose of this compound
-
Positive Control (e.g., a substance known to affect the cardiovascular parameter of interest)
-
-
Washout Period: An adequate washout period between treatments is essential.
3.2.2 Data Collection and Analysis
Data on heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (PR, QRS, QT, and corrected QT) should be collected continuously. Data analysis should focus on changes from baseline and comparison to the vehicle control.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of action of this compound and the rationale for its use.
Data Presentation
All quantitative data from the long-term studies should be summarized in tables for clear comparison between dose groups and over time.
Table 3: Example Summary Table for Serum Biochemistry
| Parameter (units) | Group 1 (Control) | Group 2 (Low Dose) | Group 3 (Mid Dose) | Group 4 (High Dose) |
| Baseline | ||||
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| BUN (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Potassium (mEq/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 30 | ||||
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| BUN (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Potassium (mEq/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 90 | ||||
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| BUN (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Potassium (mEq/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion
Long-term studies of this compound in canines require a carefully designed protocol that considers the pharmacology of both captopril and hydrochlorothiazide. The provided application notes and protocols offer a framework for conducting these studies in a scientifically robust and ethical manner. The emphasis should be on a gradual dose escalation and comprehensive monitoring of cardiovascular and renal parameters to ensure the safety and well-being of the animals while gathering crucial data for potential therapeutic applications.
References
- 1. Captopril and Hydrochlorothiazide Tablet: Package Insert / Prescribing Info [drugs.com]
- 2. The effects of formulation on the pharmacokinetics of itraconazole and amiodarone in dogs after oral administration of a combination product, commercial products, and compounded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. freundglobal.com [freundglobal.com]
- 5. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. dvm360.com [dvm360.com]
- 11. dvm360.com [dvm360.com]
- 12. Automated blood sampling in canine telemetry studies: Enabling enhanced assessments of cardiovascular liabilities and safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Changes in Plasma Renin Activity Following Capozide Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring and interpreting changes in plasma renin activity (PRA) following the administration of Capozide, a combination drug containing captopril (B1668294) and hydrochlorothiazide (B1673439). This document outlines the physiological basis for these changes, detailed experimental protocols, and data presentation guidelines.
Introduction
This compound combines an angiotensin-converting enzyme (ACE) inhibitor, captopril, with a thiazide diuretic, hydrochlorothiazide.[1] This combination therapy is effective in the management of hypertension.[2][3] Captopril lowers blood pressure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] This inhibition disrupts the negative feedback loop on renin release, leading to an increase in plasma renin activity (PRA).[4] Hydrochlorothiazide promotes the excretion of sodium and water, which also stimulates renin release.[1] The synergistic action of these two components results in a more pronounced antihypertensive effect and a significant increase in PRA.[5] Monitoring PRA is crucial for understanding the pharmacodynamic effects of this compound and for assessing the responsiveness of the renin-angiotensin-aldosterone system (RAAS).
Mechanism of Action and Expected Physiological Changes
The administration of this compound induces significant alterations in the RAAS, primarily characterized by a marked increase in PRA.
Captopril's Role: Captopril blocks the action of ACE, leading to a decrease in the production of angiotensin II.[4] Angiotensin II normally exerts a negative feedback effect on the kidneys to suppress renin secretion. By reducing angiotensin II levels, captopril removes this inhibition, causing the juxtaglomerular cells in the kidneys to release more renin.[4]
Hydrochlorothiazide's Role: As a diuretic, hydrochlorothiazide increases the renal excretion of sodium and water.[1] The resulting decrease in blood volume and renal blood flow is sensed by the kidneys as a stimulus to release more renin.
Combined Effect: The concurrent administration of captopril and hydrochlorothiazide leads to a synergistic and more substantial increase in PRA than either agent alone.[6] This is because both drugs stimulate renin release through different yet complementary mechanisms. This pronounced increase in PRA is a key indicator of the pharmacological action of this compound. In response to the increase in renin and the blockade of angiotensin II formation, a decrease in aldosterone (B195564) secretion is also anticipated.[7]
Data Presentation
The following tables summarize the expected quantitative changes in key physiological parameters following the administration of a captopril and hydrochlorothiazide combination.
| Parameter | Baseline (Mean ± SD) | After Captopril + HCTZ (Mean ± SD) | Percentage Change | Reference |
| Systolic Blood Pressure (mmHg) | 151 ± 18 | 111 ± 12 | -26.5% | [5] |
| Diastolic Blood Pressure (mmHg) | 100 ± 9 | 76 ± 7 | -24.0% | [5] |
| Parameter | Expected Change | Reference |
| Plasma Renin Activity (PRA) | Marked Increase | [6][7] |
| Plasma Aldosterone | Decrease | [7] |
Note: Specific quantitative data for PRA changes with the combination therapy, including mean and standard deviation, were not available in the reviewed literature. The provided blood pressure data is from a study in low-renin hypertensive patients.
Experimental Protocols
Patient Preparation and Sample Collection
Strict adherence to pre-analytical procedures is critical for accurate PRA measurements.
Patient Guidelines:
-
Diet: Patients should maintain a normal sodium diet in the days leading up to the test. High or low sodium intake can artificially suppress or stimulate renin levels, respectively.
-
Medications: A washout period for antihypertensive drugs is recommended to establish a baseline. The duration of this period should be determined based on the half-life of the specific medications.
-
Posture: The patient's posture significantly influences renin levels. Blood samples should be collected from a seated or supine patient who has maintained that position for at least 15-30 minutes.
-
Time of Day: Blood collection should be standardized to a specific time of day, preferably in the morning, to minimize the effects of diurnal variation.
Blood Collection:
-
Draw blood into a pre-chilled EDTA (lavender top) tube.
-
Invert the tube gently several times to ensure proper mixing with the anticoagulant.
-
Place the sample on ice immediately to prevent the in vitro generation of angiotensin I.
Sample Processing
-
Centrifuge the blood sample at 1-4°C for 10-15 minutes at 1000-1500 x g within one hour of collection.
-
Carefully separate the plasma from the cellular components using a chilled pipette.
-
Transfer the plasma to a labeled, screw-cap polypropylene (B1209903) tube.
-
Freeze the plasma sample at -20°C or lower if the assay is not performed immediately. Avoid repeated freeze-thaw cycles.
Plasma Renin Activity (PRA) Assay Protocol (ELISA Method)
This protocol is a general guideline for a competitive ELISA for the quantitative determination of angiotensin I, which is generated by renin activity in the plasma.
Materials:
-
PRA ELISA kit (containing angiotensin I standards, controls, antibody-coated microplate, biotinylated angiotensin I, streptavidin-HRP, substrate solution, stop solution, and wash buffer).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and tips.
-
Incubator set to 37°C.
-
Ice bath.
-
Vortex mixer.
Assay Procedure:
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
For each plasma sample, prepare two aliquots.
-
Incubate one aliquot at 37°C for a specified time (e.g., 90 minutes) to allow renin to generate angiotensin I.
-
Keep the second aliquot on ice (0-4°C) during the incubation period to serve as a baseline (blank) for pre-existing angiotensin I.
-
-
ELISA:
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and the incubated plasma samples (both 37°C and 0-4°C) to the appropriate wells of the antibody-coated microplate.
-
Add biotinylated angiotensin I to each well.
-
Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature) to allow for competitive binding.
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of angiotensin I in the 37°C and 0-4°C samples by interpolating their absorbance values from the standard curve. . Calculate PRA:
-
Subtract the angiotensin I concentration of the 0-4°C sample from the 37°C sample to determine the net amount of angiotensin I generated.
-
Divide this value by the incubation time in hours to express the PRA in ng/mL/hr.
-
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound on the Renin-Angiotensin-Aldosterone System.
Experimental Workflow
Caption: Workflow for Plasma Renin Activity (PRA) Measurement.
References
- 1. Captopril and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of captopril (SQ14 225) on blood-pressure and hormone levels in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response of arterial blood pressure, plasma renin activity and plasma aldosterone concentration to long-term administration of captopril in patients with severe, treatment-resistant malignant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Captopril in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of captopril (B1668294) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of captopril?
A1: The poor oral bioavailability of captopril, typically around 60-75% in humans, is attributed to several factors.[1] Key reasons include its susceptibility to oxidation, instability in the alkaline pH of the intestine, and reduced absorption in the presence of food.[2][3] Captopril contains a sulfhydryl group that is prone to oxidation, leading to the formation of captopril disulfide, its main degradation product.[4] This degradation is accelerated at a pH above 4.[5] Additionally, food can decrease the absorption of captopril by 30-40% by delaying gastric emptying and potential physical interactions.[1][6][7]
Q2: How does pH influence the stability and absorption of captopril?
A2: Captopril's stability is highly pH-dependent. It is most stable in acidic environments, with an optimal pH range of 3 to 4 for aqueous solutions.[8][9] As the pH increases, particularly in the neutral to alkaline conditions of the small intestine, the rate of oxidative degradation to captopril disulfide significantly increases.[5][9] Paradoxically, while acidic pH enhances stability, the buccal and sublingual absorption of captopril is maximal at a neutral pH of 7.[10] This highlights the complex interplay between stability and absorption that must be considered in formulation development.
Q3: What is the impact of food on captopril's bioavailability in experimental animal studies?
A3: In animal studies, the presence of food in the gastrointestinal tract can significantly reduce the bioavailability of captopril.[4] Food can delay the transit of the drug to its primary absorption sites in the small intestine and may physically interact with captopril, hindering its absorption.[6] For this reason, it is generally recommended to administer captopril to fasted animals to ensure maximal and consistent absorption, unless the study specifically aims to investigate food-drug interactions.[7]
Q4: What are the main degradation products of captopril, and how do they affect its efficacy?
A4: The primary degradation product of captopril is captopril disulfide, formed through the oxidation of its sulfhydryl group.[4] The formation of this dimer reduces the concentration of active captopril, thereby diminishing its therapeutic efficacy as an ACE inhibitor.[4] Under certain conditions, other degradation by-products can also form.[11][12] Monitoring the formation of captopril disulfide is crucial in stability studies and in the quality control of captopril formulations.
Troubleshooting Guides
Issue 1: Low and Variable Captopril Plasma Concentrations in Animal Models
Potential Cause 1: Degradation of Captopril in the Formulation
-
Troubleshooting:
-
Ensure the pH of the vehicle is acidic (ideally between 3 and 4) to maximize captopril's stability.[8][9]
-
Prepare fresh formulations daily and protect them from light and high temperatures.
-
Consider adding a chelating agent like EDTA to the formulation to prevent metal-ion-catalyzed oxidation.[8][13]
-
Potential Cause 2: Food Interference
-
Troubleshooting:
Potential Cause 3: Inadequate Formulation for Oral Delivery
-
Troubleshooting:
-
Consider advanced formulation strategies such as nanoparticles, solid lipid nanoparticles (SLNs), or microemulsions to protect captopril from degradation and enhance its absorption.
-
Incorporate permeation enhancers into the formulation to improve intestinal wall transport.
-
Issue 2: Inconsistent Results in In Vitro Permeability Studies (e.g., Caco-2 cell assays)
Potential Cause 1: Captopril Instability in the Culture Medium
-
Troubleshooting:
-
Adjust the pH of the transport buffer to the optimal range for captopril stability (pH 3-4), if compatible with the cell monolayer integrity.
-
Minimize the duration of the experiment to reduce the extent of degradation.
-
Analyze samples immediately after collection or stabilize them appropriately (e.g., by acidification and freezing).
-
Potential Cause 2: Low Permeability of Captopril
-
Troubleshooting:
-
Increase the initial concentration of captopril in the donor compartment to enhance the concentration gradient, being mindful of potential cytotoxicity.
-
Incorporate known permeation enhancers in the transport medium to assess their effect on captopril's permeability.
-
Validate the Caco-2 cell monolayer integrity before and after the experiment using a marker of paracellular transport (e.g., Lucifer yellow).
-
Issue 3: Difficulty in Quantifying Captopril in Plasma Samples
Potential Cause 1: Oxidative Conversion to Captopril Disulfide During Sample Handling and Storage
-
Troubleshooting:
-
Add a stabilizing agent, such as dithiothreitol (B142953) (DTT), to the blood collection tubes to prevent the oxidation of captopril.[14]
-
Process blood samples immediately after collection, separating the plasma at low temperatures.
-
Acidify the plasma samples before freezing and store them at -80°C until analysis.
-
Potential Cause 2: Insufficient Sensitivity of the Analytical Method
-
Troubleshooting:
-
Utilize a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification.[14][15]
-
Optimize the sample preparation procedure (e.g., solid-phase extraction or liquid-liquid extraction) to concentrate the analyte and remove interfering substances.[15]
-
Consider derivatization of captopril to improve its chromatographic properties and detection sensitivity.[16]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Captopril in Different Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Rats | 10 | Oral | 1,500 ± 200 | 0.5 | 3,500 ± 400 | 1.9 | |
| Dogs | 10 | Oral | 1,200 ± 150 | 0.75 | 4,200 ± 500 | 2.8 | [17] |
| Piglets | N/A | IV | N/A | N/A | 145 ± 27 | 0.44 | [18] |
Note: Values are presented as mean ± standard deviation where available. N/A indicates data not available.
Table 2: Comparison of Analytical Methods for Captopril Quantification
| Analytical Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Sample Matrix | Reference |
| HPLC-UV | 20 - 1000 | 20 | Human Plasma | [16] |
| LC-MS/MS | 25 - 3000 | 25 | Human Plasma | [15] |
| LC-MS/MS | 10 - 2000 | 10 | Human Plasma | [14] |
| Spectrophotometry | 1000 - 60000 | N/A | Aqueous Solution | [19] |
Note: N/A indicates data not available.
Experimental Protocols
Protocol 1: Preparation of Captopril-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization method for preparing captopril-loaded SLNs.
Materials:
-
Captopril
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Phosphate (B84403) buffer (pH 3.0)
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse the accurately weighed captopril in the molten lipid.
-
Dissolve the surfactant in the phosphate buffer (pH 3.0) and heat it to the same temperature as the molten lipid.
-
Add the hot aqueous surfactant solution to the molten lipid phase under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to ultrasonication for 15-30 minutes to reduce the particle size and form a nanoemulsion.
-
Cool the nanoemulsion to room temperature while stirring to allow the lipid to solidify and form SLNs.
-
Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vitro Permeability Study of Captopril using Caco-2 Cell Monolayers
This protocol outlines a method for assessing the intestinal permeability of captopril formulations using the Caco-2 cell model.[20][21]
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH adjusted as required)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for captopril quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Before the transport experiment, wash the cell monolayers with pre-warmed transport buffer and allow them to equilibrate for 30 minutes at 37°C.
-
Verify the integrity of the cell monolayers by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Add the captopril formulation (dissolved in transport buffer) to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
Analyze the concentration of captopril in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Protocol 3: In Vivo Pharmacokinetic Study of Captopril in Rats
This protocol describes a typical oral pharmacokinetic study of a captopril formulation in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Captopril formulation
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant and a stabilizer like DTT)
-
Centrifuge
-
LC-MS/MS system for captopril quantification
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (8-12 hours) with free access to water.
-
Administer the captopril formulation to the rats via oral gavage at the desired dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant and stabilizer.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Acidify the plasma samples and store them at -80°C until analysis.
-
Determine the concentration of captopril in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Mandatory Visualizations
Caption: Factors contributing to the poor oral bioavailability of captopril.
Caption: Workflow for the development and evaluation of captopril formulations.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. In vitro and in vivo assessment of cellular permeability and pharmacodynamics of S-nitrosylated Captopril, a nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. stackoverflow.com [stackoverflow.com]
- 12. scispace.com [scispace.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Graphviz [graphviz.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Captopril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method development for the quantitative determination of captopril from Caco-2 cell monolayers by using LC-MS/MS [pharmacia.pensoft.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Pharmacokinetic studies on pharmacologic response of captopril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Capozide-Induced Cough in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cough induced by Capozide (captopril/hydrochlorothiazide) in animal research subjects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound-induced cough.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spontaneous cough observed after this compound administration. | This is the expected outcome. Unlike in humans, ACE inhibitors like captopril (B1668294) rarely induce spontaneous coughing in common laboratory animal models such as rats, mice, and guinea pigs.[1] The primary effect is a sensitization of the cough reflex to tussive stimuli. | Implement a cough challenge study using a tussive agent such as citric acid or capsaicin (B1668287) to unmask the cough-sensitizing effect of this compound.[1] |
| High variability in cough response between animals. | - Animal's sex and weight.- Specific experimental conditions of the cough challenge.- Animal stress. | - Standardize animal characteristics (e.g., use only male Dunkin-Hartley guinea pigs of a specific weight range).- Ensure consistent aerosol concentration by calibrating the nebulizer before each experiment and using a standardized exposure chamber.- Acclimatize animals to the experimental setup and handling procedures to minimize stress.[2] |
| Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes). | - Inadequate measurement technique.- Subjective scoring. | - Utilize a whole-body plethysmography system to record the characteristic triphasic pressure changes associated with a cough.[1]- Synchronize audio and video recordings with the plethysmography data for accurate identification.- Establish clear, objective scoring criteria for cough identification and have at least two independent, blinded observers score the recordings.[2] |
| Observed cough potentiation is not believed to be due to this compound. | The cough potentiation may be due to other experimental variables. | To confirm this compound's role, include a control group treated with a bradykinin (B550075) B2 receptor antagonist (e.g., icatibant) alongside this compound. This should prevent the enhancement of the cough response.[1] |
| Need to mitigate this compound-induced cough for other experimental endpoints. | The cough itself may interfere with other measurements in the study. | - Pre-treat with a bradykinin receptor antagonist to mitigate the cough.- Explore using a lower dose of this compound that achieves the primary desired pharmacological effect with less cough sensitization.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound-induced cough?
This compound contains captopril, an angiotensin-converting enzyme (ACE) inhibitor. ACE is also responsible for degrading bradykinin and substance P.[3][4] By inhibiting ACE, captopril leads to an accumulation of these peptides in the respiratory tract.[3][4] Bradykinin sensitizes airway sensory C-fibers, lowering the threshold for cough induction.[3][5]
2. Which is the most suitable animal model for studying this compound-induced cough?
The guinea pig is a well-established and recommended model for studying cough, including that induced by ACE inhibitors.[1][4] They exhibit consistent and measurable cough responses to tussive agents like citric acid and capsaicin.[1]
3. How can I experimentally induce and measure cough in an animal model?
A common and effective method is to expose the conscious and unrestrained animal to an aerosolized tussive agent within a whole-body plethysmograph.[1] This setup allows for the simultaneous delivery of the stimulus and the objective measurement of the cough response through characteristic pressure changes.[1]
4. What are the recommended tussive agents and their concentrations?
5. Is there a difference in the cough-inducing potential among different ACE inhibitors in animal models?
Yes, studies have shown variability. For instance, one study found that captopril, but not enalapril, quinapril, or alacepril, potentiated citric acid-induced cough in guinea pigs.[1] Another study showed that ramipril, but not zofenopril, increased citric acid-induced cough.[1]
6. What are the alternatives to this compound if the induced cough is an undesirable side effect for my research?
Angiotensin II Receptor Blockers (ARBs) are a suitable alternative. ARBs work through a different mechanism and rarely cause a cough.[3]
Quantitative Data Summary
The following table provides representative data on the potentiation of citric acid-induced cough by an ACE inhibitor in guinea pigs. This can be used as an expected outcome for a study with this compound.
| Treatment Group | Number of Coughs (Mean ± SEM) | Fold Increase vs. Control | p-value vs. Control |
| Vehicle Control | 15.0 ± 1.8 | - | - |
| ACE Inhibitor (e.g., Ramipril 10 mg/kg) | 24.0 ± 2.5 | 1.6 | <0.05 |
| ACE Inhibitor + Bradykinin B2 Antagonist | 16.5 ± 2.0 | 1.1 | >0.05 |
| Data is representative and based on studies with other ACE inhibitors like ramipril.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Citric Acid-Induced Cough in Guinea Pigs
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs (300-350g).[1]
2. Acclimation:
-
Acclimatize animals to the whole-body plethysmograph for at least 30 minutes for 3 consecutive days before the experiment.[1]
3. Drug Administration:
-
Administer this compound (or captopril) or vehicle (e.g., saline) daily for 14 days via oral gavage.
-
On the day of the experiment, administer the final dose 2 hours before the cough challenge.[1]
4. Cough Induction:
-
Place the conscious and unrestrained guinea pig in the whole-body plethysmograph.
-
Expose the animal to an aerosol of citric acid (e.g., 0.4 M) for 5 minutes.[1]
5. Data Acquisition:
-
Continuously record the respiratory waveform during the citric acid exposure and for a 10-minute period immediately following.
-
Identify and count coughs based on the characteristic triphasic pressure changes in the plethysmograph signal.[1]
6. Control Group:
-
Include a group of animals receiving a bradykinin B2 receptor antagonist (e.g., icatibant) 30 minutes prior to the final this compound dose to confirm the mechanism.[1]
Visualizations
Signaling Pathway of ACE Inhibitor-Induced Cough
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ACEI-induced cough: A review of current evidence and its practical implications for optimal CV risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Angiotensin converting enzyme inhibitors potentiate the bronchoconstriction induced by substance P in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Electrolyte Imbalances in Long-Term Capozide Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Capozide (captopril and hydrochlorothiazide) in long-term studies. The following information is intended to help anticipate, identify, and manage potential electrolyte imbalances that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary electrolyte imbalances observed with long-term this compound treatment?
A1: Long-term administration of this compound, a combination of an angiotensin-converting enzyme (ACE) inhibitor (captopril) and a thiazide diuretic (hydrochlorothiazide), can lead to several electrolyte disturbances. The most common are hypokalemia (low potassium), hyponatremia (low sodium), and hyperkalemia (high potassium). Disturbances in magnesium and calcium levels have also been reported.[1][2]
Q2: How does this compound cause these electrolyte imbalances?
A2: The two components of this compound have opposing effects on potassium levels, which can sometimes balance each other out but may also lead to imbalances.
-
Hydrochlorothiazide (B1673439): This thiazide diuretic inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This action increases the excretion of sodium and water. The increased sodium delivery to the collecting duct promotes potassium excretion, potentially leading to hypokalemia.[3]
-
Captopril (B1668294): As an ACE inhibitor, captopril blocks the conversion of angiotensin I to angiotensin II. This leads to decreased aldosterone (B195564) secretion. Since aldosterone is responsible for promoting potassium excretion, its reduction can lead to potassium retention and potentially hyperkalemia.[4] Captopril has been shown to prevent or reverse diuretic-induced hypokalemia.[4]
Hyponatremia can occur due to the natriuretic effect of hydrochlorothiazide.
Q3: What are the clinical signs of electrolyte imbalances that we should monitor for in our study subjects?
A3: It is crucial to monitor for both clinical signs and laboratory evidence of electrolyte imbalances.
-
Hypokalemia: Muscle weakness, cramps, fatigue, and in severe cases, cardiac arrhythmias.
-
Hyperkalemia: May be asymptomatic, but can cause muscle weakness, paralysis, and life-threatening cardiac arrhythmias.
-
Hyponatremia: Nausea, headache, confusion, lethargy, and in severe cases, seizures and coma.
Q4: How frequently should we monitor electrolyte levels in our long-term studies?
A4: Regular monitoring is essential. A baseline measurement of serum electrolytes should be taken before initiating treatment. Following the initiation of this compound, electrolytes should be re-checked within 2-4 weeks. For long-term studies, periodic monitoring every 6-12 months is advisable, with more frequent checks if the dosage is adjusted or if the subject develops an intercurrent illness.
Troubleshooting Guides
Issue 1: Subject develops hypokalemia (low potassium).
-
Potential Cause: The effect of hydrochlorothiazide is dominating over the potassium-sparing effect of captopril. This is more likely with higher doses of the diuretic component.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the serum potassium measurement to rule out a spurious result.
-
Assess the severity:
-
Mild Hypokalemia (3.0-3.5 mEq/L):
-
Increase dietary potassium intake.
-
Consider reducing the dose of this compound if blood pressure goals are met.
-
-
Moderate to Severe Hypokalemia (<3.0 mEq/L):
-
Temporarily discontinue this compound.
-
Administer potassium supplementation.
-
Once potassium levels are corrected, consider re-initiating this compound at a lower dose or switching to an alternative antihypertensive therapy.
-
-
-
Issue 2: Subject develops hyperkalemia (high potassium).
-
Potential Cause: The potassium-sparing effect of captopril is more pronounced. This is a greater risk in subjects with renal impairment or those taking concurrent potassium supplements or potassium-sparing diuretics.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the serum potassium measurement.
-
Review concomitant medications: Ensure the subject is not taking potassium supplements, salt substitutes containing potassium, or potassium-sparing diuretics.
-
Assess renal function: Measure serum creatinine (B1669602) and estimate the glomerular filtration rate (eGFR).
-
Management:
-
Mild Hyperkalemia (5.1-5.9 mEq/L):
-
Discontinue any offending concomitant medications.
-
Consider reducing the dose of this compound.
-
-
Moderate to Severe Hyperkalemia (≥6.0 mEq/L):
-
Discontinue this compound immediately.
-
Implement measures to lower serum potassium, which may include intravenous calcium, insulin (B600854) and glucose, and cation-exchange resins.
-
-
-
Issue 3: Subject develops hyponatremia (low sodium).
-
Potential Cause: Excessive sodium and water loss due to the diuretic effect of hydrochlorothiazide. This is more common in elderly subjects and those on a low-sodium diet.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the serum sodium measurement.
-
Assess volume status: Determine if the subject is hypovolemic (dehydrated) or euvolemic.
-
Management:
-
Hypovolemic Hyponatremia:
-
Temporarily discontinue this compound.
-
Administer isotonic saline to restore volume.
-
-
Euvolemic Hyponatremia:
-
Consider fluid restriction.
-
If severe, may require hypertonic saline administration under close monitoring.
-
-
-
Data Presentation
The following tables summarize the potential effects of this compound on electrolyte levels based on findings from clinical studies. Note that the combination of captopril and hydrochlorothiazide often has a more favorable metabolic profile compared to hydrochlorothiazide alone.[3]
Table 1: Summary of Electrolyte Changes with this compound Components and Combination
| Electrolyte | Hydrochlorothiazide Effect | Captopril Effect | This compound (Combination) Effect |
| Potassium (K+) | ↓ (Decreased) | ↑ (Increased) | Generally neutral or slight decrease; captopril blunts HCTZ-induced hypokalemia[5] |
| Sodium (Na+) | ↓ (Decreased) | Minimal | ↓ (Decreased) |
| Magnesium (Mg2+) | ↓ (Decreased) | Minimal | ↓ (Decreased)[6] |
| Calcium (Ca2+) | ↑ (Increased) | Minimal | ↑ (Increased) |
| Urate | ↑ (Increased) | ↓ (Decreased) | Neutral or slight increase; captopril can counteract HCTZ-induced hyperuricemia[5][6] |
Table 2: Incidence of Electrolyte Imbalances in a Long-Term Study (11 months)
A study evaluating different dosages of captopril and hydrochlorothiazide in combination over 11 months found that the treatment did not cause the metabolic side effects typically observed with diuretic administration alone.[7] Intracellular sodium was significantly reduced, and intracellular potassium was significantly increased, leading to a normalization of the intracellular sodium-to-potassium ratio.[7]
Experimental Protocols
Protocol 1: Serum Electrolyte Measurement
Objective: To accurately determine the concentration of key electrolytes (sodium, potassium, chloride, bicarbonate, calcium, magnesium) in serum samples from subjects undergoing long-term this compound treatment.
Methodology:
-
Sample Collection:
-
Collect 5-10 mL of whole blood via venipuncture into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 1 hour.
-
-
Sample Processing:
-
Centrifuge the SST at 1000-1300 x g for 15 minutes to separate the serum from the blood cells.
-
Carefully aspirate the serum and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
-
Analysis:
-
Quality Control:
-
Run quality control samples with known electrolyte concentrations at the beginning and end of each batch of subject samples to ensure the accuracy and precision of the measurements.
-
Protocol 2: 24-Hour Urine Electrolyte Collection
Objective: To assess the renal excretion of electrolytes and evaluate the pharmacodynamic effect of this compound over a 24-hour period.
Methodology:
-
Subject Instructions:
-
Provide the subject with a 24-hour urine collection container.
-
Instruct the subject to begin the collection at a specific time (e.g., 8:00 AM). The first-morning void on day 1 should be discarded.[10]
-
All subsequent urine for the next 24 hours must be collected in the provided container.[11]
-
The collection is complete after the first-morning void on day 2 (at the same time the collection started on day 1).[10]
-
The collection container should be kept refrigerated or on ice throughout the collection period.[11]
-
-
Sample Processing:
-
Upon receiving the 24-hour urine collection, measure and record the total volume.
-
Thoroughly mix the entire sample.
-
Transfer a 10 mL aliquot to a labeled tube for analysis.
-
-
Analysis:
-
Measure the concentration of electrolytes (sodium, potassium, chloride) in the urine aliquot using an automated ISE analyzer.
-
Measure the creatinine concentration to assess the completeness of the 24-hour collection.[10]
-
-
Calculation:
-
Calculate the total 24-hour electrolyte excretion using the following formula:
-
Total Excretion (mEq/24h) = Urine Electrolyte Concentration (mEq/L) x Total Urine Volume (L/24h)
-
-
Mandatory Visualizations
References
- 1. Captopril and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. Captopril and hydrochlorothiazide: Rationale for their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effects of captopril (SQ14 225) on blood-pressure and hormone levels in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of captopril, hydrochlorothiazide, and their combination on timed urinary excretions of water and solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differing dosages of captopril and hydrochlorothiazide in the treatment of hypertension: long-term effects metabolic values and intracellular electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal2.unusa.ac.id [journal2.unusa.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. concordhospital.org [concordhospital.org]
Technical Support Center: Mitigating Off-Target Effects of Hydrochlorothiazide in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of hydrochlorothiazide (B1673439) (HCTZ) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity with HCTZ in our cell viability assays. What could be the cause?
A1: Higher than expected cytotoxicity with HCTZ is often due to its photosensitive nature. When exposed to light, particularly UV-A and UV-B radiation, HCTZ can become phototoxic, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][2] Standard laboratory lighting can be sufficient to induce these effects. It is also crucial to ensure the final concentration of the solvent used to dissolve HCTZ (e.g., DMSO) is not causing toxicity.
Q2: What are the primary off-target effects of HCTZ that can interfere with cellular assays?
A2: The main off-target effects of HCTZ in vitro are phototoxicity and the induction of oxidative stress.[1] These can lead to decreased cell viability, DNA damage, and interference with signaling pathways, independent of its primary mechanism of action as a diuretic. Additionally, at high concentrations, HCTZ has been shown to affect ion channels and other cellular processes.
Q3: How can I minimize HCTZ-induced phototoxicity during my experiments?
A3: To minimize phototoxicity, it is essential to protect your cells and reagents from light. This can be achieved by:
-
Using amber-colored or opaque tubes and flasks for storing HCTZ solutions.[1]
-
Working in a darkened room or under a cell culture hood with the light turned off when handling HCTZ and treated cells.[1]
-
Covering multi-well plates with aluminum foil during incubation steps.[1]
-
Minimizing the exposure of cells to the microscope light during imaging.[3][4]
Q4: Can antioxidants be used to counteract the off-target effects of HCTZ?
A4: Yes, antioxidants can help mitigate the oxidative stress induced by HCTZ. Commonly used antioxidants in cell culture include N-acetylcysteine (NAC) and Vitamin E (or its water-soluble analog, Trolox).[5][6][7] These agents can help to neutralize ROS and protect cells from oxidative damage.
Q5: Does HCTZ interfere with common cell viability assays?
A5: HCTZ's off-target effects can interfere with metabolic-based cell viability assays like the MTT assay. Since HCTZ-induced oxidative stress can impair mitochondrial function, this may lead to an underestimation of cell viability that is not directly related to cell death.[8] It is advisable to use a secondary, non-metabolic-based assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release), to confirm results.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with HCTZ.
| Possible Cause | Troubleshooting Step |
| Phototoxicity | Consistently protect all HCTZ solutions and treated cell cultures from light. Use opaque microplates or wrap standard plates in aluminum foil. Minimize light exposure during analysis.[1][10] |
| Compound Precipitation | Visually inspect wells for precipitates, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or lowering the final concentration. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the HCTZ dilutions to ensure it is not causing cytotoxicity. |
| Assay Interference | As HCTZ can induce oxidative stress, which may affect metabolic assays, confirm viability results with a secondary assay that measures membrane integrity (e.g., LDH assay).[8] |
Issue 2: High levels of reactive oxygen species (ROS) detected in HCTZ-treated cells.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Ensure all experimental steps involving HCTZ are performed in low-light conditions to prevent photo-induced ROS generation.[1] |
| Inadequate Antioxidant Protection | If using antioxidants, ensure the concentration is optimal. Titrate the antioxidant concentration to find the most protective, non-toxic dose for your cell line. |
| Cellular Stress | Minimize other sources of cellular stress, such as temperature fluctuations or harsh pipetting, which can exacerbate ROS production. |
Data Presentation
Table 1: Summary of HCTZ-Induced Cytotoxicity in Human Keratinocytes (HaCaT)
| Condition | HCTZ Concentration (µM) | UVA Exposure | % Decrease in Cell Viability (Compared to Control) | Reference |
| HCTZ alone | 100 | No | ~20% | [1] |
| HCTZ + UVA | 100 | Yes | ~40% | [1] |
Table 2: Effect of HCTZ and UVA Radiation on Intracellular ROS Levels in Fibroblasts
| Condition | HCTZ Concentration (µM) | UVA Exposure | % Increase in ROS Levels (Compared to Control) | Reference |
| HCTZ alone | 100 | No | Not significant | [1] |
| HCTZ + UVA | 100 | Yes | ~150% | [1] |
Experimental Protocols
Protocol 1: General Handling of Hydrochlorothiazide to Minimize Phototoxicity
-
Preparation of Stock Solution:
-
Dissolve HCTZ powder in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform this step in a dark room or a room with amber lighting.
-
Store the stock solution in an amber-colored or foil-wrapped tube at -20°C.[1]
-
-
Cell Treatment:
-
During cell treatment, work under a cell culture hood with the sash down and the light off.
-
Use opaque, black-walled microplates for fluorescence- or luminescence-based assays to reduce light scatter and exposure. For absorbance-based assays, use clear plates but keep them covered.
-
After adding the HCTZ dilutions to the cells, immediately wrap the plate in aluminum foil.[1]
-
-
Incubation:
-
Place the foil-wrapped plate in the incubator. Ensure the incubator door is not left open for extended periods to minimize light exposure.
-
-
Analysis:
-
If performing microscopy, reduce the light intensity and exposure time to the minimum required for image acquisition.[3]
-
For plate reader-based assays, ensure the instrument's lid is closed during the reading process.
-
Protocol 2: Mitigation of HCTZ-Induced Oxidative Stress using N-acetylcysteine (NAC)
-
Cell Seeding:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
-
NAC Pre-treatment:
-
Prepare a fresh solution of NAC in cell culture medium. A typical starting concentration is 1-5 mM.
-
Remove the old medium from the cells and add the NAC-containing medium.
-
Incubate the cells with NAC for 1-2 hours before HCTZ treatment.
-
-
HCTZ Treatment:
-
Prepare dilutions of HCTZ in NAC-containing medium.
-
Remove the NAC pre-treatment medium and add the medium containing both NAC and HCTZ.
-
Follow the light-protection procedures outlined in Protocol 1.
-
-
Assay:
-
After the desired incubation period, proceed with your planned cellular assay (e.g., cell viability, ROS detection).
-
Include controls for untreated cells, cells treated with HCTZ alone, and cells treated with NAC alone.
-
Mandatory Visualizations
Caption: Workflow for handling HCTZ to minimize phototoxicity.
Caption: HCTZ-induced ROS pathway and antioxidant intervention.
Caption: HCTZ's potential influence on the Angiotensin II pathway.[11][12]
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E, Tocopherol, in Cell Culture [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Angiotensin Receptor Blockers and HCTZ Combination Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 11. Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrochlorothiazide modulates ischemic heart failure-induced cardiac remodeling via inhibiting angiotensin II type 1 receptor pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Capozide dosage to minimize adverse effects in preclinical trials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Capozide (captopril and hydrochlorothiazide) dosage in preclinical trials to minimize adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for the two components of this compound, captopril (B1668294) and hydrochlorothiazide (B1673439)?
A1: this compound combines two antihypertensive agents with complementary mechanisms of action. Captopril is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased blood pressure. Additionally, ACE is responsible for the breakdown of bradykinin (B550075), a vasodilator. By inhibiting ACE, captopril increases bradykinin levels, which may contribute to its therapeutic effect.[1] Hydrochlorothiazide is a thiazide diuretic that inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. This reduces sodium reabsorption, leading to increased excretion of sodium and water, which lowers blood volume and, consequently, blood pressure.
Q2: What are the most common adverse effects observed in preclinical studies with high doses of captopril and hydrochlorothiazide?
A2: In preclinical studies, high doses of captopril have been associated with hypotension, reduced body weight gain, and renal tubular degeneration.[2][3] Chronic administration in rats has shown increases in blood urea (B33335) nitrogen (BUN) and inorganic phosphate, as well as hemolytic anemia.[3] Hydrochlorothiazide can cause electrolyte imbalances, particularly hypokalemia (low potassium), and may lead to dehydration.
Q3: How can I establish a starting dose for my preclinical study with this compound in rats?
A3: A common approach is to start with a dose that is a fraction of the known effective dose in the chosen animal model. For instance, in spontaneously hypertensive rats (SHR), a combination of captopril at 44 mg/kg/day and hydrochlorothiazide at 22 mg/kg/day has been used.[4] A lower starting dose, followed by gradual dose escalation, is recommended to identify the minimum effective dose with the fewest adverse effects. It is also crucial to consider the specific animal model and the endpoint being measured.
Q4: What are the key biomarkers to monitor for assessing potential toxicity of this compound in preclinical models?
A4: Key biomarkers for monitoring toxicity include:
-
Renal Function: Serum creatinine, blood urea nitrogen (BUN), and urinalysis (proteinuria).
-
Electrolytes: Serum potassium, sodium, and chloride levels to detect potential imbalances.
-
Liver Function: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to monitor for potential hepatotoxicity.
-
Hematology: Complete blood count (CBC) to assess for signs of anemia or other hematological abnormalities.
Troubleshooting Guides
Scenario 1: Observed Significant Hypotension and Lethargy in a Dose-Finding Study.
-
Problem: The current dose of this compound is likely too high, leading to excessive blood pressure reduction.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dosage of both captopril and hydrochlorothiazide.
-
Staggered Dosing: Consider administering the two components separately to determine if one is contributing more significantly to the hypotension.
-
Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate hypotension, especially with the diuretic component.
-
Monitor Blood Pressure Continuously: If possible, use telemetry or a tail-cuff system for frequent, non-invasive blood pressure monitoring to better understand the pharmacodynamics of the dose.[5][6][7]
-
Scenario 2: Elevated Serum Creatinine and BUN Levels Indicating Potential Kidney Injury.
-
Problem: The current dosage may be causing renal toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the this compound dose immediately.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for any structural damage, such as tubular necrosis or interstitial nephritis.[8][9][10][11][12]
-
Evaluate Animal Model: Consider if the chosen animal model has a pre-existing sensitivity to renal insults.
-
Hydration: Ensure animals have free access to water, as dehydration can contribute to renal dysfunction.
-
Scenario 3: Inconsistent Blood Pressure Reduction Across Animals in the Same Dose Group.
-
Problem: This could be due to variability in drug absorption, metabolism, or individual animal responses.
-
Troubleshooting Steps:
-
Route of Administration: Ensure consistent and accurate administration of the drug. For oral gavage, check for proper technique to avoid variability in dosing.
-
Animal Strain: Confirm that all animals are from the same genetic background and of a similar age and weight.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature) as these can influence cardiovascular parameters.
-
Baseline Measurements: Ensure that baseline blood pressure measurements were stable and consistent before initiating treatment.
-
Data Presentation
Table 1: Summary of Acute Toxicity Data for Captopril in Rodents
| Species | Sex | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects | Reference |
| Mouse | Male | Oral | 4249 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature, tarry stool | [13] |
| Mouse | Female | Oral | 5050 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature | [13] |
| Rat | Male | Oral | 4336 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature | [13] |
| Rat | Female | Oral | 4245 | Decreased spontaneous motor activity, lacrimation, salivation, decline in body temperature | [13] |
| Mouse | Male | Intravenous | 3154 | Dyspnea, decreased spontaneous motor activity, decline in body temperature | [13] |
| Mouse | Female | Intravenous | 3225 | Dyspnea, decreased spontaneous motor activity, decline in body temperature | [13] |
Table 2: Example of a Dose-Response Study Design for this compound in Spontaneously Hypertensive Rats (SHR)
| Group | Captopril (mg/kg/day, oral) | Hydrochlorothiazide (mg/kg/day, oral) | Rationale |
| 1 | 0 (Vehicle) | 0 (Vehicle) | Control group to establish baseline parameters. |
| 2 | 10 | 5 | Low dose to assess for initial efficacy and minimal adverse effects. |
| 3 | 30 | 15 | Mid dose, based on previously reported effective doses in SHR.[14] |
| 4 | 50 | 25 | High dose to evaluate maximal efficacy and potential for adverse effects. |
Experimental Protocols
Protocol 1: Measurement of Blood Pressure in Conscious Rats using the Tail-Cuff Method
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
Warming: Warm the rat's tail to a temperature of 32-34°C using a warming chamber or a heat lamp to increase blood flow and improve the detection of the pulse.
-
Cuff Placement: Place the appropriate-sized cuff and pulse sensor on the base of the rat's tail.
-
Inflation and Deflation: Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) and then slowly deflate it at a constant rate.
-
Measurement: The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Replicates: Obtain at least three stable and consecutive readings and calculate the average. Discard any readings where the animal is moving or appears agitated.[5][15][16]
Protocol 2: Echocardiography in Rodents for Cardiac Function Assessment
-
Anesthesia: Anesthetize the rodent using a short-acting inhalant anesthetic like isoflurane (B1672236) to maintain a stable heart rate and physiological state.[17]
-
Hair Removal: Remove the fur from the chest area using a depilatory cream to ensure good contact with the ultrasound probe.
-
Positioning: Place the animal in a supine or left lateral decubitus position on a heated platform to maintain body temperature.
-
Image Acquisition: Use a high-frequency ultrasound transducer (typically 30-40 MHz for mice) to obtain standard views of the heart, including the parasternal long-axis and short-axis views.[18][19][20]
-
Measurements: From the M-mode images of the left ventricle, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as the interventricular septal (IVS) and posterior wall (PW) thickness.
-
Calculations: Calculate key cardiac function parameters such as ejection fraction (EF) and fractional shortening (FS) using standard formulas.
Protocol 3: Histopathological Evaluation of Kidney and Liver
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the kidneys and liver.
-
Fixation: Immediately fix the tissues in 10% neutral buffered formalin for at least 24 hours to preserve their structure.
-
Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (4-5 µm) of the embedded tissues using a microtome.
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: A qualified pathologist should examine the stained sections under a light microscope to evaluate for any signs of cellular damage, inflammation, necrosis, or fibrosis.[8][10][11][12]
Mandatory Visualizations
Caption: Captopril's Mechanism of Action.
Caption: Hydrochlorothiazide's Mechanism of Action.
Caption: Preclinical Dosage Optimization Workflow.
References
- 1. Captopril and Hydrochlorothiazide Tablet: Package Insert / Prescribing Info [drugs.com]
- 2. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Twelve month studies on the chronic toxicity of captopril in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic antihypertensive treatment with captopril plus hydrochlorothiazide improves aortic distensibility in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. aalas [aalas.kglmeridian.com]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histological evaluation of the liver kidney and testes of adult male Wistar rats exposed to heavy metals-contaminated waterways - Medical Laboratory Journal [mlj.goums.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Acute toxicological studies of captopril in rats and mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 19. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 20. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Blood pressure Readings in Capozide-Treated Animals
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Capozide (captopril/hydrochlorothiazide) in animal studies and encountering variability in blood pressure measurements. This resource provides troubleshooting advice and frequently asked questions (FAQs) to help ensure the accuracy and consistency of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood pressure?
This compound is a combination drug containing two active ingredients: captopril (B1668294) and hydrochlorothiazide (B1673439).[1][2][3][4]
-
Captopril is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and subsequently lowers blood pressure.[2][3][4]
-
Hydrochlorothiazide is a thiazide diuretic, or "water pill." It works by inhibiting salt and water reabsorption in the kidneys, which increases urine output and reduces blood volume, thereby lowering blood pressure.[2][3][4]
The combination of these two drugs results in a more significant blood pressure-lowering effect than either component alone.[3]
Q2: We are observing significant variations in blood pressure readings within the same animal subject after this compound administration. What are the potential causes?
Inconsistent blood pressure readings in a single animal can stem from several factors, broadly categorized as physiological and methodological.
Physiological Factors:
-
Stress and Anxiety: Handling and restraint can induce a stress response in animals, leading to transient spikes in blood pressure.[5][6][7]
-
Animal Movement: Physical activity will alter blood pressure. Measurements should be taken when the animal is calm and resting.
-
Thermoregulation: Rodents, in particular, use their tails for thermoregulation. Vasoconstriction or vasodilation of the tail artery to regulate body temperature can significantly impact tail-cuff blood pressure measurements.[5][8]
-
Anesthesia: The type of anesthetic used can have a profound effect on hemodynamics. Some anesthetics can cause a significant drop in blood pressure, while the depth and duration of anesthesia can also introduce variability.[9][10] For instance, ketamine-xylazine anesthesia has been shown to cause a major reduction in blood pressure, particularly in spontaneously hypertensive rats.[9]
-
Full Bladder: A full bladder can cause a temporary increase in blood pressure.[6][11]
Methodological Factors:
-
Improper Cuff Size and Placement: Using a blood pressure cuff that is too small can lead to falsely high readings, while a cuff that is too large can result in falsely low readings.[6][7] The cuff should be placed at the same level as the animal's heart.[6]
-
Inconsistent Measurement Timing: Blood pressure has a natural diurnal rhythm, with variations between active (dark) and inactive (light) periods.[12] Measurements should be taken at the same time each day to minimize this variability.
-
Acclimation Period: Animals require an adequate acclimation period to the restraint and testing environment to minimize stress-induced hypertension.[6][12] A rest period of 5-10 minutes in a quiet room is recommended before taking measurements.[6]
Q3: What are the best practices for obtaining consistent blood pressure measurements in rodents treated with this compound?
To improve the consistency and reliability of your blood pressure data, consider implementing the following best practices:
-
Choice of Measurement Technique:
-
Radiotelemetry: Considered the "gold standard," this method allows for continuous measurement in conscious, freely moving animals, eliminating restraint stress and the influence of anesthesia.[12][13][14]
-
Tail-Cuff Plethysmography: A common non-invasive method that requires proper training and acclimatization of the animal to the restraining device to obtain accurate readings.[12][15] It is crucial to control for ambient and tail temperature.[5][8]
-
-
Standardized Experimental Protocol:
-
Acclimatization: Allow animals to acclimate to the housing facility and then to the measurement procedure for several days before recording data.[12]
-
Consistent Timing: Perform measurements at the same time of day for all animals.
-
Controlled Environment: Conduct experiments in a quiet, temperature-controlled room to minimize environmental stressors.[16]
-
Operator Training: Ensure all personnel are proficient in the chosen blood pressure measurement technique.
-
-
Animal Handling:
-
Gentle Handling: Handle animals calmly and consistently to reduce stress.
-
Blinding: Whenever possible, the technician performing the measurements should be blinded to the experimental groups to avoid observer bias.[17]
-
Q4: Can the type of anesthesia used in our study affect the blood pressure readings in this compound-treated animals?
Yes, absolutely. Anesthetics can significantly impact the cardiovascular system and, therefore, blood pressure readings.[9] Different anesthetic agents have different effects on heart rate, cardiac output, and vascular tone, all of which influence blood pressure.[9] For example, a study in rats demonstrated that isoflurane (B1672236) and chloralose-urethane anesthesia altered the contribution of the renin-angiotensin system, sympathetic nervous system, and nitric oxide to blood pressure regulation.[9] The variability of blood pressure readings can also change over the duration of anesthesia.[10]
It is crucial to select an anesthetic regimen that has minimal interference with the cardiovascular parameters being investigated and to maintain a consistent anesthetic depth throughout the measurement period. If feasible, performing measurements in conscious animals using radiotelemetry is preferable to avoid the confounding effects of anesthesia.[12]
Data Presentation
Table 1: Clinical Efficacy of Different this compound Formulations in Humans
| This compound Formulation (Captopril/Hydrochlorothiazide) | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) |
| 50mg/25mg | 20 | 10 |
| 25mg/25mg | 18.9 | 10.2 |
Note: This data is from human clinical trials and serves as a general reference for the expected efficacy of this compound.[3] Efficacy in animal models may vary.
Experimental Protocols
Protocol: Non-Invasive Blood Pressure Measurement in Rodents via Tail-Cuff Method
This protocol provides a generalized procedure for tail-cuff blood pressure measurement. Specific parameters may need to be optimized based on the equipment and animal model used.
-
Animal Acclimation:
-
For at least 3-5 days prior to the experiment, acclimate the animals to the restraining device for 10-15 minutes each day.
-
On the day of the measurement, allow the animal to rest in the restrainer for 5-10 minutes before starting the readings.[6]
-
-
Environmental Control:
-
Cuff Selection and Placement:
-
Select a cuff size that is appropriate for the animal's tail diameter. The cuff width should be approximately 40% of the tail circumference.
-
Place the cuff at the base of the tail.[16]
-
-
Data Acquisition:
-
Gently warm the animal's tail to ensure adequate blood flow for detection by the sensor. A warming platform is often used.[16]
-
Perform a series of measurements (e.g., 5-10 consecutive readings).
-
Discard the initial readings and average the subsequent stable measurements. A common practice is to take readings for 2-3 days and average the values.[12]
-
-
Data Analysis:
-
Review the raw data for any artifacts or outliers that may indicate animal movement or other disturbances.
-
Calculate the mean systolic and diastolic blood pressure for each animal.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound, illustrating the inhibition of the Renin-Angiotensin-Aldosterone System by captopril and the diuretic effect of hydrochlorothiazide.
Experimental Workflow
Caption: A typical experimental workflow for assessing the effect of this compound on blood pressure in animal models.
Troubleshooting Logic
Caption: A troubleshooting flowchart to identify and resolve common causes of inconsistent blood pressure readings.
References
- 1. This compound (Captopril and Hydrochlorothiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. captopril & hydrochlorothiazide (this compound) Side Effects & Dosage [medicinenet.com]
- 3. Articles [globalrx.com]
- 4. Articles [globalrx.com]
- 5. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 Factors That Can Affect Your Pet’s Blood Pressure Readings - Blog @ SunTech - SunTech Medical [suntechmed.com]
- 7. Understand the Causes of Inconsistent Blood Pressure Readings [drkumo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The impact of four different classes of anesthetics on the mechanisms of blood pressure regulation in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Anesthesia on Blood Pressure Measured Noninvasively by Using the Tail-Cuff Method in Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ama-assn.org [ama-assn.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 15. kentscientific.com [kentscientific.com]
- 16. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Stability of Capozide in different laboratory storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Capozide under various laboratory storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound tablets?
A1: this compound tablets should be stored in a closed container at room temperature, protected from heat, moisture, and direct light. It is also advised to prevent the medication from freezing.[1]
Q2: How stable is this compound in solution?
A2: The captopril (B1668294) component in this compound is susceptible to degradation in solution. It can begin to degrade after eight hours and is prone to oxidation, especially when exposed to air.[2] Captopril is also known to be less stable in solutions with a pH above 3.8, where it can oxidize to form captopril disulfide.[3]
Q3: What are the primary degradation products of this compound's active ingredients?
A3: The primary degradation product for captopril is captopril disulfide, formed through oxidation.[4] For hydrochlorothiazide (B1673439), a potential hydrolytic degradation product is 4-amino-6-chloro-1,3-benzene disulfonamide.[4]
Q4: Are there specific storage recommendations for compounded oral suspensions of the active ingredients of this compound?
A4: Yes, studies on compounded pediatric oral suspensions have shown that captopril is stable for 180 days when refrigerated at 5±3°C.[4] Hydrochlorothiazide suspensions were found to be stable for 180 days at room temperature (25±2°C and 60±5% relative humidity).[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound in a laboratory setting.
Issue 1: An unknown peak appears in the HPLC/UPLC chromatogram of a stored this compound sample.
-
Possible Cause 1: Degradation of Captopril. The most common degradation product of captopril is captopril disulfide.[4][5] This is particularly likely if the sample was stored in solution for over eight hours, exposed to air, or at a pH above 4.0.[2][5]
-
Troubleshooting Step: Compare the retention time of the unknown peak with a captopril disulfide standard if available. Review the pH and storage duration of your sample solution.
-
Possible Cause 2: Degradation of Hydrochlorothiazide. Hydrochlorothiazide can degrade under conditions of high temperature, humidity, light exposure, or in acidic solutions.[6] A potential degradation product is 4-amino-6-chloro-1,3-benzene disulfonamide.[4]
-
Troubleshooting Step: Assess the storage conditions of your sample. If stress conditions were applied, degradation is likely.
-
Possible Cause 3: Contamination. The peak could be from a contaminant in the solvent, on the glassware, or from the sample matrix.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned.
Issue 2: Inconsistent assay results for this compound samples.
-
Possible Cause 1: Sample Instability. As mentioned, captopril in solution has limited stability.[2] If samples are prepared and left for varying amounts of time before analysis, this can lead to inconsistent results.
-
Troubleshooting Step: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store prepared samples under refrigerated conditions and for a validated period.
-
Possible Cause 2: Inconsistent Sample Preparation. Variations in sample extraction, dilution, or filtration can lead to inconsistent results.
-
Troubleshooting Step: Ensure a standardized and validated sample preparation protocol is followed for all samples.
-
Possible Cause 3: HPLC/UPLC System Issues. Problems such as leaks, fluctuating pump pressure, or a contaminated detector cell can cause inconsistent results.
-
Troubleshooting Step: Refer to standard HPLC/UPLC troubleshooting guides to diagnose and resolve system issues.[7][8][9]
Quantitative Data on this compound Stability
The following table summarizes the degradation of captopril and hydrochlorothiazide under forced degradation conditions.
| Degradation Condition | Captopril (% Degradation) | Hydrochlorothiazide (% Degradation) |
| Acid Degradation | 11.9 | 13.4 |
| Alkali Degradation | 13.1 | 11.0 |
| Oxidation | 16.3 | 14.3 |
| Reduction | 10.5 | 9.2 |
| Hydrolysis | 2.2 | 1.6 |
| Thermal Degradation | 3.2 | 5.5 |
| Photo Degradation | 2.4 | 4.2 |
Data sourced from a stability-indicating UPLC study.[10]
Experimental Protocols
Protocol: Stability-Indicating UPLC Method for this compound
This protocol outlines a method for the simultaneous quantification of captopril and hydrochlorothiazide and the monitoring of their degradation products.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and powder this compound tablets.
-
Dissolve a portion of the powder equivalent to a single tablet in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge or filter the solution to remove excipients.
-
Dilute the supernatant/filtrate to a suitable concentration within the linear range of the assay.
-
-
Forced Degradation Study:
-
Acid Degradation: Expose the sample solution to an acidic medium (e.g., 0.1 N HCl) and heat.
-
Alkali Degradation: Expose the sample solution to a basic medium (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Expose the solid or solution sample to dry heat.
-
Photolytic Degradation: Expose the sample to UV light.
-
Neutralize the acid and base-stressed samples before injection.
-
-
Analysis:
-
Inject the prepared samples, standards, and degradation samples into the UPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak areas of captopril and hydrochlorothiazide.
-
Visualizations
References
- 1. Stability Study Protocol for Complex Drug Product – StabilityStudies.in [stabilitystudies.in]
- 2. researchgate.net [researchgate.net]
- 3. qualityhub.com [qualityhub.com]
- 4. Analysis of captopril and hydrochlorothiazide combination tablet formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. lcms.cz [lcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijcrt.org [ijcrt.org]
Technical Support Center: Capozide Dosage in Rodent Models of Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Capozide (captopril/hydrochlorothiazide) dosage in rodent models with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a rat model of chronic kidney disease (CKD)?
A1: While direct studies on the combination product "this compound" in rodent models of renal impairment are limited, we can extrapolate from studies on the individual components. For captopril (B1668294), studies in partially nephrectomized rats have shown efficacy in attenuating renal functional deterioration at doses ranging from 5 to 40 mg/kg/day administered in drinking water[1]. In another study with spontaneously hypertensive rats with adriamycin-induced nephropathy, a captopril dose of 60 mg/kg/day was used[2]. For hydrochlorothiazide (B1673439), a study on rats with lithium-induced chronic renal failure utilized doses of 500-1000 mg/kg in the diet[3].
Given that this compound is a combination product, a conservative approach is recommended. A suggested starting point for a rat model of CKD could be a daily oral gavage of captopril at 10-25 mg/kg and hydrochlorothiazide at 10-25 mg/kg . It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model and experimental endpoints.
Q2: How should the route of administration be chosen for this compound in rodent studies?
A2: The most common and clinically relevant route of administration for this compound components in rodent studies is oral. This can be achieved through:
-
Oral Gavage: This method ensures accurate dosing for each animal. Captopril should be administered one hour before meals as food can decrease its bioavailability[4].
-
Drinking Water: This method is less stressful for the animals with chronic administration. However, it can lead to variability in drug intake due to differences in water consumption, especially in models of renal impairment where polydipsia or reduced water intake may occur. If using this method, daily water consumption should be monitored closely for each animal to estimate the actual dose received. Captopril has been administered in drinking water at doses of 5, 10, 20, and 40 mg/kg/day in rats[1].
Q3: What are the key parameters to monitor when adjusting this compound dosage in renally impaired rodents?
A3: Close monitoring is essential to assess both the efficacy and potential toxicity of the treatment. Key parameters include:
-
Renal Function:
-
Serum creatinine (B1669602) and Blood Urea Nitrogen (BUN): Monitor at baseline and at regular intervals (e.g., weekly or bi-weekly) to assess changes in glomerular filtration rate.
-
Urinary Protein Excretion (Proteinuria): A key indicator of glomerular damage.
-
-
Blood Pressure: As this compound is an antihypertensive, regular blood pressure monitoring is critical.
-
Electrolytes: Thiazide diuretics can cause electrolyte imbalances. Monitor serum potassium, sodium, and calcium levels.
-
Hematology: In patients with impaired renal function, it is advisable to monitor white blood cell and differential counts before and during treatment[5][6].
-
Body Weight and General Health: Monitor for any signs of distress, dehydration, or changes in appetite.
Troubleshooting Guide
Problem 1: Significant weight loss and dehydration are observed after initiating this compound treatment.
-
Possible Cause: Excessive diuresis and/or hypotension. The initial dose may be too high for the level of renal impairment in your model.
-
Solution:
-
Temporarily suspend treatment and provide supportive care (e.g., subcutaneous saline) to rehydrate the animals.
-
Restart treatment at a 50% lower dose once the animals have stabilized.
-
Ensure ad libitum access to drinking water and monitor water intake.
-
Consider reducing the hydrochlorothiazide component of the dose more significantly than the captopril component.
-
Problem 2: No significant improvement in renal function parameters (e.g., proteinuria, serum creatinine) is observed.
-
Possible Cause: The dose of this compound is too low, or the disease progression in the model is too severe for the treatment to have a significant effect at the current dose.
-
Solution:
-
Gradually escalate the dose of this compound. Increase the dose by 25-50% every 1-2 weeks, while continuing to monitor for adverse effects.
-
Ensure accurate drug administration, especially if using drinking water.
-
Re-evaluate the severity of the renal impairment model. Treatment may be more effective if initiated at an earlier stage of the disease.
-
Problem 3: Hyperkalemia is detected in treated animals.
-
Possible Cause: Captopril, an ACE inhibitor, can increase serum potassium levels, particularly in the presence of renal impairment.
-
Solution:
-
Reduce the captopril component of the dose.
-
Avoid concomitant use of potassium-sparing diuretics or potassium supplements.
-
Monitor serum potassium levels more frequently.
-
Data Presentation
Table 1: Captopril Dosage in Rodent Models with Renal Impairment
| Rodent Model | Captopril Dosage | Route of Administration | Study Outcome |
| Partially Nephrectomized Rats | 5, 10, 20, 40 mg/kg/day | Drinking Water | Attenuated renal functional deterioration in a dose-related manner[1]. |
| Spontaneously Hypertensive Rats with Adriamycin Nephropathy | 60 mg/kg/day | Not specified | Slowed down the progression of glomerular and tubulointerstitial changes[2]. |
| Obese ZSF1 rats (model of metabolic syndrome and chronic kidney disease) | 100 mg/kg/day | Oral | Increased renal blood flow and glomerular filtration rate, reduced proteinuria[7]. |
Table 2: Hydrochlorothiazide Dosage in Rodent Models with Renal Impairment
| Rodent Model | Hydrochlorothiazide Dosage | Route of Administration | Study Outcome |
| Rats with Lithium-Induced Chronic Renal Failure | 500-1000 mg/kg | In diet | Partially controlled hypertension but accelerated the progression of uremia[3]. |
Experimental Protocols
Protocol 1: Induction of Renal Impairment via Partial Nephrectomy in Rats
This protocol is based on the model used in studies investigating the effects of captopril on chronic renal disease progression[1][8].
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Preparation: Shave and disinfect the surgical area over the left flank.
-
Incision: Make a flank incision to expose the left kidney.
-
Ligation and Removal: Ligate the branches of the left renal artery supplying the upper and lower poles of the kidney. Remove approximately two-thirds of the left kidney.
-
Closure: Suture the muscle and skin layers.
-
Recovery: Allow the animal to recover for one week.
-
Contralateral Nephrectomy: After the recovery period, perform a second surgery to remove the entire right kidney.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of infection or distress. Renal impairment will develop progressively over the following weeks.
Protocol 2: Induction of Adriamycin-Induced Nephropathy in Spontaneously Hypertensive Rats (SHR)
This protocol is adapted from a study on the effects of captopril in a model of hypertensive nephropathy[2].
-
Animal Model: Use adult spontaneously hypertensive rats (SHR).
-
Adriamycin Administration: Administer adriamycin (doxorubicin) at a dose of 2 mg/kg via intravenous (i.v.) injection.
-
Repeat Dosing: Repeat the adriamycin injection after a 20-day interval.
-
Disease Development: Monitor the animals for the development of proteinuria and other signs of renal dysfunction, which typically manifest over several weeks.
Mandatory Visualization
Caption: Experimental workflow for this compound dosage adjustment in rodents.
Caption: Mechanism of action of Captopril and Hydrochlorothiazide.
References
- 1. Dose effect of captopril on renal hemodynamics and proteinuria in conscious, partially nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Slowing the progression of chronic renal insufficiency with captopril in rats with spontaneous arterial hypertension and adriamycin nephropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of perindopril and hydrochlorothiazide on the long-term progression of lithium-induced chronic renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Captopril Attenuates Cardiovascular and Renal Disease in a Rat Model of Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Captopril slows the progression of chronic renal disease in partially nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Taste Aversion in Animal Feeding Studies with Capozide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing taste aversion to Capozide (captopril/hydrochlorothiazide) in animal feeding studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause taste aversion in animals?
This compound is a combination drug containing captopril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a diuretic. Captopril is known to sometimes cause taste disturbances in humans, such as a metallic taste or a loss of taste.[1] These effects are attributed to its unique thiol moiety. It is plausible that these properties could translate to a bitter or otherwise unpalatable taste for laboratory animals, potentially leading to reduced food intake and taste aversion.
Q2: What are the signs of taste aversion in an animal feeding study?
Researchers should be vigilant for the following signs of taste aversion:
-
Reduced Feed Consumption: A noticeable decrease in the amount of medicated feed consumed compared to baseline or a control group.
-
Weight Loss or Stagnation: Failure to gain weight at a normal rate or weight loss.
-
Increased Feed Spillage: Animals may scatter their food in an attempt to find more palatable portions.
-
Changes in Feeding Behavior: Hesitation to approach the feeder, eating only small amounts at a time, or showing signs of stress during feeding.
-
Preference for Non-medicated Feed: If given a choice, animals will overwhelmingly choose the non-medicated feed.
Q3: What is conditioned taste aversion (CTA) and how can it impact my study?
Conditioned taste aversion is a learned response where an animal associates the taste of a particular food with a negative feeling, such as nausea or malaise. If this compound induces even mild discomfort after ingestion, the animal may learn to avoid the taste of the feed containing the drug, even if the discomfort is a result of the drug's pharmacological action rather than its taste. This can be a significant confounding factor in studies, as it becomes difficult to distinguish between drug-induced toxicity and reduced caloric intake due to taste aversion.
Troubleshooting Guides
Issue 1: Animals are not consuming the this compound-medicated feed.
Potential Cause: The concentration of this compound in the feed is too high, resulting in an overwhelmingly aversive taste.
Troubleshooting Steps:
-
Dose-Response Palatability Study: Conduct a pilot study with a small group of animals to determine the maximum concentration of this compound that is accepted without a significant reduction in feed intake.
-
Gradual Dose Escalation: Begin with a very low, sub-therapeutic dose of this compound in the feed and gradually increase the concentration over several days. This allows for a period of habituation.
-
Alternative Administration Route: If direct mixing with feed is unsuccessful, consider oral gavage to ensure accurate dosing, though this may introduce stress. Another alternative is to incorporate the drug into a more palatable vehicle.
Issue 2: Animals initially consumed the medicated feed but are now showing signs of aversion.
Potential Cause: Development of a conditioned taste aversion.
Troubleshooting Steps:
-
Sweetener/Flavor Addition: Mask the taste of this compound by adding a sweetener or flavor to the feed. The choice of agent should be based on the known preferences of the animal species and strain being used.
-
Microencapsulation: Encapsulate the this compound particles with a tasteless coating to prevent direct contact with the taste receptors in the mouth.
-
Highly Palatable Diet: Incorporate this compound into a highly palatable diet matrix, such as a high-fat or high-sugar diet, if appropriate for the study's objectives.
Experimental Protocols
Protocol 1: Two-Bottle Choice Test for Sweetener Preference
This protocol is used to determine the most effective sweetener for masking the taste of this compound for a specific rodent strain.
Methodology:
-
Animal Acclimation: House animals individually and allow them to acclimate to the housing conditions for at least one week.
-
Baseline Water Intake: For two days, provide each animal with two bottles of water and measure the daily consumption from each bottle to establish baseline drinking behavior and identify any side preferences.
-
Sweetener Introduction: Replace one of the water bottles with a sweetener solution (e.g., 0.1% saccharin, 5% sucrose).
-
Data Collection: Measure the daily fluid intake from both the water and the sweetener bottle for 48 hours. The position of the bottles should be switched daily to control for side bias.
-
Preference Calculation: Calculate the preference ratio as: (Volume of sweetener consumed / Total volume of fluid consumed) x 100. A preference ratio significantly above 50% indicates a preference for the sweetener.
-
Repeat: Repeat the procedure with different sweeteners and concentrations to identify the most preferred option.
Protocol 2: Preparation of Microencapsulated this compound
This protocol describes a general method for microencapsulating this compound to mask its taste.
Methodology:
-
Polymer Selection: Choose a suitable taste-masking polymer such as Eudragit E-100 or ethylcellulose.
-
Core Material Preparation: Finely grind the this compound tablets to a uniform powder.
-
Coating Solution Preparation: Dissolve the selected polymer in an appropriate organic solvent (e.g., ethanol, acetone).
-
Microencapsulation Process (Spray Drying):
-
Suspend the this compound powder in the polymer solution.
-
Atomize the suspension into a heated drying chamber.
-
The solvent evaporates rapidly, leaving a thin polymer film around the drug particles.
-
-
Particle Characterization: Analyze the resulting microcapsules for size, morphology, and encapsulation efficiency.
-
In Vitro Dissolution: Test the release of this compound from the microcapsules in simulated gastric and intestinal fluids to ensure that the coating does not significantly alter the drug's bioavailability.
Data Presentation
Table 1: Example Results of a Two-Bottle Choice Test for Sweetener Preference in Rats
| Sweetener | Concentration | Mean Daily Water Intake (mL) | Mean Daily Sweetener Intake (mL) | Preference Ratio (%) |
| Saccharin | 0.1% | 5.2 | 25.8 | 83.2 |
| Sucrose | 5% | 3.1 | 28.9 | 90.3 |
| Aspartame | 0.05% | 12.5 | 13.1 | 51.2 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example of Feed Consumption in a Study with Taste-Masking Strategies
| Group | Treatment | Day 1 Feed Intake (g) | Day 7 Feed Intake (g) |
| Control | Standard Chow | 20.1 | 20.5 |
| Group A | This compound in Standard Chow | 12.3 | 8.7 |
| Group B | This compound + 0.1% Saccharin in Chow | 18.9 | 19.2 |
| Group C | Microencapsulated this compound in Chow | 19.5 | 19.8 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway for Bitter Taste Transduction
Bitter compounds, potentially including components of this compound, activate G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This initiates a signaling cascade leading to neurotransmitter release and the perception of bitterness.[2][3][4]
Caption: Simplified signaling pathway for bitter taste perception.
Experimental Workflow for Preventing Taste Aversion
This workflow outlines a logical progression of steps to proactively address potential taste aversion to this compound in a feeding study.
Caption: A workflow for addressing potential taste aversion.
References
Dealing with the diuretic effect of hydrochlorothiazide in metabolic cage studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydrochlorothiazide (B1673439) (HCTZ) in metabolic cage studies.
Troubleshooting Guide
Issue: High Variability in Urine Output Between Animals
Question: I am observing significant variability in the diuretic response to HCTZ among my study animals. What could be the cause, and how can I mitigate this?
Answer: High variability is a common challenge and can stem from several factors. Here are potential causes and solutions:
-
Inaccurate Dosing: Ensure precise and consistent administration of HCTZ. For oral gavage, confirm the full dose is delivered and that there is no regurgitation. Calibrate all pipettes and balances regularly.
-
Stress-Induced Physiological Changes: Stress can significantly alter renal function and urine output.
-
Acclimatization: Acclimatize animals to the metabolic cages for a sufficient period (at least 3 days) before the experiment begins.[1] This helps reduce stress-related hormonal changes.
-
Handling: Handle animals consistently and gently. Ensure that bladder voiding at the start of the collection period is done carefully to avoid undue stress.[1]
-
-
Variable Hydration Status: Differences in water intake before the study can lead to variability.
-
Fasting: For acute studies, fasting animals from food and water for a standardized period (e.g., 18 hours) before dosing can ensure a uniform hydration state.[1]
-
Water Access: During the urine collection period (typically 5-24 hours), it is often recommended to withdraw water access to prevent variability in consumption from confounding the diuretic effect.[1]
-
-
Dietary Inconsistencies: The sodium and potassium content of the diet can influence the diuretic effect of HCTZ. Standardize the diet for all animals for a period before and during the study.[1]
Issue: Attenuated or Absent Natriuretic Effect After Initial Dose
Question: I observed a strong sodium excretion (natriuresis) on the first day of HCTZ treatment, but it significantly decreased or disappeared on subsequent days, even though urine output remains elevated. Is this expected?
Answer: Yes, this is an expected phenomenon. Chronic HCTZ administration leads to compensatory mechanisms.
-
The "Braking Phenomenon": This term describes the development of tolerance to diuretics. After the initial natriuresis, the body activates compensatory mechanisms to retain sodium.[2]
-
Increased Proximal Tubule Reabsorption: HCTZ-induced sodium depletion can lead to increased fractional reabsorption of sodium in the proximal tubules.[3] This means less sodium is delivered to the distal convoluted tubule, the primary site of HCTZ action, thus blunting the natriuretic effect.[3] Studies in rats have shown that while the initial natriuresis abates after the first day, diuresis (increased urine volume) can persist.[3][4][5]
Issue: Unexpected Metabolic Side Effects
Question: My HCTZ-treated group is showing hyperglycemia and hypokalemia. How does HCTZ cause this, and how should I account for it in my study design?
Answer: HCTZ is well-known to cause metabolic disturbances.
-
Hyperglycemia: The mechanisms are not fully understood but are linked to several factors, including thiazide-induced hypokalemia, which can impair insulin (B600854) secretion.[6][7] Other proposed mechanisms involve interactions with the renin-angiotensin system and effects on glucose metabolism.[7]
-
Hypokalemia: HCTZ blocks sodium reabsorption in the distal tubule, leading to a higher concentration of sodium in the collecting duct. This promotes the exchange of sodium for potassium, leading to increased potassium excretion and potential hypokalemia.[5][6]
-
Study Design Considerations:
-
Electrolyte Monitoring: Regularly monitor plasma and urinary electrolytes (sodium, potassium, chloride) to quantify the effects of HCTZ.
-
Glucose Monitoring: If relevant to your study, measure fasting blood glucose and consider glucose tolerance tests to assess the impact on glucose homeostasis.[8]
-
Control Groups: A vehicle-treated control group is essential to differentiate the effects of HCTZ from other experimental variables.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical dose of HCTZ for inducing diuresis in rats?
A1: Doses can vary depending on the study's objective. Doses ranging from 3 mg/kg to 10 mg/kg have been used in rat studies to investigate its effects on renal function and blood pressure.[9][10] A pilot study is often recommended to determine the optimal dose for your specific experimental model and research question.[9]
Q2: How long should I acclimatize my animals to the metabolic cages?
A2: A minimum of 3 days of acclimatization is recommended to allow the animals to adjust to the new environment and to minimize stress-induced variations in physiological measurements.[1]
Q3: Should I provide food and water during the urine collection period?
A3: For acute diuretic studies, it is common practice to withdraw both food and water during the collection period (e.g., 5-6 hours) to ensure that the observed effects are due to the compound administered and not due to variable food or water intake.[1] For chronic studies, this may not be feasible, and food and water intake should be carefully monitored and reported.
Q4: My HCTZ stock solution is cloudy. What should I do?
A4: HCTZ can be dissolved in DMSO before being added to drinking water or prepared for gavage.[9] If you are using an aqueous vehicle and see precipitation, you may need to adjust the pH or use a co-solvent. Always ensure your test article is fully dissolved before administration to ensure accurate dosing.
Data Presentation
Table 1: Effect of Hydrochlorothiazide on Urine Output in Rats
| Treatment Group | Duration | Urine Output (ml/day) | Percent Change from Control | Reference |
| Control (Vehicle) | 10 days | 11.5 | - | [11] |
| HCTZ | 4 days | 13.7 | +19% | [11] |
| Acetazolamide (ACTZ) | 10 days | ~24 | +109% | [11] |
| ACTZ + HCTZ | 4 days (after 6 days ACTZ) | >48 | >317% | [11] |
Table 2: Effect of Hydrochlorothiazide on Electrolyte Excretion in Rats
| Parameter | Treatment Group | Change from Baseline/Control | Duration of Treatment | Reference |
| Sodium Excretion | HCTZ | Initial increase, then returns to control levels after Day 1 | 7-10 days | [3][5] |
| Potassium Excretion | HCTZ | Gradual increase, leading to a significant deficit | From Day 4 onwards | [5] |
| Chloride Excretion | HCTZ with Misoprostol | Statistically significant increase compared to control | 24 hours | [12] |
Experimental Protocols
Protocol: In Vivo Diuresis Assay in Rats
This protocol provides a generalized procedure for assessing the diuretic activity of HCTZ.
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
House animals in metabolic cages for at least 3 days for acclimatization to the environment.[1]
-
-
Fasting and Hydration:
-
Withdraw food and water 18 hours prior to the experiment to ensure a uniform hydration state.[1]
-
Administer a priming dose of normal saline (e.g., 25 ml/kg, oral or intraperitoneal) to ensure adequate hydration and promote urine flow.
-
-
Dosing:
-
Divide animals into groups (n=6 per group is common): Control (vehicle, e.g., normal saline with a small amount of DMSO if needed), Standard (e.g., Furosemide), and Test (HCTZ at various doses).
-
Gently apply pressure to the pelvic area to void the bladder, ensuring a consistent starting point for urine collection.[1]
-
Immediately administer the respective substances via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Urine Collection:
-
Analysis:
-
Measure the total volume of urine for each animal.
-
Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Calculate diuretic activity, natriuretic activity, and saluretic activity by comparing the test groups to the control group.
-
Visualizations
Caption: Mechanism of action for Hydrochlorothiazide (HCTZ).
Caption: Experimental workflow for a diuretic study using metabolic cages.
Caption: Troubleshooting logic for high variability in diuretic response.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrochlorothiazide-induced glucose metabolism disorder is mediated by the gut microbiota via LPS-TLR4-related macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrochlorothiazide combined with exercise training attenuates blood pressure variability and renal dysfunctions in an experimental model of hypertension and ovarian hormone deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njppp.com [njppp.com]
Validation & Comparative
A Comparative Analysis of Capozide and Other ACE Inhibitor-Diuretic Combinations in Hypertension Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Capozide (captopril/hydrochlorothiazide) with other prominent ACE inhibitor-diuretic fixed-dose combinations for the treatment of hypertension. The analysis is based on data from head-to-head clinical trials, focusing on antihypertensive efficacy, safety profiles, and pharmacological characteristics to inform research and drug development efforts.
Executive Summary
Combination therapy is a cornerstone of hypertension management, with ACE inhibitor and diuretic pairings offering synergistic blood pressure reduction. This compound, a combination of the short-acting ACE inhibitor captopril (B1668294) and the thiazide diuretic hydrochlorothiazide (B1673439), has been a benchmark in this class. This guide evaluates its performance against combinations containing longer-acting ACE inhibitors such as lisinopril, enalapril (B1671234), ramipril (B1678797), and benazepril. The evidence suggests that while all combinations are effective, there are notable differences in dosing frequency, trough-to-peak blood pressure control, and metabolic side effects that are critical for the development of next-generation antihypertensive therapies.
Comparative Efficacy in Blood Pressure Reduction
The primary measure of efficacy for any antihypertensive agent is its ability to reduce and control blood pressure over a 24-hour period. Clinical trials have demonstrated that the combination of an ACE inhibitor and a diuretic provides an additive effect on blood pressure reduction compared to monotherapy with either agent alone.[1]
Below is a summary of quantitative data from comparative clinical trials.
| Treatment Comparison | Dosage | Number of Patients | Duration | Key Efficacy Outcomes | Reference |
| This compound vs. Lisinopril/HCTZ | This compound: 50mg/25mg once dailyLisinopril/HCTZ: 20mg/12.5mg once daily | 174 | 4 weeks | Lisinopril/HCTZ showed a greater reduction in diastolic blood pressure (DBP) (p < 0.05). Normalization of DBP (≤90 mmHg) was achieved in 79.5% of the lisinopril/HCTZ group vs. 72% of the this compound group (ns). | [2] |
| This compound vs. Enalapril/HCTZ | This compound: 50mg/25mg once dailyEnalapril/HCTZ: 10mg/25mg once daily | 60 | 6 months | The enalapril/HCTZ combination demonstrated superior antihypertensive activity and improvement in arterial elasticity. | [3] |
| This compound vs. Enalapril/HCTZ (in Black patients) | This compound: 50mg/25mg once dailyEnalapril/HCTZ: 20mg/12.5mg once daily | 47 | 12 weeks | This compound showed a trend towards greater efficacy, with 75% of patients achieving target DBP (<90 mmHg) compared to 48% with enalapril/HCTZ (p=n.s.). | [4] |
| Captopril vs. Ramipril (with HCTZ add-on) | Captopril: 50mg twice dailyRamipril: 10mg once dailyHCTZ (50mg) added if non-responsive | Not specified | 12 weeks | Ramipril monotherapy showed a greater initial BP reduction. With HCTZ, the overall response rate was 82.7% for the captopril group and 77.1% for the ramipril group. | [5] |
| Captopril/HCTZ vs. Benazepril/Amlodipine | Captopril/HCTZ: 50mg/25mg once dailyBenazepril/Amlodipine: 10mg/5mg once daily | 397 | 12 weeks | Benazepril/Amlodipine resulted in significantly lower DBP (2.7 mmHg lower) and SBP (3.7 mmHg lower) and a higher response rate (94.8% vs. 86.0%). | [6][7] |
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic properties of the ACE inhibitor component play a crucial role in the overall performance of the combination therapy, particularly in terms of dosing frequency and consistency of blood pressure control.
| ACE Inhibitor | Half-life | Dosing Frequency in Combination | Trough-to-Peak Ratio | Key Considerations |
| Captopril | Short | Typically twice daily as monotherapy, but often once daily in fixed-dose combination. | Generally lower than longer-acting agents. | Shorter duration of action may lead to less consistent 24-hour blood pressure control with once-daily dosing. |
| Lisinopril | Long | Once daily | High | Provides more consistent 24-hour blood pressure control. |
| Enalapril | Long (active metabolite enalaprilat) | Once daily | Moderate to high | Prodrug that is converted to the active form in the liver. |
| Ramipril | Long (active metabolite ramiprilat) | Once daily | High | Tissue-bound ACE inhibition may contribute to its long duration of action. |
| Benazepril | Long (active metabolite benazeprilat) | Once daily | High | Prodrug with a long-acting active metabolite. |
Adverse Event Profiles
The combination of an ACE inhibitor with a diuretic can mitigate some of the adverse metabolic effects of the diuretic alone, such as hypokalemia. However, the side effect profile of the ACE inhibitor component remains a consideration.
| Adverse Event | This compound (Captopril/HCTZ) | Other ACEi/HCTZ Combinations | Key Findings and Citations |
| Cough | Incidence can be significant. | Varies among different ACE inhibitors. | A common class effect of ACE inhibitors. |
| Hypokalemia | Captopril component mitigates HCTZ-induced potassium loss. | All ACE inhibitors in the combination help to counteract diuretic-induced hypokalemia. | The combination has a more neutral effect on serum potassium compared to HCTZ alone. |
| Hyperuricemia | Captopril can blunt the hyperuricemic effect of HCTZ. | Other ACE inhibitors also tend to have a favorable or neutral effect on uric acid levels. | An important consideration in patients with or at risk for gout. |
| Taste Disturbance (Dysgeusia) | More frequently reported with captopril, potentially due to its sulfhydryl group. | Less common with other ACE inhibitors that lack a sulfhydryl moiety. | A notable differentiating side effect for captopril. |
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are often not fully available in the public domain. However, the methodologies reported in the publications of these randomized controlled trials (RCTs) generally adhere to the principles outlined in the CONSORT (Consolidated Standards of Reporting Trials) statement.[4] A generalized experimental workflow for a comparative trial of antihypertensive combination therapies is outlined below.
Generalized Protocol for a Comparative Antihypertensive Trial
-
Study Design: A multicenter, randomized, double-blind, parallel-group study is the gold standard.
-
Participant Selection:
-
Inclusion Criteria: Typically include adults with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg) who are either treatment-naïve or have had their previous antihypertensive medications washed out.[2][4]
-
Exclusion Criteria: Commonly include secondary hypertension, severe renal impairment, a history of angioedema, and contraindications to either ACE inhibitors or thiazide diuretics.
-
-
Washout/Placebo Run-in Period: A period of 2 to 4 weeks where patients receive a placebo to establish a stable baseline blood pressure and ensure compliance.[2][8]
-
Randomization: Patients are randomly assigned to receive one of the combination therapies being investigated.
-
Intervention:
-
Dosing: Patients receive a fixed-dose combination tablet, often starting at a lower dose with titration to a higher dose if blood pressure targets are not met. For example, a trial might start with Captopril/HCTZ 25/15 mg and titrate to 50/25 mg.
-
Blinding: Both patients and investigators are blinded to the treatment allocation.
-
-
Blood Pressure Measurement:
-
Office Blood Pressure: Measured at regular intervals (e.g., every 2-4 weeks) using a standardized method (e.g., mean of three readings after 5 minutes of rest in a sitting position).
-
Ambulatory Blood Pressure Monitoring (ABPM): Often used to assess 24-hour blood pressure control, providing data on mean systolic and diastolic blood pressure over the entire period, as well as daytime and nighttime averages.[3]
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic or systolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: The proportion of patients achieving a target blood pressure (e.g., DBP < 90 mmHg), and changes in 24-hour ambulatory blood pressure.[2]
-
Safety and Tolerability Endpoints: Incidence of adverse events, changes in laboratory parameters (e.g., serum potassium, creatinine, uric acid).
-
-
Statistical Analysis: Appropriate statistical methods, such as analysis of covariance (ANCOVA), are used to compare the treatment groups, with the change in blood pressure as the dependent variable and baseline blood pressure and treatment group as independent variables.
Signaling Pathways and Mechanism of Action
The synergistic effect of ACE inhibitor-diuretic combinations stems from their complementary mechanisms of action targeting different aspects of blood pressure regulation.
ACE Inhibitor Mechanism
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention. The inhibition of angiotensin II also has downstream effects on various intracellular signaling pathways involved in vascular smooth muscle cell contraction, proliferation, and inflammation.[6][9][10]
Thiazide Diuretic Mechanism
Thiazide diuretics inhibit the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, which reduces plasma volume and cardiac output. In the long term, they also induce vasodilation through mechanisms that are not fully elucidated but may involve alterations in calcium signaling and the opening of potassium channels in vascular smooth muscle.[1][11][12]
Combined Signaling Pathway
The combination of an ACE inhibitor and a thiazide diuretic results in a more profound antihypertensive effect. The diuretic-induced volume depletion can lead to a reactive increase in renin and angiotensin II, an effect that is counteracted by the ACE inhibitor. Conversely, the ACE inhibitor's tendency to increase serum potassium is balanced by the potassium-losing effect of the thiazide diuretic.
Caption: Combined mechanism of action of ACE inhibitor-diuretic combinations.
Caption: Generalized experimental workflow for a comparative clinical trial.
Caption: Logical relationship for the comparative analysis.
Conclusion and Future Directions
The available evidence from head-to-head clinical trials indicates that while this compound is an effective antihypertensive combination, formulations containing longer-acting ACE inhibitors, such as lisinopril/HCTZ and enalapril/HCTZ, may offer advantages in terms of once-daily dosing and more consistent 24-hour blood pressure control. The choice of a specific ACE inhibitor-diuretic combination in a clinical setting would depend on individual patient characteristics and tolerability.
For drug development professionals, these findings highlight the importance of optimizing the pharmacokinetic and pharmacodynamic profiles of new combination therapies to improve patient adherence and achieve sustained blood pressure control. Future research should focus on large-scale, long-term outcome studies to definitively compare the effects of different ACE inhibitor-diuretic combinations on cardiovascular morbidity and mortality. Additionally, pharmacogenomic studies could help identify patient populations that are most likely to respond favorably to specific combinations, paving the way for more personalized approaches to hypertension management.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Controlling hypertension: lisinopril-hydrochlorothiazide vs captopril-hydrochlorothiazide. An Italian multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative efficacy of fixed dose combinations of enalapril with hydrochlorothiazide and captopril with hydrochlorothiazide in patients with high risk hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of captopril-thiazide and enalapril-thiazide combinations in the management of mild to moderate black hypertensive patients: how important is diuretic dose and duration of action of the ACE-inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treating mild-to-moderate hypertension: a comparison of lisinopril-hydrochlorothiazide fixed combination with captopril and hydrochlorothiazide free combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Intracellular signaling pathways of angiotensin II receptor type 1 involved in the development of cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the antihypertensive efficacy of Capozide against monotherapy with captopril.
A comprehensive review of clinical data demonstrates that the fixed-dose combination of captopril (B1668294) and hydrochlorothiazide (B1673439), marketed as Capozide, provides a more potent antihypertensive effect than captopril monotherapy. The synergistic action of the two drugs leads to a greater reduction in both systolic and diastolic blood pressure, offering a significant advantage in the management of hypertension.
The combination therapy's superiority is attributed to the complementary mechanisms of action of its components. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, primarily works by suppressing the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone (B195564) secretion.[1][2] Hydrochlorothiazide, a thiazide diuretic, increases the excretion of sodium and water, which reduces plasma volume.[3][4] The combination of these actions results in an additive effect on blood pressure reduction.[5][6]
Superior Efficacy of this compound: The Quantitative Evidence
Multiple clinical trials have consistently shown that the combination of captopril and hydrochlorothiazide is more effective than captopril alone in reducing blood pressure.
A placebo-controlled, randomized, double-blind study involving 207 patients with essential hypertension found that the combination therapy produced an additive response greater than either captopril or hydrochlorothiazide alone (p < 0.001).[5][7] Another comparative study with 211 patients demonstrated a highly statistically significant mean percentage change from baseline blood pressure at 8 weeks for the combination group compared to the captopril monotherapy group.[8]
In a study focused on low-renin hypertension, captopril monotherapy only minimally reduced the average standing blood pressure from 151/100 to 146/96 mmHg.[9] However, the combination with hydrochlorothiazide led to a significant reduction to 111/76 mmHg at 3 months.[9]
| Treatment Group | Baseline Blood Pressure (mmHg) | Blood Pressure after 6 weeks (mmHg) |
| This compound (captopril 25/15 mg) | 151.0/100.7 | 128.7/84.4 |
| This compound (captopril 50/15 mg) | 153.1/100.7 | 126.8/82.7 |
Table 1: Comparison of the efficacy of two different doses of this compound in reducing blood pressure in black men with mild to moderate essential hypertension.[10]
| Treatment Group | Change in Supine Diastolic Blood Pressure (mmHg) |
| Captopril (25 mg t.i.d.) | Significant Decrease |
| Hydrochlorothiazide (15 mg t.i.d.) | Significant Decrease |
| Captopril (25 mg t.i.d.) + Hydrochlorothiazide (15 mg t.i.d.) | Additive Decrease (p < 0.001 vs. monotherapy) |
Table 2: Additive effect of combination therapy on blood pressure reduction.[5][7]
Experimental Protocols: A Closer Look at the Methodology
The validation of this compound's enhanced efficacy is rooted in rigorous clinical trial designs. A common methodology observed across several key studies is the randomized, double-blind, placebo-controlled trial.
A Representative Experimental Workflow:
A typical study protocol would involve the following stages:
-
Patient Screening and Recruitment: Patients with mild to moderate essential hypertension (e.g., supine diastolic blood pressure of 92-110 mmHg) are recruited for the study.[5][7]
-
Washout and Placebo Run-in Period: A washout period is initiated where all previous antihypertensive medications are discontinued. This is followed by a placebo run-in period (typically 2 weeks) to establish a stable baseline blood pressure.[10]
-
Randomization: Patients are then randomly assigned to one of the treatment groups: captopril monotherapy, hydrochlorothiazide monotherapy, this compound (combination therapy), or placebo.[5][7][8]
-
Treatment Period: The assigned treatment is administered for a predefined duration, often ranging from 6 to 12 weeks.[10][11] Dosages are kept consistent, for instance, captopril 25 mg three times a day or a fixed combination of captopril 50 mg and hydrochlorothiazide 25 mg once daily.[5][8]
-
Blood Pressure Monitoring: Blood pressure is measured at regular intervals throughout the study, typically at the end of the run-in period and at several points during the treatment phase (e.g., 4, 6, and 8 weeks).[8]
-
Data Analysis: The primary endpoint is the change in blood pressure from baseline. Statistical analyses are performed to compare the efficacy of the different treatment arms.
Unraveling the Mechanisms: Signaling Pathways
The enhanced antihypertensive effect of this compound can be understood by examining the distinct yet complementary signaling pathways of its constituent drugs.
Captopril's Mechanism of Action:
Captopril inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][12] By blocking ACE, captopril prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[1][2] The inhibition of angiotensin II formation leads to vasodilation and reduced blood volume, thereby lowering blood pressure.[2]
Hydrochlorothiazide's Mechanism of Action:
Hydrochlorothiazide acts on the distal convoluted tubule of the nephron in the kidneys.[3][13] It inhibits the sodium-chloride symporter, thereby reducing the reabsorption of sodium and chloride ions.[3] This leads to increased excretion of sodium and water (diuresis), which in turn decreases extracellular fluid and plasma volume, ultimately lowering blood pressure.[3]
Mitigating Side Effects
An additional benefit of the combination therapy is the mitigation of certain side effects associated with monotherapy. For instance, the addition of captopril to hydrochlorothiazide can blunt the hypokalemia (low potassium levels) and hyperuricemia (high uric acid levels) that can be observed with hydrochlorothiazide alone.[5][7]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Captopril? [synapse.patsnap.com]
- 3. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 4. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of captopril and hydrochlorothiazide alone and in combination in mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of once-daily administration of captopril 50 mg, hydrochlorothiazide 25 mg and their combination in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treating black hypertensives with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Captopril in combination with hydrochlorothiazide: comparative efficacy vs perceived best therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Capozide and Lisinopril-Hydrochlorothiazide in Hypertensive Models
In the management of hypertension, combination therapy is a cornerstone for achieving optimal blood pressure control. Among the most widely used combinations are angiotensin-converting enzyme (ACE) inhibitors and thiazide diuretics. This guide provides a detailed head-to-head comparison of two such combination therapies: Capozide, a formulation of captopril (B1668294) and hydrochlorothiazide (B1673439) (HCTZ), and the combination of lisinopril (B193118) and hydrochlorothiazide. This analysis is based on findings from clinical trials in hypertensive patients and studies in preclinical hypertensive models.
Efficacy in Blood Pressure Reduction
Clinical studies have demonstrated that both lisinopril-HCTZ and captopril-HCTZ are effective in lowering blood pressure in patients with mild to moderate hypertension.[1][2] However, nuances in their efficacy, particularly concerning the duration of action and impact on diastolic and systolic pressures, have been observed.
A multicenter, open, randomized, parallel-group study revealed that after four weeks of treatment, the lisinopril (20 mg)/HCTZ (12.5 mg) combination, administered once daily, resulted in a greater fall in diastolic blood pressure (DBP) compared to captopril (50 mg)/HCTZ (25 mg) once daily (P < 0.05).[1] The differences in systolic blood pressure (SBP) reduction were not statistically significant.[1] The proportion of patients who achieved a normalized DBP (≤ 90 mm Hg) was 79.5% in the lisinopril-HCTZ group versus 72% in the captopril-HCTZ group, though this difference was not statistically significant.[1]
Another randomized, double-blind, parallel-group study compared a fixed combination of lisinopril (10 mg)/HCTZ (12.5 mg) once daily with a free combination of captopril (25 mg) and HCTZ (25 mg) once daily.[2] At peak blood levels, both treatments showed similar reductions in sitting and standing blood pressure.[2] However, at trough blood levels, the lisinopril-HCTZ combination demonstrated a significantly greater reduction in both sitting and standing blood pressure compared to the captopril-HCTZ combination (P < 0.02 to P < 0.05).[2]
Quantitative Data Summary
| Parameter | Lisinopril-HCTZ | Captopril-HCTZ | Study Details |
| Supine Blood Pressure Reduction (after 6 weeks monotherapy) | Italian multicentre study[1] | ||
| Systolic Blood Pressure | -13.3 mm Hg | -8.7 mm Hg | |
| Diastolic Blood Pressure | -8.8 mm Hg | -6.5 mm Hg | |
| Supine Blood Pressure (after 4 weeks combination therapy, 24 hours post-dose) | Italian multicentre study[1] | ||
| Systolic Blood Pressure | 144.0 +/- 1.3 mm Hg | 146.8 +/- 1.3 mm Hg | |
| Diastolic Blood Pressure | 88.1 +/- 0.7 mm Hg | 90.3 +/- 0.7 mm Hg | (P < 0.05) |
| Patient Normalization (DBP ≤ 90 mm Hg) | 79.5% | 72% | Italian multicentre study[1] |
| Peak Blood Pressure Reduction (Sitting) | Randomized, double-blind study[2] | ||
| Systolic Blood Pressure | -22.8 mm Hg | -22.8 mm Hg | |
| Diastolic Blood Pressure | -14.3 mm Hg | -14.0 mm Hg | |
| Trough Blood Pressure Reduction (Sitting) | Randomized, double-blind study[2] | ||
| Systolic Blood Pressure | -23.6 mm Hg | -16.0 mm Hg | (P < 0.02) |
| Diastolic Blood Pressure | -14.9 mm Hg | -11.3 mm Hg | (P < 0.03) |
Effects on Biochemical Parameters and Adverse Events
In terms of safety and tolerability, both combination therapies are generally well-received, with no statistically significant differences in the overall incidence of adverse events reported in comparative studies.[1][2] A persistent dry cough is a known side effect of ACE inhibitors.[3]
One comparative study found that serum potassium levels fell more significantly with the captopril-HCTZ combination than with the lisinopril-HCTZ combination (P < 0.005).[2] The same study observed that fasting glucose levels rose with lisinopril-HCTZ and fell with captopril-HCTZ.[2]
Performance in a Hypertensive Animal Model
While direct head-to-head preclinical comparisons are limited, studies on individual combinations in hypertensive animal models provide valuable insights. In one study utilizing adult male spontaneously hypertensive rats (SHRs), chronic treatment with captopril plus hydrochlorothiazide for 10 weeks was shown to lower systolic arterial blood pressure.[4] Notably, this combination therapy also improved aortic distensibility, as indicated by a decrease in aortic pulse wave velocity, and this effect appeared to be independent of the reduction in blood pressure.[4] This suggests a potential direct beneficial effect of the captopril-HCTZ combination on the vascular structure in a hypertensive state.
Experimental Protocols
Clinical Trial: Multicenter, Randomized, Double-Blind, Parallel-Group Study
-
Objective: To compare the efficacy and tolerability of a fixed combination of lisinopril-HCTZ with a free combination of captopril and HCTZ in patients with mild-to-moderate hypertension.[2]
-
Patient Population: Patients with mild-to-moderate hypertension.
-
Study Design:
-
Key Assessments:
Preclinical Study: Spontaneously Hypertensive Rat (SHR) Model
-
Objective: To evaluate the effect of chronic treatment with captopril plus hydrochlorothiazide on blood pressure and aortic distensibility in a hypertensive animal model.[4]
-
Animal Model: Adult male spontaneously hypertensive rats (SHR).[4]
-
Treatment Groups:
-
Treatment Duration: 10 weeks.[4]
-
Key Assessments:
Signaling Pathways and Experimental Workflows
Mechanism of Action: ACE Inhibition and Diuresis
Captopril and lisinopril are ACE inhibitors that block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention. Hydrochlorothiazide is a thiazide diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of water and electrolytes. The combination of an ACE inhibitor and a thiazide diuretic provides a synergistic antihypertensive effect.
Experimental Workflow: Clinical Trial
Conclusion
Both this compound (captopril-HCTZ) and lisinopril-HCTZ are effective combination therapies for the management of hypertension. The available clinical evidence suggests that lisinopril-HCTZ may offer a more sustained 24-hour blood pressure control, particularly for diastolic pressure, likely due to the longer half-life of lisinopril.[2] Differences in their effects on serum potassium and glucose levels may also be a consideration in patient management.[2] Preclinical data in a hypertensive rat model indicates that the captopril-HCTZ combination can improve aortic distensibility, suggesting potential for positive vascular remodeling.[4] Further head-to-head studies in preclinical models would be beneficial to directly compare the effects of both combinations on cardiovascular structure and function. The choice between these two effective therapies may be guided by individual patient characteristics, dosing convenience, and specific treatment goals.
References
- 1. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating mild-to-moderate hypertension: a comparison of lisinopril-hydrochlorothiazide fixed combination with captopril and hydrochlorothiazide free combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Chronic antihypertensive treatment with captopril plus hydrochlorothiazide improves aortic distensibility in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Capozide's Effects on Glucose and Lipid Metabolism: A Comparative Guide
For researchers and drug development professionals navigating the metabolic implications of antihypertensive therapies, this guide provides a comprehensive cross-study analysis of Capozide, a combination of captopril (B1668294) and hydrochlorothiazide (B1673439). We delve into its effects on glucose and lipid metabolism, offering a comparative perspective against its individual components and alternative treatments. This guide synthesizes quantitative data from multiple studies, details experimental protocols, and visualizes key pathways to support informed decision-making in drug development and clinical research.
Quantitative Data Summary
The following tables summarize the metabolic effects of this compound and its components in comparison to other antihypertensive agents.
Table 1: Effects on Glucose Metabolism
| Treatment | Key Findings | Study Population |
| Captopril | Increased insulin-mediated glucose disposal; Decreased late insulin (B600854) response to glucose and increased early insulin peak, suggesting improved insulin sensitivity.[1] | 50 patients with essential hypertension.[1] |
| Hydrochlorothiazide | Decreased insulin-mediated glucose disposal; Increased basal insulin concentration and late insulin response to glucose, suggesting decreased insulin sensitivity.[1] Thiazide diuretics may cause hyperglycemia and glycosuria in diabetic patients and precipitate diabetes in prediabetic patients.[2] | 50 patients with essential hypertension.[1] |
| This compound (Captopril + Hydrochlorothiazide) | The combination may mitigate the adverse glycemic effects of hydrochlorothiazide alone. The addition of an ACE inhibitor to a thiazide diuretic may improve hepatic or pancreatic insulin sensitivity.[3] | Data suggests the ACE inhibitor component can attenuate the negative metabolic impact of the thiazide diuretic.[3][4] |
| Other ACE Inhibitors (e.g., Lisinopril) | Generally do not have adverse effects on carbohydrate metabolism and may offer minor improvements in glucose homeostasis.[5][6] Lisinopril was found to significantly improve glucose tolerance.[7] | Patients with essential hypertension or non-insulin-dependent diabetes mellitus.[5] |
| Angiotensin Receptor Blockers (ARBs) | The addition of an ARB to hydrochlorothiazide in obese, hypertensive individuals prevented glycemic excursions after a glucose load.[3][4] | Obese, hypertensive individuals.[3][4] |
Table 2: Effects on Lipid Metabolism
| Treatment | Key Findings | Study Population |
| Captopril | Little to no change in serum lipid or lipoprotein levels.[1] Does not adversely affect serum lipoprotein metabolism.[8] | 50 patients with essential hypertension.[1] |
| Hydrochlorothiazide | Significant increases in serum total cholesterol (5%), LDL cholesterol (6%), total triglycerides (15%), and VLDL triglycerides (25%).[1] Long-term therapy is associated with disturbances in lipid metabolism.[9] | 50 patients with essential hypertension.[1] |
| This compound (Captopril + Hydrochlorothiazide) | A fixed combination of captopril and hydrochlorothiazide showed a significant improvement in lipid profiles in patients with mild to moderate hypertension.[10] Captopril may balance the negative effects of hydrochlorothiazide on lipid metabolism.[10][11] The combination has a beneficial effect on lipid profile.[12] | 2,154 patients with or without hypercholesterolemia.[10] 40 hypertensive women.[12] |
| Other ACE Inhibitors | Generally have neutral or positive effects on lipid metabolism.[6] | General patient populations. |
| Atenolol (B1665814) (Beta-blocker) | Decreased HDL-cholesterol and HDL3.[13] | 83 mild-to-moderate hypertensive patients.[13] |
Experimental Protocols
The following methodologies are based on protocols described in the cited studies for assessing the metabolic effects of antihypertensive drugs.
Study Design: A common design is a randomized, double-blind, crossover study.[1] For instance, patients with essential hypertension were randomly assigned to receive either captopril or hydrochlorothiazide for a four-month treatment period, followed by a placebo period, and then crossed over to the other treatment.[1]
Glucose Metabolism Assessment:
-
Euglycemic Insulin Clamp Technique: This technique is used to measure insulin sensitivity. It involves infusing insulin at a constant rate to achieve a steady-state hyperinsulinemia, while glucose is infused at a variable rate to maintain euglycemia. The amount of glucose required to maintain normal blood sugar levels is a measure of insulin sensitivity.[5]
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, subjects ingest a standard dose of glucose (e.g., 75g). Blood samples are then collected at timed intervals (e.g., 0, 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations. This test assesses the body's ability to clear glucose from the bloodstream.[3]
Lipid Metabolism Assessment:
-
Fasting Lipid Profile: Blood samples are collected after an overnight fast (typically 12 hours). The samples are then analyzed for serum total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides.[1][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways affected by this compound's components and a typical experimental workflow for such a study.
References
- 1. A comparison of the effects of hydrochlorothiazide and captopril on glucose and lipid metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril and hydrochlorothiazide Interactions - Drugs.com [drugs.com]
- 3. Metabolic impact of adding a thiazide diuretic to captopril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Metabolic effects of ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of angiotensin-converting enzyme inhibition in glucose metabolism and renal injury in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of angiotensin-converting enzyme inhibitors on glucose and lipid metabolism in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum lipid levels in hypertensive patients during captopril treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiazide-induced disturbances in carbohydrate, lipid, and potassium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A "lipo-protective" effect of a fixed combination of captopril and hydrochlorothiazide in antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined effect of captopril and thiazide diuretic on serum lipid profile in hypertensive women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the metabolic effects of captopril and atenolol on glucose, insulin and lipoproteins in patients with mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Capozide (Captopril-Hydrochlorothiazide) and Losartan-Hydrochlorothiazide on Cardiac Remodeling
Introduction:
Cardiac remodeling, a key pathophysiological process in the progression of heart failure, involves alterations in the size, shape, and function of the heart in response to cardiac injury or stress. The renin-angiotensin-aldosterone system (RAAS) is a critical mediator of these changes. This guide provides a detailed comparison of two common therapeutic strategies that inhibit the RAAS: Capozide, a combination of the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) and the diuretic hydrochlorothiazide, and the combination of the angiotensin II receptor blocker (ARB) losartan (B1675146) with hydrochlorothiazide. This comparison is based on experimental data from both human clinical trials and preclinical animal studies.
Data Presentation
The following tables summarize the quantitative data on the effects of the individual components of these combination therapies on key parameters of cardiac remodeling.
Table 1: Effects of Captopril vs. Losartan on Cardiac Remodeling in Human Clinical Trials
| Parameter | Study (Patient Population) | Captopril Effect | Losartan Effect | Key Findings |
| Left Ventricular End-Diastolic Volume Index (LVEDVI) | ELITE Ventricular Function Substudy (Elderly with Heart Failure) | Significant reduction (142±25 to 131±20 mL/m²) | Significant reduction (135±26 to 128±23 mL/m²) | Both drugs prevent LV dilation, with no significant between-group difference. |
| Left Ventricular End-Systolic Volume Index (LVESVI) | ELITE Ventricular Function Substudy (Elderly with Heart Failure) | Significant reduction (98±24 to 89±21 mL/m²) | Non-significant trend towards reduction (97±23 to 90±16 mL/m²) | Captopril showed a statistically significant reduction in LVESVI. |
| All-Cause Mortality | ELITE II (Elderly with Heart Failure) | 10.4% average annual mortality rate | 11.7% average annual mortality rate | No significant difference in all-cause mortality between the two groups. |
| All-Cause Mortality | OPTIMAAL (High-risk post-MI) | 16.4% | 18.2% | No significant difference, but a trend favoring captopril. |
| Sudden Cardiac Death or Resuscitated Arrest | ELITE II (Elderly with Heart Failure) | 7.3% | 9.0% | No significant difference between treatments. |
| Discontinuation due to Adverse Effects | ELITE II (Elderly with Heart Failure) | 14.7% | 9.7% | Significantly fewer discontinuations with losartan. |
Table 2: Effects of Captopril, Losartan, and Hydrochlorothiazide on Cardiac Remodeling in Animal Models
| Parameter | Animal Model | Captopril Effect | Losartan Effect | Hydrochlorothiazide (HCTZ) Effect | Key Findings |
| Left Ventricular Hypertrophy (LVH) | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction | Dose-dependent reduction | Marked attenuation of LVH | All three components demonstrate the ability to reduce LVH. |
| Cardiac Fibrosis | Dahl Salt-Sensitive Hypertensive Rats | - | Completely prevented interstitial and perivascular fibrosis | Did not significantly reduce LV fibrosis | Losartan monotherapy was highly effective in preventing fibrosis in this model. |
| Heart Weight | Renovascular Hypertensive Rats | Significant reduction | Significant reduction | - | Both captopril and losartan reduced heart weight, an indicator of hypertrophy. |
| Myocardial Volume | Renovascular Hypertensive Rats | Significant reduction | Significant reduction | - | Both drugs demonstrated a reduction in the total volume of the myocardium. |
| Cardiomyocyte Number | Renovascular Hypertensive Rats | Attenuated cardiomyocyte loss at higher doses | Did not prevent a reduction | - | Captopril showed a protective effect on cardiomyocyte number. |
| Collagen Volume Fraction | Post-Myocardial Infarction Rats | - | - | Reduced collagen volume | HCTZ was shown to reduce cardiac fibrosis. |
| TGF-β1 Expression | Post-Myocardial Infarction Rats | - | - | Reduced gene and protein expression | HCTZ inhibits the TGF-β signaling pathway, a key driver of fibrosis. |
| Rho-Kinase (ROCK) Activity | DOCA-Salt Hypertensive Rats | - | - | Reduced myocardial ROCK activation | HCTZ reduces the activity of Rho-kinase, which is involved in pathological remodeling. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are as follows:
Animal Models of Cardiac Remodeling
-
Induction of Hypertension:
-
Spontaneously Hypertensive Rats (SHR): These rats genetically develop hypertension and subsequent cardiac hypertrophy, serving as a model for hypertension-induced remodeling.
-
Dahl Salt-Sensitive (DS) Rats: These rats develop hypertension, LVH, and fibrosis when fed a high-salt diet.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: Unilateral nephrectomy followed by administration of DOCA and a high-salt diet induces hypertension and cardiac remodeling.
-
Renovascular Hypertension (Two-Kidney, One-Clip Model): Constriction of one renal artery induces the RAAS, leading to hypertension and cardiac hypertrophy.
-
-
Induction of Myocardial Infarction (MI):
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated to induce a myocardial infarction, leading to subsequent cardiac remodeling and heart failure.
-
-
Drug Administration:
-
Drugs are typically administered daily via oral gavage or in drinking water for a specified period, ranging from several weeks to months, depending on the study design. Dosages are determined based on previous studies to be effective for the specific animal model.
-
Echocardiographic Assessment of Cardiac Function
-
Procedure: Transthoracic echocardiography is performed on anesthetized animals using a high-frequency ultrasound system.
-
Measurements:
-
M-mode Imaging: Used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.
-
B-mode Imaging: Provides a two-dimensional view of the heart to assess overall structure and function.
-
Doppler Imaging: Used to measure blood flow velocities, including early (E) and late (A) diastolic filling waves to assess diastolic function.
-
-
Calculated Parameters:
-
Ejection Fraction (EF%): A measure of systolic function, calculated from LVIDd and LVIDs.
-
Fractional Shortening (FS%): Another measure of systolic function.
-
E/A Ratio: An indicator of diastolic function.
-
Histological Analysis of Cardiac Fibrosis
-
Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin. Sections of the heart tissue (typically 5 µm thick) are then cut.
-
Staining:
-
Masson's Trichrome: Stains collagen fibers blue, allowing for the visualization and quantification of fibrotic tissue.
-
Picrosirius Red: Stains collagen red and can be visualized under polarized light to differentiate between collagen types.
-
-
Quantification:
-
Collagen Volume Fraction (CVF): The stained tissue sections are digitized, and image analysis software (e.g., ImageJ) is used to calculate the ratio of the fibrotic area to the total myocardial area.
-
Gene and Protein Expression Analysis
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Purpose: To measure the mRNA expression levels of genes involved in cardiac remodeling (e.g., collagen types, TGF-β, ANP, BNP).
-
Procedure: Total RNA is extracted from heart tissue, reverse transcribed into cDNA, and then qPCR is performed using specific primers for the target genes.
-
-
Western Blotting:
-
Purpose: To measure the protein levels of key signaling molecules (e.g., TGF-β, Smad proteins, Rho-kinase).
-
Procedure: Proteins are extracted from heart tissue, separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
In-Vitro Efficacy of Capozide in Angiotensin-Converting Enzyme (ACE) Inhibition: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in-vitro Angiotensin-Converting Enzyme (ACE) inhibition activity of Capozide (Captopril) against other commercially available ACE inhibitors. The data presented herein is compiled from various scientific studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway, the Angiotensin-Converting Enzyme (ACE), plays a pivotal role by converting angiotensin I to the potent vasoconstrictor angiotensin II. Consequently, the inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular disorders.
Comparative In-Vitro ACE Inhibition Data
The inhibitory potency of ACE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ACE activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the in-vitro IC50 values for Captopril (the active ingredient in this compound) and other prominent ACE inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the source of the ACE enzyme, the substrate utilized, and the specific assay methodology.
| ACE Inhibitor | IC50 (nM) |
| Lisinopril | 1.2[1] |
| Enalaprilat | 1.94 - 2.4[1] |
| Ramiprilat | 2.0[1] |
| Benazeprilat | ~1.8* |
| Captopril | 20.0 [1] |
Note: A directly comparable in-vitro IC50 value for Benazeprilat from the same experimental setup as the other listed inhibitors was not explicitly available in the reviewed literature. The value presented is an estimation based on available data indicating its high potency.[1]
The Renin-Angiotensin System (RAS) Signaling Pathway and ACE Inhibition
ACE inhibitors exert their therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, a key step in the RAS pathway. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates the canonical RAS signaling pathway and the point of intervention for ACE inhibitors.
Experimental Protocol: In-Vitro ACE Inhibition Assay (Spectrophotometric Method)
A commonly employed method for determining the in-vitro ACE inhibitory activity is a spectrophotometric assay based on the quantification of hippuric acid (HA) formed from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.[2]
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)
-
Captopril (positive control) and other test inhibitors
-
50 mM Sodium Borate (B1201080) Buffer (pH 8.3) containing 300 mM NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Sodium Borate Buffer: Dissolve appropriate amounts of sodium borate and NaCl in deionized water, adjust pH to 8.3, and bring to the final volume.[2]
-
ACE Solution: Prepare a 100 mU/mL solution of ACE in cold sodium borate buffer.[2]
-
HHL Solution: Prepare a 5 mM solution of HHL in sodium borate buffer.
-
Inhibitor Solutions: Prepare serial dilutions of Captopril and other test compounds in deionized water.
3. Assay Procedure:
-
Pre-incubation: In separate microcentrifuge tubes, add 20 µL of the inhibitor working solutions (or deionized water for the control). Add 20 µL of the ACE solution to all tubes except the blank. To the blank tube, add 40 µL of deionized water. Pre-incubate all tubes at 37°C for 10 minutes.[2]
-
Initiation of Reaction: Start the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes. Incubate the mixture at 37°C for 30 minutes.[2]
-
Termination of Reaction: Stop the reaction by adding 150 µL of 1 M HCl to each tube.[2]
-
Extraction of Hippuric Acid: Add 500 µL of ethyl acetate to each tube. Vortex vigorously to extract the hippuric acid into the organic phase. Centrifuge to separate the layers.
-
Measurement: Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube. Evaporate the ethyl acetate. Re-dissolve the dried hippuric acid in a suitable volume of deionized water or buffer and measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[2]
4. Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (ACE + substrate, no inhibitor).
-
Asample is the absorbance of the reaction with the inhibitor.
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines the key steps in the in-vitro ACE inhibition assay.
References
A Comparative Analysis of Capozide and Chlorthalidone in Preclinical Models of Primary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Capozide, a combination of the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) and the thiazide diuretic hydrochlorothiazide (B1673439), and the thiazide-like diuretic chlorthalidone (B1668885), in the context of preclinical primary hypertension models. The following sections detail their mechanisms of action, present available experimental data from animal studies, and outline the methodologies employed in this research.
Mechanism of Action
This compound leverages a dual mechanism to achieve blood pressure control. Captopril inhibits the renin-angiotensin-aldosterone system (RAAS), while hydrochlorothiazide promotes diuresis.[1][2] Chlorthalidone, a longer-acting diuretic, also targets sodium reabsorption in the kidneys.[3]
This compound (Captopril + Hydrochlorothiazide)
Captopril, an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and reduced aldosterone (B195564) secretion, consequently lowering blood pressure. Hydrochlorothiazide is a thiazide diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of water and electrolytes.[2] The combination of these two agents results in a synergistic antihypertensive effect.[4]
Chlorthalidone
Chlorthalidone is a thiazide-like diuretic that also acts on the distal convoluted tubule to inhibit the sodium-chloride symporter.[3] This action prevents the reabsorption of sodium and chloride, leading to increased water excretion and a reduction in blood volume.[5] Chlorthalidone is noted for its long duration of action.
Data Presentation
Table 1: Antihypertensive Effects of Captopril in Preclinical Models
| Animal Model | Captopril Dose | Duration of Treatment | Blood Pressure Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Not Specified | 22 weeks | 44 (Systolic) | [6] |
| Two-Kidney Perinephritic Hypertensive Dogs | 31 mg/kg p.o. (daily) | 13 weeks | 25-30 | [1] |
| Renal Hypertensive Wistar Rats | 30 mg/kg p.o. (twice daily) | 30 days | Prevented the development of hypertension | [7] |
Table 2: Antihypertensive Effects of Hydrochlorothiazide in Preclinical Models
| Animal Model | Hydrochlorothiazide Dose | Duration of Treatment | Blood Pressure Reduction (mmHg) | Reference |
| Ovariectomized Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | 8 weeks | 19 (Systolic) | [8] |
Table 3: Antihypertensive Effects of Chlorthalidone in Preclinical Models
| Animal Model | Chlorthalidone Dose | Duration of Treatment | Key Findings | Reference |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats | 8 mg per animal per day (in food) | 20-40 days | Reduced or prevented the development of hypertension and ventricular hypertrophy. | [5] |
Experimental Protocols
The methodologies employed in the cited preclinical studies provide a framework for designing future comparative experiments.
Captopril Studies
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHR): An established genetic model of essential hypertension.[6]
-
Two-Kidney Perinephritic Hypertensive Dogs: A model of renovascular hypertension induced by wrapping both kidneys with cellophane.[1]
-
Renal Hypertensive Wistar Rats: A model of hypertension induced by coarctation of the abdominal aorta between the origins of the renal arteries.[7]
-
-
Drug Administration:
-
Blood Pressure Measurement:
Hydrochlorothiazide Study
-
Animal Model:
-
Ovariectomized Spontaneously Hypertensive Rats (SHR): A model to simulate hypertension in a state of ovarian hormone deprivation.[8]
-
-
Drug Administration:
-
Oral administration.[8]
-
-
Blood Pressure Measurement:
-
Direct recording of blood pressure.[8]
-
Chlorthalidone Study
-
Animal Model:
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.[5]
-
-
Drug Administration:
-
Added to the animal's food.[5]
-
-
Parameters Measured:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a general experimental workflow for evaluating antihypertensive agents in preclinical models.
Figure 1: Mechanism of Action of Captopril on the RAAS Pathway.
Figure 2: Mechanism of Action of Chlorthalidone and Hydrochlorothiazide.
Figure 3: General Experimental Workflow for Preclinical Antihypertensive Studies.
References
- 1. Antihypertensive activity of captopril (SQ 14,225), an orally active inhibitor of angiotensin converting enzyme in conscious two-kidney perinephritic hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril and hydrochlorothiazide: rationale for their combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synergistic effect of captopril with hydrochlorothiazide for the treatment of low-renin hypertensive black patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chlorthalidone on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preventive effect of captopril on the development of experimental hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrochlorothiazide combined with exercise training attenuates blood pressure variability and renal dysfunctions in an experimental model of hypertension and ovarian hormone deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety Profile of Capozide Compared to Other Antihypertensives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety profile of Capozide (captopril/hydrochlorothiazide) with other major classes of antihypertensive medications. The information is compiled from extensive reviews of pivotal clinical trials and meta-analyses, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
The long-term management of hypertension requires a careful consideration of not only the efficacy but also the safety profile of antihypertensive agents. This compound, a combination of an angiotensin-converting enzyme (ACE) inhibitor (captopril) and a thiazide diuretic (hydrochlorothiazide), is a potent therapeutic option. However, its long-term safety must be weighed against that of other established antihypertensive classes, including Angiotensin II Receptor Blockers (ARBs), beta-blockers, and calcium channel blockers. This guide presents a detailed analysis of their comparative long-term safety, supported by quantitative data from significant clinical trials and detailed experimental methodologies.
Comparative Safety Data of Antihypertensive Classes
The following tables summarize the incidence of key adverse events reported in long-term clinical trials for different classes of antihypertensive drugs. It is important to note that direct comparison of incidence rates across different trials should be done with caution due to variations in study populations, duration, and adverse event reporting methodologies.
Table 1: Long-Term Safety Profile of this compound (Captopril/Hydrochlorothiazide) and its Components
| Adverse Event | Incidence Rate (%) | Clinical Context |
| Cough | 1-10% | A common side effect associated with the captopril (B1668294) (ACE inhibitor) component.[1][2] |
| Dizziness | 1-10% | Can be attributed to both captopril and hydrochlorothiazide (B1673439) due to their blood pressure-lowering effects.[1][3] |
| Hypokalemia | Variable | Primarily associated with the hydrochlorothiazide component; the potassium-sparing effect of captopril may partially counteract this.[1][4] |
| Hyperkalemia | Less Common | A risk with the captopril component, especially in patients with renal impairment or those taking potassium supplements.[4] |
| Angioedema | Rare but Serious | A known, albeit infrequent, risk with ACE inhibitors like captopril.[1][3] |
| Renal Impairment | 1-2 per 1000 | Can occur, particularly in patients with pre-existing renal disease.[1] |
| Photosensitivity | Possible | Associated with the hydrochlorothiazide component. |
Table 2: Comparative Long-Term Adverse Event Incidence from Major Clinical Trials (ALLHAT & ANBP2)
| Adverse Event | Chlorthalidone (Diuretic) | Amlodipine (CCB) | Lisinopril (ACE Inhibitor) | Enalapril (ACE Inhibitor) | Hydrochlorothiazide (Diuretic) |
| Fatal CHD or Nonfatal MI | 11.5% | 11.3% | 11.4% | - | - |
| All-Cause Mortality | 17.3% | 16.8% | 17.2% | Lower trend vs HCTZ | Higher trend vs Enalapril |
| Stroke | 5.6% | - | 6.3% | Lower than HCTZ (in men) | Higher than Enalapril (in men) |
| Heart Failure | 7.7% | 10.2% | 8.7% | - | - |
| Angioedema | - | - | Higher incidence | - | - |
| New-onset Diabetes | Higher incidence | Lower than Chlorthalidone | Lower than Chlorthalidone | - | Higher incidence |
| Hypokalemia | ~13% (at 2 years) | - | - | - | Known risk |
Data from the ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial) and ANBP2 (Second Australian National Blood Pressure Study) trials.[5][6][7] Note that these trials did not directly evaluate this compound as a combination.
Table 3: General Long-Term Safety Concerns for Major Antihypertensive Classes
| Drug Class | Common Long-Term Adverse Events | Less Common but Serious Adverse Events |
| ACE Inhibitors | Dry cough, dizziness, hyperkalemia.[8] | Angioedema, renal dysfunction.[8] |
| ARBs | Dizziness, headache. Generally better tolerated than ACE inhibitors with lower incidence of cough and angioedema.[8][9] | Hyperkalemia, renal dysfunction. |
| Beta-Blockers | Fatigue, bradycardia, dizziness, exercise intolerance. May increase risk of new-onset diabetes.[10][11] | Bronchospasm, worsening heart failure in some patients. |
| Calcium Channel Blockers | Peripheral edema, headache, flushing, dizziness.[12] | Gingival hyperplasia, potential for increased risk of heart failure with some agents.[12] |
| Thiazide Diuretics | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia, hyperlipidemia.[13] | Pancreatitis, blood dyscrasias. |
Experimental Protocols
To ensure the validity and reproducibility of the cited safety data, it is crucial to understand the methodologies of the key clinical trials. The following sections outline the general protocols of large-scale, long-term hypertension trials, such as the ALLHAT and ANBP2 studies, based on established reporting guidelines like CONSORT (Consolidated Standards of Reporting Trials).
Study Design and Participants
Large-scale, long-term safety and efficacy trials for antihypertensive drugs are typically designed as randomized, double-blind, active-controlled studies.[5][7]
-
Participant Selection: Participants are generally adults with a diagnosis of hypertension, often with additional cardiovascular risk factors to ensure a sufficient number of clinical events for statistical analysis. Exclusion criteria typically include secondary hypertension, recent major cardiovascular events, and contraindications to any of the study medications.
-
Randomization: Participants are randomly assigned to different treatment arms to minimize selection bias. Stratified randomization may be used to ensure a balanced distribution of key prognostic factors across the groups.
-
Blinding: In double-blind trials, both the participants and the investigators are unaware of the treatment allocation to prevent bias in outcome assessment and reporting of adverse events.
Interventions and Follow-up
-
Treatment Regimens: The trials typically compare a new or existing antihypertensive agent against a standard-of-care comparator (e.g., a diuretic). The dosage is usually titrated to achieve a target blood pressure. Additional antihypertensive agents from other classes may be added if the target blood pressure is not reached with the monotherapy.
-
Follow-up: Participants are followed for several years, with regular clinic visits to monitor blood pressure, assess for clinical outcomes, and record any adverse events.
Outcome and Adverse Event Assessment
-
Primary and Secondary Outcomes: Primary outcomes are typically major cardiovascular events such as fatal and non-fatal myocardial infarction or stroke. Secondary outcomes may include all-cause mortality, heart failure, and other cardiovascular events.
-
Adverse Event Reporting: Adverse events are systematically collected at each follow-up visit. This can be done through open-ended questioning, specific checklists, and laboratory tests. Serious adverse events are required to be reported promptly to the regulatory authorities and the ethics committee. The CONSORT statement provides a checklist for transparent reporting of harms in clinical trials.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS is a critical pathway in the regulation of blood pressure and is a primary target for ACE inhibitors like captopril.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Captopril.
Mechanism of Action of Thiazide Diuretics
Hydrochlorothiazide, the diuretic component of this compound, acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter.
Caption: Mechanism of action of Hydrochlorothiazide on the distal convoluted tubule.
Generalized Workflow of a Large-Scale Hypertension Clinical Trial
The following diagram illustrates a typical workflow for a large-scale, long-term clinical trial evaluating antihypertensive drugs, from patient recruitment to data analysis, adhering to the principles of the CONSORT statement.
Caption: A generalized workflow for a large-scale hypertension clinical trial.
Conclusion
The long-term safety of this compound is generally well-established, with a side-effect profile that is largely predictable based on its component drug classes: ACE inhibitors and thiazide diuretics. The most common adverse event is a dry cough, attributable to captopril. While effective, the choice of this compound or another antihypertensive should be individualized based on patient comorbidities, risk factors for specific adverse events, and tolerability.
For instance, ARBs may be a preferable alternative for patients who develop an ACE inhibitor-induced cough.[8][9] Thiazide diuretics, while effective and often recommended as first-line therapy, require monitoring for metabolic side effects such as hypokalemia and new-onset diabetes.[5][13] Beta-blockers and calcium channel blockers also have distinct side-effect profiles that may make them more or less suitable for certain patient populations.
Ultimately, this comparative guide underscores the importance of a thorough understanding of the long-term safety data for all antihypertensive classes to optimize patient care and inform future drug development efforts. Further head-to-head long-term safety trials would be beneficial to provide more direct comparisons of the various available antihypertensive regimens.
References
- 1. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson | Study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Beta-blocker Use in Hypertension and Heart Failure (A Secondary Analysis of the Systolic Blood Pressure Intervention Trial [SPRINT]) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Mechanisms and pharmacogenetic signals underlying thiazide diuretics blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β blockers in hypertension and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. studysmarter.co.uk [studysmarter.co.uk]
A Comparative Bioequivalence Analysis: Capozide® and Generic Captopril/Hydrochlorothiazide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence between the branded product Capozide® and other generic formulations of captopril (B1668294)/hydrochlorothiazide (B1673439). The following sections detail the experimental protocols typically employed in such bioequivalence studies and present key pharmacokinetic data to objectively compare the performance of these formulations.
Experimental Protocols
A standard bioequivalence study for a combination product like captopril/hydrochlorothiazide is typically designed as a randomized, open-label, two-period, two-sequence, crossover study under fasting conditions.
Study Population: The study population generally consists of healthy adult male and non-pregnant, non-lactating female volunteers.[1] Inclusion criteria typically require participants to be within a specific age range (e.g., 18-50 years), have a body mass index (BMI) within a normal range, and be in good health as confirmed by medical history, physical examinations, and laboratory tests (including hematology, biochemistry, and urinalysis).[1] Exclusion criteria are stringent to ensure subject safety and data integrity. These often include a history of clinically significant illnesses, allergies to the study drugs or related compounds, smoking, alcohol or drug abuse, and participation in another clinical trial within a specified timeframe.[1]
Drug Administration and Sample Collection: Following an overnight fast, subjects are randomly assigned to receive a single oral dose of either the test (generic) or reference (this compound®) formulation. Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile of both captopril and hydrochlorothiazide. A washout period of sufficient duration is implemented between the two study periods to ensure the complete elimination of the drugs from the body before the administration of the alternate formulation.
Bioanalytical Method: Plasma concentrations of captopril and hydrochlorothiazide are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific method allows for the accurate quantification of the analytes in biological matrices.
Pharmacokinetic and Statistical Analysis: The primary pharmacokinetic parameters of interest are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). These parameters are calculated from the plasma concentration-time data for both captopril and hydrochlorothiazide.
To establish bioequivalence, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ for both active ingredients must fall within the predetermined equivalence range of 80.00% to 125.00%.
Data Presentation
The following tables summarize representative pharmacokinetic data for different captopril and hydrochlorothiazide formulations from various bioequivalence studies. While a direct head-to-head study between this compound® and a specific generic is not publicly available, these data provide a valuable reference for the expected pharmacokinetic performance of these products.
Table 1: Pharmacokinetic Parameters of Captopril (50 mg) from Bioequivalence Studies
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) |
| Test (Generic) | 545.26 ± 22.90 | 1820.51 ± 75.31 | 1967.83 ± 95.65 | 1.13 ± 0.08 |
| Reference | 548.91 ± 25.07 | 1822.09 ± 99.29 | 1996.94 ± 124.52 | 1.08 ± 0.08 |
Data presented as mean ± standard deviation. Data from a representative bioequivalence study of generic captopril.[2]
Table 2: Pharmacokinetic Parameters of Captopril (25 mg) from a Bioequivalence Study
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) |
| Test (Generic) | 235.21 | 329.25 | 337.43 | 0.82 |
| Reference | 228.28 | 315.87 | 323.90 | 0.72 |
Data from a bioequivalence comparison of two 25 mg captopril formulations.[3]
Table 3: Elimination Half-Life of Captopril and Hydrochlorothiazide
| Drug | Acute Dosing (h) | Chronic Dosing (h) |
| Total Captopril | 7.8 ± 2.3 | 7.0 ± 0.5 |
| Unchanged Captopril | 0.81 ± 0.09 | 0.96 ± 0.03 |
| Hydrochlorothiazide | 6.5 ± 1.0 | 8.0 ± 2.5 |
Data presented as mean ± standard deviation. Data from a study on the pharmacokinetics of captopril and hydrochlorothiazide administered alone and in combination.[4]
Mandatory Visualization
The following diagram illustrates the typical workflow of a bioequivalence study for a fixed-dose combination product like this compound®.
Caption: Workflow of a typical crossover bioequivalence study.
The signaling pathway of the renin-angiotensin-aldosterone system (RAAS), which is the target of captopril, is depicted below.
Caption: Captopril's mechanism of action within the RAAS pathway.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and biological effects of captopril and hydrochlorothiazide after acute and chronic administration either alone or in combination in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the neurobehavioral effects of Capozide with other centrally acting antihypertensives.
For Immediate Release
This guide provides a comparative analysis of the neurobehavioral effects of Capozide (Captopril/Hydrochlorothiazide) and other centrally acting antihypertensive agents, including clonidine (B47849) and methyldopa (B1676449). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data. The focus is on the centrally active component of this compound, the Angiotensin-Converting Enzyme (ACE) inhibitor Captopril (B1668294), compared to agents that primarily act on the central nervous system to lower blood pressure.
Executive Summary
The management of hypertension often involves long-term pharmacological intervention, making the neurobehavioral side-effect profile of antihypertensive drugs a critical consideration. While both ACE inhibitors like Captopril and centrally acting agents like clonidine effectively lower blood pressure, their mechanisms of action are distinct, leading to different effects on the central nervous system. Preclinical evidence suggests Captopril may possess anxiolytic and antidepressant-like properties. In contrast, centrally acting agents like clonidine and methyldopa are frequently associated with sedative and depressive side effects. However, clinical data presents a more complex picture, with one study on hypertensive urgency indicating that clonidine was associated with a lower incidence of certain neurobehavioral side effects compared to captopril.[1][2][3]
Mechanisms of Action
The differing neurobehavioral effects of Captopril and centrally acting antihypertensives stem from their distinct pharmacological targets. Captopril acts on the Renin-Angiotensin System (RAS), while drugs like clonidine and methyldopa target central alpha-2 adrenergic receptors.
Captopril and the Brain Renin-Angiotensin System
Captopril, an ACE inhibitor, crosses the blood-brain barrier and inhibits the conversion of angiotensin I to angiotensin II in the brain. Angiotensin II is a neuropeptide involved in regulating sympathetic outflow, stress responses, and potentially mood and cognition. By reducing central angiotensin II levels, Captopril may modulate these functions.
Centrally Acting Antihypertensives: Alpha-2 Adrenergic Agonism
Clonidine, methyldopa, and guanfacine (B1203898) act as agonists at alpha-2 adrenergic receptors in the brainstem. This activation inhibits sympathetic outflow from the central nervous system, reducing heart rate, relaxing blood vessels, and lowering blood pressure. However, these receptors are also widely distributed in brain regions that regulate arousal, attention, and mood, leading to common side effects like sedation and dizziness.
Comparative Neurobehavioral Data
Direct head-to-head preclinical studies comparing Captopril with centrally acting agents using standardized behavioral tests are limited. The available data is presented below, categorized by clinical and preclinical findings.
Clinical Data: Side Effect Profile
A randomized clinical trial comparing outcomes in patients with hypertensive urgency provides direct comparative data on neurobehavioral side effects. Contrary to the common perception of centrally acting agents causing more sedation, this study found that the clonidine group experienced significantly fewer side effects than the captopril group.
Table 1: Comparison of Neurobehavioral Side Effects in Patients with Hypertensive Urgency
| Side Effect | Captopril Group (%) | Clonidine Group (%) | P-value |
|---|---|---|---|
| Headache | 44.4% | 19.4% | < 0.05 |
| Dizziness/Vertigo | 36.1% | 13.9% | < 0.05 |
| Dry Mouth | 19.4% | 2.8% | < 0.05 |
| Drowsiness | 13.9% | 2.8% | < 0.05 |
Source: Data adapted from a randomized clinical trial on hypertensive urgency.[1][2][3]
Preclinical Data: Anxiety and Depression Models
Disclaimer: The following preclinical data were not obtained from head-to-head comparative studies. Therefore, results should be interpreted as indicative of the individual drug's potential effects and not as a direct comparison of potency or efficacy.
Table 2: Effects of Captopril in Rodent Models of Depression and Anxiety
| Behavioral Test | Species | Captopril Effect | Potential Interpretation | Reference |
|---|---|---|---|---|
| Forced Swim Test | Mice | Significantly reduced immobility time at 10 and 30 mg/kg. | Antidepressant-like effect.[4] | [4] |
| Elevated Plus Maze | Rats | Diminished anxiety state (specific data not provided). | Anxiolytic-like effect.[5] | [5] |
| Open Field Test | Rats | Increased number of crossings in the central zone after LPS challenge. | Anxiolytic-like effect under inflammatory conditions. |[6] |
Table 3: Effects of Centrally Acting Agents in Rodent Behavioral Models
| Drug | Behavioral Test | Species | Effect | Potential Interpretation | Reference |
|---|---|---|---|---|---|
| Clonidine | Forced Swim Test | Mice | Dose-dependent reversal of immobility. | Antidepressant-like effect.[7] | [7] |
| Guanfacine | (General) | Rodents | Less sedative and motor-impairing than clonidine. | Improved side-effect profile.[8] | [8] |
| Methyldopa | (Not specified) | - | Commonly associated with sedation and depression clinically. | Depressive/Sedative effects. | - |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of neurobehavioral studies. Below are generalized protocols for key behavioral assays mentioned in the reviewed literature.
Forced Swim Test (FST)
The FST is a common rodent behavioral test used to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape behaviors (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to prolong the duration of mobility.
Protocol Details:
-
Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter for mice) filled with water (e.g., 24-30°C) to a depth where the animal cannot touch the bottom.[9]
-
Procedure: Mice are placed in the cylinder for a 6-minute session.[1] The session is video-recorded.
-
Data Analysis: The duration of immobility (defined as floating with only minor movements necessary to keep the head above water) is typically scored during the final 4 minutes of the test.[1]
-
Drug Administration: Captopril (10 and 30 mg/kg) has been administered intraperitoneally (i.p.) prior to testing.[4]
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents. The test relies on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs typically increase the proportion of time spent and entries made into the open arms.
Protocol Details:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposing "open" arms and two opposing "closed" arms with high walls. For rats, arms may be 50 cm long x 10 cm wide.[10]
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).[11] Behavior is recorded by an overhead camera.
-
Data Analysis: Key parameters include the number of entries into the open and closed arms and the time spent in each arm. An increase in open arm exploration is indicative of an anxiolytic effect.
-
Drug Administration: The route and timing of administration should be consistent and based on the pharmacokinetics of the compound being tested.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Thigmotaxis, or the tendency to remain near the walls, is a measure of anxiety, while the total distance traveled is a measure of locomotion.
Protocol Details:
-
Apparatus: A square arena (e.g., 1m x 1m for rats) with walls, typically made of a non-reflective material.[12][13] The area is often virtually divided into a "center" and a "periphery" zone for analysis.
-
Procedure: The animal is placed in the center of the arena and allowed to explore for a defined period (e.g., 5-10 minutes).[14] An overhead camera records the session.
-
Data Analysis: Software tracks the animal's movement. Key measures include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.[14] A drug that increases center time without significantly altering total distance traveled may be considered anxiolytic.
Conclusion and Future Directions
The neurobehavioral profiles of Captopril and centrally acting antihypertensives are complex and distinct. Preclinical data suggest that Captopril may have favorable effects on mood and anxiety. In contrast, centrally acting agents like clonidine are often associated with sedation, although clinical data from at least one study in hypertensive urgency did not support this, showing fewer neurobehavioral side effects for clonidine compared to captopril.[1][2][3]
This discrepancy highlights a critical gap in the literature: the lack of direct, head-to-head preclinical studies. Such studies are necessary to provide the controlled, quantitative data needed to accurately compare the neurobehavioral risks and benefits of these different classes of antihypertensives. Future research should focus on conducting comprehensive behavioral panels that directly compare Captopril with agents like clonidine and methyldopa in validated rodent models of anxiety, depression, and cognitive function. These studies would be invaluable for informing clinical choices and guiding the development of new antihypertensive therapies with improved central nervous system tolerability.
References
- 1. Comparing outcomes of clonidine and captopril in patients with hypertensive urgency: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing outcomes of clonidine and captopril in patients with hypertensive urgency: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive effects of captopril in the behavioral despair swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Open field test in rats [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. anilocus.com [anilocus.com]
Safety Operating Guide
Personal protective equipment for handling Capozide
This guide provides immediate and essential safety protocols for handling Capozide, a pharmaceutical compound comprised of Captopril (B1668294) and Hydrochlorothiazide.[1][2][3] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices, from initial handling to final disposal.
Personal Protective Equipment (PPE)
When handling this compound, which contains the active ingredients captopril and hydrochlorothiazide, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the active pharmaceutical ingredients. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated. | Minimizes inhalation of airborne particles. |
Procedural Handling and Safety
Adherence to proper handling procedures is critical for the safety of laboratory personnel. The following step-by-step guidance outlines the operational plan for working with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form or creating solutions.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Minimize the generation of dust when working with the solid form.
-
Do not eat, drink, or smoke in the designated handling area.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure a safe work environment.
1. Spill Containment and Cleanup:
-
For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
2. Waste Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, lab coats) as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
